Ammonium tetrachlorocuprate(II) dihydrate
Description
The exact mass of the compound Ammonium tetrachlorocuprate(II) dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium tetrachlorocuprate(II) dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium tetrachlorocuprate(II) dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-13-6 | |
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(NH4)2[CuCl4]·2H2O basic properties
An In-depth Technical Guide to the Fundamental Properties of Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O
Executive Summary
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a metal-organic coordination complex that serves as a quintessential model system for researchers in crystallography, materials science, and coordination chemistry. This vibrant blue-green crystalline solid is readily synthesized and exhibits a fascinating interplay of structural, spectroscopic, thermal, and electrical properties.[1] This guide provides an in-depth analysis of these core characteristics, intended for researchers, scientists, and drug development professionals who may utilize similar compounds. We will explore its synthesis and crystal structure, delve into its spectroscopic signatures which elucidate its electronic environment, and examine its response to thermal and electrical stimuli, including a notable low-temperature phase transition. The methodologies for its characterization are detailed, providing a framework for empirical validation and further investigation.
Introduction
The family of tetrachlorocuprate(II) complexes, characterized by the [CuCl₄]²⁻ anion, displays remarkable structural diversity, with coordination geometries ranging from tetrahedral to square planar, largely influenced by the nature of the counter-ion and the crystal packing forces.[2] Ammonium tetrachlorocuprate(II) dihydrate, also known as diammonium tetrachlorocuprate(2-), is a prominent member of this family.[1] Its straightforward synthesis and the stability of its crystals make it an excellent subject for fundamental studies.[3]
This technical guide offers a comprehensive overview of the basic properties of (NH₄)₂[CuCl₄]·2H₂O. The narrative is structured to build a holistic understanding of the material, beginning with its synthesis and leading into a detailed examination of its crystallographic, spectroscopic, thermal, and electrical properties. Each section is grounded in established experimental data and provides the causal reasoning behind the observed phenomena, adhering to the principles of scientific integrity and expertise.
Synthesis and Crystal Growth
The formation of high-quality single crystals is paramount for accurate characterization. For (NH₄)₂[CuCl₄]·2H₂O, this is most reliably achieved through the slow evaporation of a stoichiometric aqueous solution of its constituent salts.
Causality of Method
The choice of slow evaporation is critical. Rapid precipitation tends to yield polycrystalline powders or poorly-defined crystals with numerous defects. In contrast, slow, controlled evaporation at a constant temperature allows the system to remain near equilibrium. This enables the crystalline lattice to form in a highly ordered manner, minimizing defects and allowing for the growth of large, well-faceted single crystals suitable for techniques like X-ray diffraction.
Experimental Protocol: Synthesis by Slow Evaporation
-
Reagent Preparation : Prepare aqueous solutions of copper(II) chloride (CuCl₂) and ammonium chloride (NH₄Cl).
-
Stoichiometric Mixing : Combine the solutions in a 1:2 molar ratio of CuCl₂ to NH₄Cl.[4][5] For example, dissolve 1 mole of CuCl₂·2H₂O and 2 moles of NH₄Cl in a minimal amount of deionized water.
-
Homogenization : Gently stir the resulting solution until all solids are dissolved, yielding a clear, green-blue solution.
-
Crystallization : Cover the beaker with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of evaporation.
-
Incubation : Place the beaker in a location with stable temperature and minimal vibration.
-
Crystal Harvesting : Over several days to weeks, crystals will form and grow. Once they have reached the desired size, they can be harvested from the mother liquor, gently washed with a small amount of cold distilled water, and dried on filter paper.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O crystals.
Structural and Physical Properties
The macroscopic properties of a crystal are a direct consequence of its microscopic arrangement of atoms.
Crystallographic Data
(NH₄)₂[CuCl₄]·2H₂O crystallizes in the tetragonal system, a structure confirmed by X-ray diffraction studies.[6] The key crystallographic parameters are summarized below.
| Property | Value | Reference(s) |
| Crystal System | Tetragonal | [6][7] |
| Space Group | P4₂/mnm | [6] |
| Unit Cell Parameter (a) | 7.58 Å | [6] |
| Unit Cell Parameter (c) | 7.95 Å | [6] |
| Formula Units (Z) | 2 | [6] |
The coordination environment around the central copper(II) ion is of particular interest. The Cu²⁺ ion is a d⁹ system, making it susceptible to Jahn-Teller distortion.[2] This effect leads to the formation of a distorted, flattened octahedron rather than a perfect one.[8] The complex anion is more accurately described as trans-diaquatetrachlorocuprate(II), [CuCl₄(H₂O)₂]²⁻, where four chloride ions form a square plane around the copper and two water molecules occupy the axial positions, with the O-Cu-O distance being the shortest.[4][8] The ammonium cations (NH₄⁺) reside within the lattice, providing charge balance and contributing to the overall crystal stability through hydrogen bonding interactions with the chloride ligands.
Physical Properties
| Property | Value | Reference(s) |
| Formula | (NH₄)₂[CuCl₄]·2H₂O | [3][9] |
| Molar Mass | 277.47 g/mol | [9][10] |
| Appearance | Vibrant blue-green crystalline solid | [1] |
| Crystal Habit | Distorted Octahedral | [3] |
Spectroscopic Characterization
Spectroscopy provides a window into the electronic and vibrational states of the molecule, serving as a powerful tool for structural confirmation and analysis.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the compound. These techniques can confirm the presence of the distinct polyatomic ions in the lattice: the ammonium cation (NH₄⁺) and the complex anion [CuCl₄(H₂O)₂]²⁻. Characteristic vibrational frequencies for the N-H stretches and bends of the ammonium ion, as well as the O-H stretches of the water molecules and the Cu-Cl vibrations of the anion, can be identified and assigned.[6][11]
Electronic Spectroscopy (UV-Visible)
The distinct blue-green color of the compound is due to the absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is characterized by two main features:
-
d-d Transitions : Weak absorptions in the visible range (typically 10,000–16,000 cm⁻¹) arise from the promotion of an electron between the d-orbitals of the Cu²⁺ ion, which are split in energy by the ligand field.[8]
-
Charge Transfer Bands : More intense absorptions, usually in the UV region, are attributed to ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from the chloride ligands to the copper ion.[8]
Visualization: Structure-Spectra Relationship
Caption: Relationship between crystal structure and spectroscopic output.
Thermal and Electrical Behavior
The response of (NH₄)₂[CuCl₄]·2H₂O to temperature changes reveals key information about its stability and phase behavior.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.[7][8] TGA tracks the mass of the sample as a function of temperature. For this dihydrate, the initial mass loss corresponds to the removal of the two water molecules of crystallization. Subsequent decomposition at higher temperatures involves the loss of ammonium chloride, ultimately leaving a residue of copper oxide.[8]
A key feature revealed by DSC and electrical studies is a first-order phase transition that occurs at approximately 248 K (-25 °C).[6] This transition is associated with structural changes within the crystal lattice.
| Thermal Event | Approximate Temperature | Technique(s) | Reference(s) |
| First-Order Phase Transition | 248 K (-25 °C) | DSC, TSDC, DC Conductivity | [6] |
| Onset of Dehydration | ~373 K (100 °C) | TGA | [8] |
Electrical Properties
Studies of the direct current (DC) electrical conductivity confirm the phase transition at 248 K, where a distinct change in conductivity is observed.[6] Furthermore, Thermally Stimulated Depolarization Current (TSDC) measurements show a sharp peak at the same temperature. This peak is attributed to the Maxwell-Wagner effect, which arises from charge accumulation at the interfaces of a dielectrically inhomogeneous material.[6] The activation energy for the depolarization process has been calculated to be 0.78 eV.[6]
Magnetic Properties
The magnetic properties of tetrachlorocuprate(II) compounds are an active area of research, as the arrangement of the paramagnetic Cu²⁺ ions can lead to interesting low-dimensional magnetic phenomena.[12]
Expected Behavior and Measurement
The Cu²⁺ ion has one unpaired electron, making (NH₄)₂[CuCl₄]·2H₂O a paramagnetic material. The crystal structure, with its layers of [CuCl₄(H₂O)₂]²⁻ anions, suggests that magnetic interactions (superexchange) between copper centers may occur, potentially leading to weak antiferromagnetic coupling at low temperatures.[13]
Experimental Protocol: Magnetic Susceptibility Measurement
A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for sensitive magnetic measurements.
-
Sample Preparation : A powdered sample of the crystalline material is weighed and placed into a gel cap or other suitable sample holder.
-
Mounting : The sample is mounted in the magnetometer.
-
Zero-Field Cooling (ZFC) : The sample is cooled from room temperature down to a low temperature (e.g., 2 K) in the absence of an external magnetic field.
-
Data Acquisition (ZFC) : A small magnetic field (e.g., 1000 Oe) is applied, and the magnetic moment is measured as the sample is warmed back up to 300 K.
-
Field Cooling (FC) : The sample is then cooled back down to 2 K while the magnetic field is applied.
-
Data Acquisition (FC) : The magnetic moment is measured again as the sample is warmed.
-
Analysis : The magnetic susceptibility (χ) is calculated from the measured moment. The temperature dependence of χ can be analyzed using the Curie-Weiss law to extract information about the nature and strength of the magnetic interactions.
Conclusion
Ammonium tetrachlorocuprate(II) dihydrate is a cornerstone compound for the study of coordination chemistry. Its properties are well-documented and provide clear, instructive examples of fundamental chemical principles, including Jahn-Teller distortion, ligand field theory, and phase transitions. Its ease of synthesis makes it an accessible model system for both educational and advanced research purposes. The comprehensive data presented in this guide—from its tetragonal crystal structure and distorted octahedral copper coordination to its distinct spectroscopic signatures and low-temperature phase transition—underscore its utility and importance in the field of materials science.
References
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Narsimlu, N., & Siva Kumar, K. (2002). Transport properties of (NH4)2 CuCl4.2H2O low dimensional single crystals. INIS-IAEA. [Link]
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Lim, A. R., & Kim, S. H. (2022). Tetragonal structure of the (NH4)2CuCl4·2H2O crystal. Physica B: Condensed Matter. [Link]
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Imgur. (2017). Ammonium tetrachlorocuprate dihydrate - crystal post. [Link]
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EndMemo. (n.d.). (NH4)2[CuCl4]2H2O molar mass. [Link]
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ResearchGate. (2002). Transport Properties of (NH4)2 CuCl4.2H2O Low Dimensional Single Crystals. [Link]
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Reddit. (2021). Ammonium trans-Diaquatetrachlorocuprate(II) (NH4)2[CuCl4(H2O)2]. r/crystalgrowing. [Link]
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ResearchGate. (2005). Synthesis and characterization of (NH4)2CuBr2Cl2 2H2O crystals. [Link]
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Semantic Scholar. (1970). Crystal Structure of (NH4)2CuCl4. [Link]
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Chemistry Stack Exchange. (2016). Why is (NH4)2[CuCl4] square planar complex but Cs2[CuCl4] is tetrahedral? [Link]
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ResearchGate. (2018). Cystamindi-ium tetrachlorocuprate [NH3(CH2)2SS(CH2)2NH3][CuCl4]: Synthesis, crystal structure, and thermal decomposition. [Link]
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NIH National Center for Biotechnology Information. (2015). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. [Link]
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ACS Omega. (2023). Crystal Chemistry, Optic and Magnetic Characterizations of a New Copper Based Material Templated by Hexahydrodiazepine. [Link]
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Ammonium tetrachlorocuprate(II) dihydrate crystal structure
An In-Depth Technical Guide to the Crystal Structure of Ammonium Tetrachlorocuprate(II) Dihydrate
Introduction
Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that serves as an exemplary model in the study of transition metal chemistry.[1] Its straightforward synthesis and the striking greenish-blue color of its crystals make it a staple in both educational and research laboratories.[2][3] This compound is particularly significant for demonstrating fundamental principles such as ligand field theory, the Jahn-Teller effect, and the intricate roles of non-covalent interactions, like hydrogen bonding, in dictating a crystal lattice.[4]
This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and detailed structural features of ammonium tetrachlorocuprate(II) dihydrate. It is intended for researchers and scientists who require a deep understanding of this archetypal copper(II) complex, from the practicalities of its crystallization to the nuances of its solid-state architecture.
Synthesis and Crystallization: A Protocol for High-Quality Single Crystals
The preparation of high-quality single crystals is paramount for accurate structural determination via diffraction methods. The most common and reliable method for synthesizing ammonium tetrachlorocuprate(II) dihydrate is through crystallization from an aqueous solution containing copper(II) chloride and ammonium chloride.[2][5]
Experimental Protocol
-
Reactant Preparation: Prepare aqueous solutions of copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl). A typical concentration is 1 M for each.
-
Stoichiometric Combination: In a clean beaker, combine the copper(II) chloride and ammonium chloride solutions in a 1:2 molar ratio.[5] This ratio is critical as it directly corresponds to the stoichiometry of the final product, ensuring the complete formation of the tetrachlorocuprate(II) complex anion.
-
pH Adjustment (Optional but Recommended): The pH of the resulting solution should be maintained between 0.0 and 5.0.[6] If the pH is too high (above 5.0), there is a risk of precipitating insoluble copper(II) hydroxochlorides, which would contaminate the final product.[6] Adjustment can be made with a dilute solution of hydrochloric acid.
-
Crystallization: Cover the beaker with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature. Slow evaporation is crucial as it provides the necessary time for large, well-ordered single crystals to form, which are ideal for X-ray diffraction analysis.
-
Crystal Harvesting: Once crystals of a suitable size have formed (typically after several days), they should be carefully removed from the mother liquor using forceps.
-
Drying: The harvested crystals should be briefly washed with a small amount of cold distilled water to remove any residual mother liquor and then dried on filter paper.
Causality and Workflow
The success of this synthesis relies on the principle of solubility and equilibrium. The tetrachlorocuprate(II) complex is formed in solution, and as the water slowly evaporates, the solution becomes supersaturated, forcing the compound to crystallize out in its most stable solid-state form, the dihydrate.
Caption: Workflow for the synthesis of ammonium tetrachlorocuprate(II) dihydrate crystals.
Crystallographic Analysis: Elucidating the Structure
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid. For (NH₄)₂[CuCl₄]·2H₂O, this method has been used to establish the unit cell parameters and the precise positions of the copper, chlorine, oxygen, and nitrogen atoms.[4] Furthermore, high-precision neutron diffraction studies have been instrumental in accurately locating the hydrogen atoms, providing a complete picture of the hydrogen bonding network and revealing disorder in the ammonium ions.[4]
Summary of Crystallographic Data
The crystallographic data for ammonium tetrachlorocuprate(II) dihydrate are consistently reported as follows:
| Parameter | Value | Source(s) |
| Crystal System | Tetragonal | [4][7] |
| Space Group | P4₂/mnm | [4] |
| Unit Cell Parameter (a) | 7.596 (4) Å | |
| Unit Cell Parameter (c) | 7.976 (4) Å | |
| Z (Formula units/cell) | 2 | |
| Coordination Geometry | Distorted Octahedral | [4] |
A Detailed Examination of the Crystal Structure
The crystal structure of (NH₄)₂[CuCl₄]·2H₂O is an elegant arrangement of complex anions, cations, and water molecules held together by a network of coordination and hydrogen bonds.
The [CuCl₄(H₂O)₂]²⁻ Anion: A Jahn-Teller Distortion
The central feature of the structure is the copper(II) ion, which is in a distorted octahedral coordination environment.[4] The coordination sphere is composed of two water molecules and four chloride ions. However, these ligands are not equidistant from the copper center.
-
Axial Bonds: Two water molecules are located along the axial positions at a relatively short distance of 1.954 Å from the copper ion.
-
Equatorial Bonds: Four chloride ions form the equatorial plane. Two of these, Cl(2), are at a distance of 2.271 Å, while the other two, Cl(1), are significantly further away at 2.971 Å.
This elongation of two of the Cu-Cl bonds is a classic example of the Jahn-Teller effect . As a d⁹ ion, the copper(II) center in an ideal octahedral environment would have a degenerate electronic ground state, which is unstable. The complex distorts by elongating the axial bonds (in this case, two of the Cu-Cl bonds are effectively the elongated 'axial' bonds of a compressed octahedron if viewed differently), which removes the electronic degeneracy and lowers the overall energy of the system. This results in the observed distorted geometry.
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A Senior Application Scientist's Guide to Ammonium Tetrachlorocuprate(II) Dihydrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O , is a fascinating coordination compound that serves as a cornerstone for both educational and advanced research applications.[1][2][3] This guide provides an in-depth examination of its fundamental properties, a field-tested synthesis protocol, robust characterization methodologies, and critical safety considerations. The narrative emphasizes the causal relationships behind experimental procedures, offering insights grounded in established chemical principles. Key structural and procedural elements are visualized through diagrams to enhance comprehension, and all technical claims are substantiated with references to authoritative scientific literature.
Introduction: The Significance of (NH₄)₂[CuCl₄]·2H₂O
Ammonium tetrachlorocuprate(II) dihydrate is more than a simple inorganic salt; it is a model system for demonstrating fundamental principles in coordination chemistry, including ligand field theory, the Jahn-Teller effect, and the profound influence of counter-ions on the geometry of complex anions.[4] The compound consists of two ammonium (NH₄⁺) cations, a central tetrachlorocuprate(II) ([CuCl₄]²⁻) complex anion, and two molecules of water of hydration.[1][3]
One of its most notable characteristics is the thermochromism exhibited by the [CuCl₄]²⁻ anion—a reversible color change with temperature.[4] This phenomenon corresponds to a shift in the coordination geometry of the copper(II) center, typically between a distorted square-planar (green) and a distorted tetrahedral (yellow) arrangement.[5][6][7][8] This property makes it an excellent candidate for studying the subtle energetic balances that dictate molecular structure in transition metal complexes. Furthermore, it serves as a valuable precursor for the synthesis of other copper-based materials and has been investigated for its unique magnetic properties.[3][4]
Physicochemical Properties and Molecular Structure
A thorough understanding of the compound's properties is paramount for its effective application and handling.
Chemical Formula and Nomenclature
-
Standard Formula: (NH₄)₂[CuCl₄]·2H₂O
-
Synonyms: Ammonium copper(II) chloride dihydrate, Diammonium tetrachlorocuprate(II) dihydrate[2][3]
Crystal and Molecular Structure
The structure of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is highly sensitive to its environment, particularly the nature of the counter-ion.[10] In the solid state with the relatively small ammonium cation, the complex often adopts a geometry that can be described as a distorted square-planar arrangement.[10] This is a consequence of the d⁹ electronic configuration of Cu(II), which is subject to Jahn-Teller distortion, leading to a reduction in symmetry.[10]
The ammonium cations and water molecules are not mere spectators; they are integral to the crystal lattice, forming a network of hydrogen bonds that stabilizes the overall structure.[1] Neutron diffraction studies have revealed that the NH₄⁺ cations can exhibit positional disorder within the lattice, which influences the hydrogen bonding network with the [CuCl₄]²⁻ anion and the water molecules.[1]
Core Physicochemical Data
The quantitative properties of (NH₄)₂[CuCl₄]·2H₂O are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 277.47 g/mol | [1][2][11] |
| Appearance | Blue to green crystalline solid | [1][3][12] |
| Density | ~1.993 g/cm³ | [1][12][13] |
| Melting Point | Decomposes at ~110 °C | [1][12][13] |
| Solubility | Soluble in water, acids, and alcohol | [13] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of ammonium tetrachlorocuprate(II) dihydrate is a classic inorganic preparation that relies on the principles of complex ion formation and solubility. The following protocol is designed to be robust and reliable.
Principles of Synthesis
The formation of the [CuCl₄]²⁻ complex ion is an equilibrium process. In an aqueous solution of copper(II) chloride, the copper ion exists primarily as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which has a characteristic blue color. By introducing a high concentration of chloride ions (from ammonium chloride), the equilibrium is shifted, according to Le Châtelier's principle, to favor the formation of the tetrachlorocuprate(II) complex via the substitution of water ligands.
[Cu(H₂O)₆]²⁺ (aq, blue) + 4 Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq, green/yellow) + 6 H₂O (l)
The target compound, (NH₄)₂[CuCl₄]·2H₂O, is then isolated by carefully reducing the solvent volume to induce crystallization.
Detailed Experimental Protocol
-
Reagents & Molar Ratios:
-
Step-by-Step Procedure:
-
Dissolution: Dissolve 1 mole-equivalent of copper(II) chloride dihydrate in a minimal amount of deionized water with gentle heating and stirring. The solution will appear light blue.
-
Ligand Addition: In a separate beaker, dissolve 2 mole-equivalents of ammonium chloride in a minimal amount of deionized water.
-
Complexation: Add the ammonium chloride solution to the copper chloride solution. A distinct color change from blue to green should be observed, indicating the formation of the [CuCl₄]²⁻ complex.[15]
-
Crystallization: Gently heat the combined solution to reduce its volume by about one-third to one-half. Do not boil vigorously.
-
Isolation: Cover the beaker and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.
-
Drying: Dry the crystals on a watch glass at room temperature. Do not oven-dry, as this can drive off the water of hydration.[1]
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a multi-technique characterization approach is essential.
Key Characterization Techniques
-
Thermogravimetric Analysis (TGA): This is a critical technique to confirm the "dihydrate" nature of the compound. A TGA scan will show a distinct mass loss corresponding to two water molecules, expected to occur before the main decomposition of the complex around 110 °C.[1]
-
UV-Visible Spectroscopy: The color of the complex is due to d-d electronic transitions. The spectrum of an aqueous solution will be sensitive to the chloride concentration, allowing for the observation of the equilibrium between [Cu(H₂O)₆]²⁺ and [CuCl₄]²⁻.
-
X-ray Diffraction (XRD): For unambiguous structural confirmation, single-crystal or powder XRD can be used. The resulting diffraction pattern can be compared to known crystallographic data for (NH₄)₂[CuCl₄]·2H₂O.[16]
Visualization of Characterization Logic
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- 7. Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. calpaclab.com [calpaclab.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. 10060-13-6 CAS MSDS (Ammonium cupric chloride dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermochromic Behavior of Ammonium Tetrachlorocuprate(II) Dihydrate
Abstract
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that exhibits reversible thermochromism—a distinct color change in response to temperature variations. This phenomenon is rooted in a subtle yet significant alteration of the coordination geometry of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. This technical guide provides a comprehensive exploration of the synthesis, structural dynamics, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental principles of coordination chemistry, solid-state phase transitions, and stimuli-responsive materials. This document delves into the intricate interplay of hydrogen bonding, crystal packing, and ligand field effects that govern the thermochromic behavior of this model compound.
Introduction to Thermochromism and the Tetrachlorocuprate(II) System
Thermochromism is the reversible change in the color of a substance as a function of temperature. In the realm of inorganic chemistry, transition metal complexes are a rich source of thermochromic materials. The color of these complexes is determined by the electronic transitions between d-orbitals of the metal center, which are highly sensitive to the coordination environment.
The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is a classic example of a system that displays thermochromism. The relatively small energy difference between a distorted square-planar and a distorted tetrahedral geometry for this d⁹ copper(II) complex allows for a temperature-induced structural change. This geometric rearrangement alters the d-orbital splitting, leading to a shift in the absorption spectrum and, consequently, a visible color change.
Ammonium tetrachlorocuprate(II) dihydrate serves as an excellent model system for studying these principles. Its synthesis is straightforward, and the thermochromic transition is readily observable. The presence of ammonium ions and water molecules of hydration introduces a network of hydrogen bonds that plays a crucial role in the stability of the different coordination geometries and the mechanism of the thermochromic transition.
Synthesis of Thermochromic Ammonium Tetrachlorocuprate(II) Dihydrate Crystals
The synthesis of high-quality, thermochromic crystals of (NH₄)₂[CuCl₄]·2H₂O is crucial for the reliable study of its properties. The following protocol is a field-proven method for obtaining single crystals suitable for spectroscopic and structural analysis. The underlying principle is the crystallization from an aqueous solution containing a stoichiometric ratio of copper(II) chloride and ammonium chloride.
Causality of Experimental Choices
-
Molar Ratio: A 2:1 molar ratio of ammonium chloride to copper(II) chloride dihydrate is used to ensure the formation of the tetrachlorocuprate(II) complex anion in solution, in accordance with Le Chatelier's principle.
-
Solvent: Water is an ideal solvent due to the high solubility of the reactants and the formation of the dihydrate crystalline product.
-
Slow Evaporation: Slow evaporation of the solvent at a constant temperature promotes the growth of large, well-defined single crystals by allowing the system to remain near equilibrium during crystallization.
Detailed, Step-by-Step Methodology
-
Reactant Preparation: Weigh out 1.705 g (0.01 mol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) and 1.07 g (0.02 mol) of ammonium chloride (NH₄Cl).
-
Dissolution: Dissolve both reactants in 20 mL of deionized water in a 50 mL beaker with gentle heating and stirring until all solids have dissolved. The resulting solution should be a clear, green-blue color.
-
Crystallization: Cover the beaker with a watch glass or perforated parafilm to allow for slow evaporation. Place the beaker in a location with a stable temperature, away from direct sunlight and vibrations.
-
Crystal Growth: Greenish-blue, prismatic crystals will start to form as the solvent evaporates. This process may take several days to a week.
-
Isolation and Drying: Once a sufficient quantity of crystals has formed, carefully decant the mother liquor. Isolate the crystals by vacuum filtration and wash them sparingly with a small amount of cold ethanol to remove any residual impurities. Allow the crystals to air-dry on a filter paper.
The Mechanism of Thermochromism: A Structural Perspective
The thermochromic behavior of ammonium tetrachlorocuprate(II) dihydrate is a direct consequence of a temperature-induced change in the coordination geometry of the [CuCl₄]²⁻ anion. This change is driven by the subtle interplay between electronic effects within the complex and the dynamics of the surrounding crystal lattice, particularly the hydrogen-bonding network.
At lower temperatures, the complex typically adopts a distorted square-planar geometry. As the temperature increases, the coordination sphere reversibly rearranges to a distorted tetrahedral geometry. This structural transformation is accompanied by a change in the electronic absorption spectrum, resulting in the observed color change from green-blue to a more yellowish-green hue.
The Role of Hydrogen Bonding
The ammonium ions and the water molecules of hydration are not mere spectators in this process. They form an extensive network of N-H···Cl and O-H···Cl hydrogen bonds with the chloride ligands of the [CuCl₄]²⁻ anion. At lower temperatures, these hydrogen bonds are stronger and more ordered, helping to stabilize the distorted square-planar geometry. As the temperature rises, increased thermal motion leads to a dynamic disordering of the ammonium ions and a weakening of the hydrogen bonds. This allows the [CuCl₄]²⁻ anion to relax into the sterically less hindered, distorted tetrahedral geometry.
// Edges A -> B [style=dotted, arrowhead=none]; A -> C [label="Higher energy\nd-d transitions"]; D -> E [style=dotted, arrowhead=none]; D -> F [label="Lower energy\nd-d transitions"];
Characterization of the Thermochromic Transition
A multi-technique approach is essential for a comprehensive understanding of the thermochromic behavior of (NH₄)₂[CuCl₄]·2H₂O. Differential Scanning Calorimetry (DSC), Temperature-Dependent UV-Vis Spectroscopy, and Infrared (IR) Spectroscopy are powerful tools for probing the energetic, electronic, and structural changes associated with the transition.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram of a thermochromic compound will show an endothermic peak upon heating through the transition temperature, corresponding to the energy required to induce the structural change. Conversely, an exothermic peak will be observed upon cooling as the system releases energy upon returning to the low-temperature state.
For (NH₄)₂[CuCl₄]·2H₂O, a first-order phase transition has been observed at approximately 248 K (-25 °C). This is likely associated with the primary reversible thermochromic event. Another ferroelastoelectric phase transition has been reported at 200.5 K (-72.65 °C), which is related to the ordering of the ammonium ions.
Table 1: Thermal Transitions in (NH₄)₂[CuCl₄]·2H₂O
| Transition Temperature (K) | Technique | Associated Phenomenon | Reference |
| ~248 | DC Electrical Conductivity | First-order phase transition | |
| 200.5 | Heat Capacity Measurement | Ferroelastoelectric phase transition (ordering of NH₄⁺ ions) | [1] |
Temperature-Dependent UV-Vis Spectroscopy
UV-Vis spectroscopy directly probes the electronic transitions responsible for the color of the compound. As the coordination geometry of the [CuCl₄]²⁻ anion changes from distorted square-planar to distorted tetrahedral, the d-d absorption bands shift to lower energy (a red shift).
Table 2: Representative UV-Vis Spectral Data for a Thermochromic Tetrachlorocuprate(II) Complex
| Temperature | Geometry | λmax (nm) | Observed Color |
| Low Temperature | Distorted Square-Planar | ~750-800 | Green |
| High Temperature | Distorted Tetrahedral | ~900-1000 | Yellow |
Note: This data is representative of the general trend observed for thermochromic tetrachlorocuprate(II) complexes and is based on the behavior of analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the hydrogen-bonding network. The N-H stretching vibrations of the ammonium cations are particularly sensitive to their environment. A change in the strength and ordering of the N-H···Cl hydrogen bonds during the thermochromic transition will manifest as a shift in the position and shape of the N-H stretching bands in the IR spectrum. Typically, a shift to higher wavenumbers is observed upon heating, indicating a weakening of the hydrogen bonds.
Experimental Protocols for Characterization
The following protocols outline the procedures for characterizing the thermochromic properties of synthesized (NH₄)₂[CuCl₄]·2H₂O crystals.
DSC Analysis Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected transition (e.g., 180 K).
-
Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature above the transition (e.g., 280 K).
-
Hold the sample at the upper temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the peak temperatures and enthalpies of the observed transitions.
Temperature-Dependent UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a solid-state sample by gently crushing a small number of crystals and pressing them between two transparent plates (e.g., quartz or glass slides).
-
Spectrometer Setup: Place the sample in a temperature-controlled sample holder within the UV-Vis spectrometer.
-
Data Acquisition:
-
Record a baseline spectrum at the starting temperature.
-
Record spectra at various temperatures, both below and above the transition temperature, allowing the sample to equilibrate at each temperature before measurement.
-
-
Data Analysis: Plot the absorbance spectra as a function of wavelength for each temperature. Analyze the shifts in the absorption maxima (λmax) to correlate the electronic transitions with the thermochromic change.
Conclusion
Ammonium tetrachlorocuprate(II) dihydrate provides a compelling case study in the principles of thermochromism. The reversible, temperature-induced color change is a macroscopic manifestation of a microscopic structural rearrangement of the [CuCl₄]²⁻ anion, which is intricately linked to the dynamics of the surrounding crystal lattice and, in particular, the hydrogen-bonding network. A comprehensive understanding of this phenomenon requires a multi-faceted approach, combining synthesis of high-quality crystals with characterization by techniques such as DSC, temperature-dependent UV-Vis spectroscopy, and IR spectroscopy. The insights gained from studying this model system are valuable for the rational design of new stimuli-responsive materials with potential applications in sensing, smart windows, and data storage.
References
- Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment.
- Willett, R. D., Haugen, J. A., Lebsack, J., & Morrey, J. (1973). Thermochromism in copper(II) chlorides. Coordination geometry changes in tetrachlorocuprate(2-)anions. Inorganic Chemistry, 12(4), 975–980.
- Kapustianyk, V., et al. (2020). Manifestation of the ferroelastoelectric phase transition in the absorption spectra of (NH4)2CuCl4×2Н2О crystals. Phase Transitions, 93(8), 753-762.
- Narsimlu, N., & Siva Kumar, K. (2002). Transport properties of (NH4)2 CuCl4. 2H2O low dimensional single crystals. Crystal Research and Technology, 37(9), 945-949.
- Bhakay-Tamhane, S. N., Sequeira, A., & Chidambaram, R. (1980). Disorder of ammonium ions in diammonium tetrachlorocuprate dihydrate, (NH4)2CuCl4.2H2O: a high-precision neutron diffraction study. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(12), 2925-2928.
Sources
An In-depth Technical Guide to the Magnetic Properties of Ammonium Tetrachlorocuprate(II) Dihydrate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, is a fascinating coordination compound that serves as a model system for studying magnetic phenomena at low temperatures. This technical guide provides a comprehensive overview of its magnetic properties, grounded in its distinct crystal structure. We will delve into its ferromagnetic ordering at cryogenic temperatures, explore the underlying superexchange interactions, and provide detailed experimental protocols for its synthesis and magnetic characterization. This document is intended to be a valuable resource for researchers in the fields of materials science, coordination chemistry, and drug development who are interested in the intricate magnetic behaviors of transition metal complexes.
Introduction
Ammonium tetrachlorocuprate(II) dihydrate is an inorganic compound that crystallizes into blue-green tetragonal structures.[1] Its significance in the scientific community stems from its well-defined crystal lattice and the presence of paramagnetic copper(II) ions, making it an excellent candidate for investigating fundamental magnetic interactions.[2] The d⁹ electron configuration of the Cu²⁺ ion results in an unpaired electron, which is the origin of its magnetic properties.[3] This guide will explore the transition from paramagnetism at higher temperatures to a ferromagnetically ordered state at very low temperatures, a phenomenon dictated by the subtle interplay of exchange interactions between neighboring copper ions.
Crystal and Magnetic Structure
Crystal Structure
Ammonium tetrachlorocuprate(II) dihydrate crystallizes in the tetragonal system with the space group P4₂/mnm.[3] The copper(II) ion is at the center of a distorted octahedron, coordinated to four chloride ions and two water molecules.[3] This coordination sphere is more accurately described as [CuCl₄(H₂O)₂]²⁻. The ammonium ions reside in the crystal lattice, contributing to the overall stability of the structure through hydrogen bonding.
A high-precision neutron diffraction study has provided detailed insights into the atomic arrangement, including the disorder of the ammonium ions.[1] The Cu-Cl and Cu-O bond lengths and the angles between them are crucial in determining the magnetic exchange pathways.
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [3] |
| Space Group | P4₂/mnm | [3] |
| a | 7.58 Å | |
| c | 7.95 Å | |
| Z | 2 |
Table 1: Crystallographic data for Ammonium Tetrachlorocuprate(II) Dihydrate.
Magnetic Structure and Exchange Interactions
At temperatures significantly above its ordering temperature, ammonium tetrachlorocuprate(II) dihydrate behaves as a paramagnet, with the magnetic moments of the individual Cu²⁺ ions randomly oriented. As the temperature is lowered, the interactions between these magnetic moments become significant.
This compound exhibits a transition to a ferromagnetic state at a Curie temperature (T_c) of 0.70 K.[3] This indicates that below this temperature, the magnetic moments of the neighboring Cu²⁺ ions align parallel to each other, resulting in a net magnetic moment.
The primary mechanism governing this magnetic ordering is the superexchange interaction, which is mediated by the intervening chloride and water ligands. The specific geometry of the Cu-Cl...Cl-Cu and Cu-O...O-Cu pathways, including bond lengths and angles, dictates the nature and strength of these interactions.
Figure 1: A simplified representation of the superexchange pathways (J₁ and J₂) between neighboring Cu²⁺ ions mediated by chloride ligands. The dashed lines indicate coordination to water molecules.
Experimental Determination of Magnetic Properties
Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate
The synthesis of high-quality single crystals is paramount for accurate magnetic measurements. A common and reliable method involves the slow evaporation of an aqueous solution containing stoichiometric amounts of copper(II) chloride and ammonium chloride.
Protocol:
-
Preparation of Solutions: Prepare separate aqueous solutions of copper(II) chloride (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl). A molar ratio of 1:2 (CuCl₂:NH₄Cl) is typically used.
-
Mixing: Combine the two solutions while stirring. The resulting solution will have a characteristic blue-green color.
-
Crystallization: Allow the solution to evaporate slowly at room temperature. Covering the beaker with a perforated film can help to control the rate of evaporation and promote the growth of larger, well-formed crystals.
-
Isolation and Drying: Once crystals of a suitable size have formed, they can be isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator.
Magnetic Susceptibility Measurements
The magnetic susceptibility of ammonium tetrachlorocuprate(II) dihydrate is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.
Protocol:
-
Sample Preparation: A carefully selected single crystal or a powdered sample of known mass is placed in a sample holder (e.g., a gelatin capsule or a straw).
-
Measurement: The sample is cooled in the SQUID magnetometer to the lowest desired temperature (typically around 2 K).
-
Data Collection: The magnetic moment of the sample is measured as a function of temperature, usually while slowly warming the sample in a constant applied magnetic field.
-
Data Analysis: The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.
Analysis of Magnetic Data
Curie-Weiss Behavior
At temperatures well above the Curie temperature, the magnetic susceptibility of ammonium tetrachlorocuprate(II) dihydrate follows the Curie-Weiss law:
χ_M = C / (T - θ)
where:
-
χ_M is the molar magnetic susceptibility.
-
C is the Curie constant.
-
T is the absolute temperature.
-
θ is the Weiss constant (or Curie-Weiss temperature).
A positive value of θ is indicative of dominant ferromagnetic interactions. For (NH₄)₂CuCl₄·2H₂O, the Weiss constant has been determined to be positive, consistent with its ferromagnetic ordering.[3]
| Magnetic Parameter | Value | Reference |
| Curie Temperature (T_c) | 0.70 K | [3] |
| Weiss Constant (θ) | Positive | [3] |
Table 2: Key magnetic parameters for Ammonium Tetrachlorocuprate(II) Dihydrate.
Theoretical Framework
The magnetic behavior of ammonium tetrachlorocuprate(II) dihydrate can be understood within the framework of the Heisenberg model for magnetic exchange. The Hamiltonian for the interaction between two neighboring spins, S_i and S_j, is given by:
H = -2J * S_i · S_j
where J is the exchange integral. A positive value of J corresponds to ferromagnetic coupling, where parallel alignment of the spins is energetically favored. The experimentally determined ferromagnetic ordering in (NH₄)₂CuCl₄·2H₂O confirms that the dominant exchange interactions are indeed ferromagnetic.
The magnitude and sign of the exchange integral, J, are highly dependent on the structural details of the superexchange pathways, including the Cu-Cl-Cu bond angles and Cu-Cu distances. Theoretical calculations, in conjunction with experimental data, can provide a deeper understanding of the electronic origins of these magnetic interactions.
Conclusion
Ammonium tetrachlorocuprate(II) dihydrate stands out as a valuable model system for the study of ferromagnetism in a coordination complex. Its well-characterized crystal structure provides a clear basis for understanding the superexchange interactions that lead to long-range magnetic ordering at a Curie temperature of 0.70 K.[3] The experimental techniques and theoretical frameworks discussed in this guide offer a comprehensive approach to characterizing and understanding the magnetic properties of this and related materials. Further research, potentially involving advanced techniques such as inelastic neutron scattering, could provide even more detailed information about the spin dynamics and the precise nature of the exchange interactions in this intriguing compound.
References
-
Determination of exchange interactions in Cu(NH4)2Cl4.2H2O and CuK2Cl4.2H2O. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Ammonium tetrachlorocuprate(II) dihydrate. (n.d.). SYNTHETIKA. Retrieved January 13, 2026, from [Link]
-
Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. (2015). PMC - NIH. Retrieved January 13, 2026, from [Link]
-
Disorder of ammonium ions in diammonium tetrachlorocuprate dihydrate, (NH4)2CuCl4.2H2O: a high-precision neutron diffraction study. (1980). INIS-IAEA. Retrieved January 13, 2026, from [Link]
-
Structure-Related Evolution of Magnetic Order in Anisidinium Tetrachlorocuprates(II). (2019). NIH. Retrieved January 13, 2026, from [Link]
-
Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. (n.d.). ChemSupply Australia. Retrieved January 13, 2026, from [Link]
-
Transport properties of (NH4)2 CuCl4.2H2O low dimensional single crystals. (2002). INIS-IAEA. Retrieved January 13, 2026, from [Link]
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The Solubility Profile of Ammonium Tetrachlorocuprate(II) Dihydrate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a coordination compound of significant interest in inorganic synthesis, materials science, and as a model for studying complex ion equilibria. Its utility in various applications, from the synthesis of copper-based materials to laboratory demonstrations of ligand exchange, is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of ammonium tetrachlorocuprate(II) dihydrate in both aqueous and common organic solvent systems. We delve into the thermodynamic principles underpinning its dissolution, present quantitative solubility data, detail a robust experimental protocol for solubility determination, and offer field-proven insights into the practical application of this knowledge for crystallization and formulation development.
Introduction to Ammonium Tetrachlorocuprate(II) Dihydrate
Ammonium tetrachlorocuprate(II) dihydrate is a blue-green crystalline solid composed of ammonium cations ([NH₄]⁺), a square planar tetrachlorocuprate(II) complex anion ([CuCl₄]²⁻), and two molecules of water of hydration.[1] The vibrant color and crystalline nature make it a visually distinctive compound.
Key Physicochemical Properties:
-
Molecular Formula: (NH₄)₂[CuCl₄]·2H₂O
-
Molar Mass: 277.47 g/mol [2]
-
Appearance: Blue to bluish-green tetragonal crystals.[3]
-
Crystal System: Tetragonal
-
Decomposition Temperature: Becomes anhydrous around 110-120 °C.[3]
Its significance lies in its accessibility and the fascinating chemistry of the [CuCl₄]²⁻ anion. This complex is a classic example used to study ligand field theory, Jahn-Teller distortions, and thermochromism—the phenomenon of changing color with temperature, which arises from a shift in the coordination geometry of the copper complex.
Theoretical Principles of Solubility
The dissolution of an ionic compound like (NH₄)₂[CuCl₄]·2H₂O is a complex process governed by the interplay of lattice energy, solvation energy, and chemical equilibria.
Thermodynamics of Dissolution
The process can be conceptually broken down into three steps:
-
Breaking the Crystal Lattice: Energy is required to overcome the electrostatic forces holding the [NH₄]⁺, [CuCl₄]²⁻, and H₂O units together in the solid crystal. This is an endothermic process related to the lattice energy.
-
Solvent Cavity Formation: Energy is needed to create space within the solvent to accommodate the solute particles.
-
Solvation: Energy is released when the ions and water molecules interact with solvent molecules. For polar solvents like water, this involves strong ion-dipole interactions. This solvation process is exothermic.
The overall enthalpy of solution (ΔH_soln) is the sum of these energy changes. The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG = ΔH - TΔS), where a significant increase in entropy (ΔS) upon dissolution of the ordered crystal into mobile ions often drives the process, even if it is endothermic.
Complex Ion Equilibria in Aqueous Solution
In water, the dissolution is not merely a physical separation of ions. The tetrachlorocuprate(II) anion exists in equilibrium with aquated copper(II) ions. The intense blue-green color of the solution is a result of this equilibrium.
When the salt dissolves, the primary species are [NH₄]⁺(aq) and the [CuCl₄]²⁻(aq) complex. However, the chloride ligands on the copper complex can be sequentially replaced by water molecules, which are stronger ligands in this context. This establishes a series of equilibria:
[CuCl₄]²⁻(aq) + H₂O ⇌ [CuCl₃(H₂O)]⁻(aq) + Cl⁻(aq) [CuCl₃(H₂O)]⁻(aq) + H₂O ⇌ + Cl⁻(aq) ...and so on, eventually leading to the fully aquated hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is responsible for the characteristic light blue color of dilute copper(II) solutions. The position of this equilibrium is highly dependent on the concentration of chloride ions, a manifestation of Le Châtelier's principle.
Caption: Dissolution and ligand exchange equilibria in water.
Aqueous Solubility Profile
Ammonium tetrachlorocuprate(II) dihydrate is readily soluble in water. This high solubility is driven by the strong ion-dipole interactions between water molecules and the ammonium and tetrachlorocuprate(II) ions.
Effect of Temperature
The solubility of (NH₄)₂[CuCl₄]·2H₂O in water is strongly dependent on temperature. As the temperature increases, its solubility rises significantly. This positive correlation indicates that the overall dissolution process is endothermic (ΔH_soln > 0). From a practical standpoint, this property is crucial for purification by recrystallization; a saturated solution prepared at a high temperature will yield a substantial amount of crystalline product upon cooling.
Table 1: Quantitative Solubility of (NH₄)₂[CuCl₄]·2H₂O in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) | Reference |
|---|---|---|
| 0 | 29.4 | [2] |
| 20 | 40.3 | [2] |
| 80 | 86.4 |[2] |
Note: Another source reports a solubility of 338 g/L, but the temperature is not specified.[3]
Effect of pH
The solubility of the complex is largely independent of the solution's pH within a specific range. However, for the purpose of crystallization and obtaining a pure product, maintaining a mildly acidic pH between 0.0 and 5.0 is critical. If the pH rises above 5.0, the product can become contaminated with insoluble copper(II) hydroxochlorides or copper(II) hydroxide due to the deprotonation of coordinated water molecules.
Solubility in Organic Solvents
The solubility of (NH₄)₂[CuCl₄]·2H₂O in organic solvents is considerably lower than in water and is dictated by the solvent's polarity and its ability to solvate the constituent ions.
Qualitative Overview:
-
Polar Protic Solvents: It is described as "soluble" in ethanol and alcohol in general.[2]
-
Polar Aprotic Solvents: It is "slightly soluble" in acetone.
-
Nonpolar Solvents: It is reportedly insoluble in nonpolar organic solvents like benzene and carbon tetrachloride.
Estimating Solubility from Constituent Salts
Direct quantitative solubility data for the complex salt in organic solvents is scarce. However, valuable insight can be gained by examining the solubility of its constituent components, ammonium chloride (NH₄Cl) and copper(II) chloride (CuCl₂). The dissolution of the complex salt requires the solvent to effectively solvate both the ammonium cation and the tetrachlorocuprate anion.
Table 2: Solubility of Constituent Salts in Key Organic Solvents
| Solvent | Component | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |
|---|---|---|---|---|
| Methanol | NH₄Cl | 17 | 3.2 | |
| NH₄Cl | 25 | 3.54 | ||
| CuCl₂ | 20 | 58.6 | [4] | |
| CuCl₂ | 50 | 64.4 | [4] | |
| Ethanol | NH₄Cl | 19 | 0.6 (as g/100 mL) | |
| CuCl₂ | 15 | 53 (as g/100 mL) | [2][5] | |
| CuCl₂ | 20 | 50.0 | [4] | |
| Acetone | NH₄Cl | - | Slightly soluble |
| | CuCl₂ | 18 | 2.97 |[4] |
Field Insights: The data in Table 2 suggests that in polar protic solvents like methanol and ethanol, the solubility-limiting component is the ammonium chloride. Copper(II) chloride exhibits very high solubility, likely due to the formation of soluble chloro-alkoxy copper complexes. In contrast, the solvation of the small, hard ammonium cation is less favorable in alcohols compared to water. Therefore, the overall solubility of (NH₄)₂[CuCl₄]·2H₂O in these alcohols is expected to be modest and primarily dictated by the low solubility of the ammonium chloride portion. In acetone, both components have limited solubility, predicting poor solubility for the complex salt as well.
Experimental Determination of Solubility
To generate reliable, in-house solubility data, the isothermal saturation method is the gold standard. This gravimetric technique involves equilibrating an excess of the solute with the solvent at a constant temperature, followed by determining the concentration of the dissolved solid in a known amount of the saturated solution.
Protocol: Isothermal Saturation Method
Objective: To determine the equilibrium solubility of (NH₄)₂[CuCl₄]·2H₂O in a given solvent at a specified temperature.
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate, purified
-
Solvent of choice (e.g., deionized water, absolute ethanol)
-
Thermostatic water bath or shaker with temperature control (±0.1 °C)
-
Sealed glass vials (e.g., 20 mL screw-cap vials)
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of (NH₄)₂[CuCl₄]·2H₂O (e.g., ~2-3 g) to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.
-
Solvent Addition: Accurately add a known mass or volume of the solvent (e.g., 10.0 g) to each vial.
-
Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
Sample Extraction: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to let the excess solid settle.
-
Carefully draw a known mass (e.g., ~5 g) of the clear supernatant into a syringe, avoiding any solid particles. Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish. Record the exact mass of the saturated solution transferred.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a suitable temperature (e.g., 80-90 °C) to slowly evaporate the solvent.
-
Mass Determination: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute residue. Repeat the drying and weighing cycles until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100
-
Caption: Workflow for the Isothermal Saturation Method.
Conclusion
This guide has detailed the solubility characteristics of ammonium tetrachlorocuprate(II) dihydrate. It is highly soluble in water, with a solubility that increases markedly with temperature, a property that is advantageous for purification via recrystallization. Its solubility in common organic solvents is limited, a behavior that can be rationalized by considering the poor solubility of its ammonium chloride component in less polar media. For professionals in drug development and materials science, this data is fundamental for controlling crystallization processes, designing solvent systems for synthesis and purification, and predicting the behavior of the compound in various formulation matrices. The provided experimental protocol offers a reliable framework for generating precise solubility data tailored to specific research needs.
References
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Kiper, R. A. (n.d.). ammonium copper(II) chloride dihydrate. Chemistry and toxicology. Retrieved from [Link]
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SYNTHETIKA. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
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Kiper, R. A. (n.d.). copper(II) chloride. Chemistry and toxicology. Retrieved from [Link]
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ChemSupply Australia. (n.d.). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
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Kiddle. (2023, October 17). Copper(II) chloride Facts for Kids. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K. Retrieved from [Link]
-
Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]
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Jahn-Teller effect in tetrachlorocuprate(II) complexes.
An In-Depth Technical Guide to the Jahn-Teller Effect in Tetrachlorocuprate(II) Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tetrachlorocuprate(II) ion, [CuCl₄]²⁻, serves as a classic textbook example of the Jahn-Teller effect, a fundamental principle in coordination chemistry with significant implications for structure, spectroscopy, and reactivity. This guide provides a comprehensive exploration of the theoretical underpinnings and practical characterization of the Jahn-Teller distortion in this complex. We delve into the electronic origins of the instability in the idealized tetrahedral geometry and detail the subsequent structural distortion. Central to this guide are the field-proven experimental methodologies—X-ray crystallography, Electron Paramagnetic Resonance (EPR), and UV-Visible spectroscopy—used to probe and validate this phenomenon. Detailed protocols and data interpretation strategies are presented to equip researchers with the knowledge to investigate and understand the nuanced structural and electronic properties of these and related complexes.
The Theoretical Foundation: The Jahn-Teller Theorem
The Jahn-Teller theorem is a cornerstone of coordination chemistry, stating that any non-linear molecule in a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[1][2][3] This distortion leads to a more stable configuration with lower symmetry.[4][5] For transition metal complexes, this effect is most pronounced when there is an uneven occupation of degenerate orbitals that point directly towards the ligands, such as the e_g orbitals in an octahedral field or the t₂ orbitals in a tetrahedral field.[1][3]
The copper(II) ion, with its d⁹ electron configuration, is a prime candidate for exhibiting a strong Jahn-Teller effect.[2][5] In a hypothetical, perfectly tetrahedral (T_d) ligand field, the d-orbitals split into a lower, doubly degenerate e set (d_z², d_x²_y²) and an upper, triply degenerate t₂ set (d_xy, d_xz, d_yz). For a d⁹ ion like Cu(II), the t₂ orbitals are filled (t₂⁶), and the e orbitals contain three electrons (e³). This results in an uneven occupation of the degenerate t₂ orbitals, leading to a degenerate electronic ground state, which is inherently unstable according to the Jahn-Teller theorem.[1]
To resolve this instability, the [CuCl₄]²⁻ complex distorts. The distortion involves a flattening of the tetrahedron towards a square planar (D₄h) geometry.[6][7] This structural change removes the degeneracy of the t₂ orbitals, splitting them into two distinct energy levels. The overall energy of the system is lowered as the single unpaired electron occupies the lower energy orbital, providing the driving force for the distortion.[8] This intrinsic distortion is a dominant factor in the geometry of [CuCl₄]²⁻, even when influenced by crystal lattice forces.[6][7]
Caption: d-orbital splitting diagram for a Cu(II) d⁹ ion.
Experimental Characterization of the Distortion
The geometric and electronic consequences of the Jahn-Teller effect in tetrachlorocuprate(II) are not merely theoretical; they are readily observable and quantifiable through several key analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most direct and unambiguous evidence for the Jahn-Teller distortion. It allows for precise measurement of bond lengths and angles in the solid state.[9] In an ideal tetrahedral geometry, all four Cu-Cl bond lengths would be identical, and all Cl-Cu-Cl angles would be 109.5°.
However, crystallographic studies of various tetrachlorocuprate(II) salts consistently reveal a distorted structure.[10][11] The complex typically exhibits a flattened tetrahedral geometry (D₂d symmetry), which can be viewed as an intermediate between a perfect tetrahedron and a square plane. This results in two sets of non-bonding Cl···Cl distances.[11] For example, in one study, the Cu-Cl bond length was determined to be 226(1) pm.[11] The degree of distortion can be influenced by the counter-ion present in the crystal lattice, but the distortion itself is an intrinsic property of the [CuCl₄]²⁻ anion.[6][7]
| Parameter | Ideal Tetrahedral (T_d) | Distorted (D₂d) - Representative Data |
| Cu-Cl Bond Length | All equal | ~2.26 Å[11] |
| Cl-Cu-Cl Angles | All 109.5° | Two angles > 109.5°, Four angles < 109.5° |
| Symmetry | T_d | D₂d (or lower) |
| Caption: Comparison of geometric parameters in ideal vs. Jahn-Teller distorted [CuCl₄]²⁻. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for probing the electronic ground state of paramagnetic species like Cu(II) complexes.[12] The spectrum's characteristics, specifically the g-tensor values, are highly sensitive to the symmetry of the metal ion's coordination environment.
For a Cu(II) ion in a perfectly tetrahedral environment, one would expect an isotropic EPR signal, characterized by a single g-value (g_iso). However, due to the Jahn-Teller distortion, solid-state EPR spectra of [CuCl₄]²⁻ complexes are typically axial, characterized by two distinct g-values: g∥ (parallel) and g⊥ (perpendicular).[10][12] This anisotropy in the g-tensor is a direct consequence of the lower symmetry (D₂d) of the distorted complex.[12] Correlating crystallographic data with EPR parameters has proven to be a useful tool for classifying the degree of distortion between square planar and tetrahedral geometries.[13]
| Compound Cation | g∥ (at 150 K) | g⊥ (at 150 K) | Reference |
| Hexadecyltrimethylammonium | 2.370 | 2.081 | [12] |
| Tetradecyltrimethylammonium | 2.374 | 2.082 | [12] |
| Tetrabutylammonium | 2.348 | 2.085 | [12] |
| Benzyltriethylammonium | 2.355 | 2.083 | [12] |
| Caption: Representative EPR g-tensor values for various [CuCl₄]²⁻ salts. |
UV-Visible Spectroscopy
Electronic spectroscopy probes the d-d transitions of the metal ion. The energy and intensity of these transitions are dictated by the splitting of the d-orbitals. In a distorted geometry, the removal of orbital degeneracy leads to a more complex spectrum than would be expected for a perfect tetrahedron. The UV-Vis spectra of [CuCl₄]²⁻ complexes in solution typically show multiple characteristic absorption bands.[12] For instance, spectra in acetonitrile often exhibit absorptions around 256 nm, 311 nm, and 462 nm.[12]
Interestingly, many tetrachlorocuprate(II) compounds are thermochromic, meaning their color changes with temperature.[12][14] This phenomenon is often attributed to a reversible phase transition that alters the coordination geometry of the [CuCl₄]²⁻ unit, further highlighting the flexibility of its structure.[12] However, it's important to note that structural changes can occur between the solid state and solution, which can be reflected in differences between solid-state reflectance and solution UV/Vis spectra.[12][13]
Experimental Workflows and Protocols
A comprehensive understanding of the Jahn-Teller effect in [CuCl₄]²⁻ requires a multi-faceted experimental approach.
Caption: Experimental workflow for investigating the Jahn-Teller effect.
Protocol: Synthesis of Bis(tetrabutylammonium) Tetrachlorocuprate(II), [(Bu₄N)₂][CuCl₄]
This protocol describes a common method for synthesizing a [CuCl₄]²⁻ salt with a large organic cation, which helps to isolate the paramagnetic Cu(II) centers for EPR analysis.[12]
Materials:
-
Copper(II) chloride (CuCl₂), anhydrous (0.07 g, 0.5 mmol)
-
Tetrabutylammonium chloride (Bu₄NCl) (0.28 g, 1.0 mmol)
-
Ethanol (6 mL)
Procedure:
-
Dissolve 0.28 g of tetrabutylammonium chloride in 6 mL of ethanol in a round-bottom flask.
-
Add 0.07 g of anhydrous copper(II) chloride to the solution.
-
Heat the mixture under reflux for one hour. The solution will change color.
-
After reflux, reduce the volume of the ethanolic solution by rotary evaporation.
-
A dark red powder will precipitate from the solution.
-
Isolate the solid product by suction filtration.
-
Wash the product with a small amount of cold diisopropyl ether and allow it to air dry.
Self-Validation: The success of the synthesis can be confirmed by the product's color and subsequently by the spectroscopic methods detailed below. Elemental analysis should also be performed to confirm the stoichiometry.[12]
Protocol: EPR Spectroscopic Analysis
Objective: To determine the g-tensor values and confirm the non-tetrahedral symmetry of the complex.
Instrumentation:
-
X-band EPR spectrometer
-
Cryostat for low-temperature measurements (e.g., 150 K)
-
EPR sample tube (quartz)
Procedure:
-
Load a small amount of the powdered [(Bu₄N)₂][CuCl₄] sample into an EPR tube.
-
Center the sample within the spectrometer's resonant cavity.
-
Cool the sample to the desired temperature (e.g., 150 K). Low temperatures are used to reduce thermal motion and obtain better-resolved spectra.
-
Record the X-band EPR spectrum. Typical parameters include a microwave frequency of ~9.5 GHz and a magnetic field sweep from ~2500 to 3500 Gauss.
-
Analyze the resulting spectrum. For a powdered sample of a Jahn-Teller distorted Cu(II) complex, an axial spectrum is expected.
-
Determine the g∥ and g⊥ values from the positions of the spectral features. The presence of two distinct g-values confirms the anisotropy and thus the distorted geometry.[12]
Protocol: UV-Visible Spectroscopic Analysis
Objective: To measure the electronic absorption spectrum of the complex in solution.
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Acetonitrile (CH₃CN), spectroscopic grade
Procedure:
-
Prepare a dilute solution of [(Bu₄N)₂][CuCl₄] in acetonitrile of a known concentration.
-
Fill a quartz cuvette with the sample solution.
-
Fill a reference cuvette with pure acetonitrile.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max). These correspond to the electronic transitions of the complex.[12] The results can be compared with literature values to confirm the identity of the [CuCl₄]²⁻ species in solution.
Conclusion
The Jahn-Teller effect in tetrachlorocuprate(II) is a powerful illustration of how electronic structure dictates molecular geometry. The inherent instability of the d⁹ configuration in a perfectly tetrahedral field provides the electronic driving force for a distortion towards a lower symmetry D₂d structure. This guide has detailed the theoretical basis for this phenomenon and outlined the primary analytical techniques—X-ray crystallography, EPR, and UV-Vis spectroscopy—that provide irrefutable experimental evidence. By correlating structural data from crystallography with the anisotropic g-tensor from EPR and the electronic transitions from UV-Vis, researchers can build a complete and validated picture of the static and dynamic nature of this fascinating complex. The protocols and insights presented herein serve as a robust framework for the investigation of Jahn-Teller systems, which are critical in fields ranging from materials science to bioinorganic chemistry.
References
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Emel, Y., et al. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International Journal of Molecular Sciences, 13(12), 15396-15417. [Link]
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EduRev. (n.d.). Consequences Of Jahn-Teller Distortion - Coordination Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, November 3). 5.8: Jahn-Teller Effect. Retrieved from [Link]
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Dalal Institute. (n.d.). Jahn-Teller Effect. Retrieved from [Link]
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University of Rochester. (n.d.). CC12. Jahn Teller Distortion. Retrieved from [Link]
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Farra, R., et al. (2012). Tetrahalidocuprates(ii) – structure and EPR spectroscopy. Part 2: tetrachloridocuprates(ii). New Journal of Chemistry, 36(3), 667-675. [Link]
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Fiveable. (n.d.). Jahn-Teller Effect Definition. Retrieved from [Link]
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Sharnoff, M., & Reimann, C. W. (1965). Intrinsic and Lattice-Induced Distortion of the Tetrachlorocuprate Ion. The Journal of Chemical Physics, 43(9), 2993-3000. [Link]
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Semantic Scholar. (n.d.). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. Retrieved from [Link]
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ScienceOpen. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. Retrieved from [Link]
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AIP Publishing. (1965). Intrinsic and Lattice‐Induced Distortion of the Tetrachlorocuprate Ion. Retrieved from [Link]
-
Studylib. (2004). Copper(II) Complex Synthesis & Spectral Analysis. Retrieved from [Link]
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The University of the West Indies at Mona. (n.d.). The Jahn-Teller Theorem. Retrieved from [Link]
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Pickering, J. D. (n.d.). Thinking about Molecules: The Jahn-Teller Theorem. Retrieved from [Link]
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BP Chaliha College. (n.d.). Jahn Teller Distortion. Retrieved from [Link]
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Wikipedia. (n.d.). Jahn–Teller effect. Retrieved from [Link]
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Ohtaki, H., et al. (1988). An X-Ray Diffraction Study on the Structures of Monochloropentakis(N,N-dimethylformamide)copper(II), Trichloromono(N,N-dimethylformamide) and Tetrachlorocuprate(II) Complexes in N,N-Dimethylformamide. Bulletin of the Chemical Society of Japan, 61(3), 715-722. [Link]
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A Technical Guide to the Coordination Chemistry of the Copper(II) Chloride and Ammonium Chloride System
Abstract
This technical guide provides an in-depth examination of the coordination chemistry resulting from the interaction of copper(II) chloride (CuCl₂) and ammonium chloride (NH₄Cl) in aqueous solutions. The primary focus is on the formation, structure, and properties of the tetrachlorocuprate(II) complex anion, [CuCl₄]²⁻. We will explore the fundamental principles of copper(II)'s electronic structure, the progressive ligand exchange from the hexaaquacopper(II) ion, the structural nuances dictated by the Jahn-Teller effect, and the influence of the ammonium counter-ion. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical causality and validated experimental protocols for synthesis and analysis.
Fundamental Principles of the Cu(II) System
The Electronic Structure of Copper(II): A Case for Distortion
The copper(II) ion possesses a d⁹ electronic configuration. In an idealized octahedral ligand field, such as that in the pale blue hexaaquacopper(II) complex ([Cu(H₂O)₆]²⁺) formed when CuCl₂ dissolves in water, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set.[1][2] The d⁹ configuration results in a degenerate electronic ground state (t₂g⁶ e_g³), which is inherently unstable.
This instability is resolved through a geometric distortion, a phenomenon described by the Jahn-Teller theorem.[3][4][5] The theorem states that any non-linear molecule in a degenerate electronic state will distort to lower its symmetry, remove the degeneracy, and achieve a lower energy state.[4][5] For [Cu(H₂O)₆]²⁺, this manifests as a tetragonal elongation, where the two axial bonds lengthen and the four equatorial bonds shorten.[3][5] This effect is a cornerstone of copper(II) stereochemistry and is critical for understanding the geometry of its complexes.
Chloride Ions as Ligands
Chloride ions (Cl⁻), supplied by both copper(II) chloride and the addition of ammonium chloride, can act as ligands, displacing the weakly-bound water molecules around the central copper ion.[6] This process of ligand exchange is a series of equilibrium reactions.
Formation and Equilibria of Chlorocuprate(II) Complexes
The addition of a high concentration of chloride ions to an aqueous solution of Cu(II) initiates a visually striking transformation. The solution's color shifts from pale blue to green, and with sufficient chloride concentration, to a yellow-green or yellow hue. This is direct evidence of the stepwise replacement of water ligands by chloride ligands.
The key equilibria can be summarized as follows:
[Cu(H₂O)₆]²⁺ + Cl⁻ ⇌ [CuCl(H₂O)₅]⁺ + H₂O [CuCl(H₂O)₅]⁺ + Cl⁻ ⇌ [CuCl₂(H₂O)₄] + H₂O [CuCl₂(H₂O)₄] + Cl⁻ ⇌ [CuCl₃(H₂O)]⁻ + H₂O [CuCl₃(H₂O)]⁻ + Cl⁻ ⇌ [CuCl₄]²⁻ + H₂O
The final and most prominent complex formed in the presence of excess chloride is the tetrachlorocuprate(II) anion, [CuCl₄]²⁻.[6][7] According to Le Châtelier's Principle, increasing the concentration of NH₄Cl shifts these equilibria to the right, favoring the formation of the higher chloro-complexes.
Caption: Stepwise ligand exchange from aquo- to chloro-complexes.
Structural Analysis of Diammonium Tetrachlorocuprate(II)
The geometry of the [CuCl₄]²⁻ anion is highly dependent on its environment, particularly the nature of the counter-ion. While a perfect tetrahedral geometry might be expected, the d⁹ configuration again invokes the Jahn-Teller effect, leading to distortion.[8][9] In the solid state, with the ammonium cation (NH₄⁺), the complex (NH₄)₂[CuCl₄] crystallizes with a structure that is best described as a flattened or "squashed" tetrahedron, approaching a square planar geometry.[9]
This structural flexibility is a key feature of the [CuCl₄]²⁻ ion. The choice of a larger cation, such as cesium (Cs⁺), results in a less distorted tetrahedral structure.[9] The smaller ammonium ion allows for more efficient crystal packing, which favors the more planar arrangement.[9] This demonstrates a subtle but important principle: the crystal lattice environment can influence the coordination geometry of the complex anion.[8]
Experimental Protocols
Synthesis of Diammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O
This protocol describes the synthesis of the crystalline solid, which typically appears as greenish-blue or teal crystals.[10][11]
Rationale: This procedure leverages the common ion effect and solubility differences to crystallize the desired complex. By creating a solution saturated with both copper(II) chloride and a large excess of ammonium chloride, the equilibrium is driven strongly towards the formation of the [CuCl₄]²⁻ anion. Slow evaporation or cooling then reduces the solubility of the salt, (NH₄)₂[CuCl₄]·2H₂O, causing it to crystallize out of solution.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | Reagent |
| Ammonium Chloride | NH₄Cl | 53.49 | Reagent |
| Distilled Water | H₂O | 18.02 | N/A |
| Beakers | N/A | N/A | N/A |
| Hot Plate/Stirrer | N/A | N/A | N/A |
| Filtration Apparatus | N/A | N/A | N/A |
Step-by-Step Procedure:
-
Prepare Solutions:
-
In a 100 mL beaker, dissolve 4.3 g (approx. 0.025 mol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of distilled water. Gentle heating may be applied to facilitate dissolution.
-
In a separate 100 mL beaker, prepare a near-saturated solution of ammonium chloride by dissolving approximately 5.4 g (approx. 0.1 mol) of NH₄Cl in 15 mL of distilled water.
-
-
Combine and Crystallize:
-
Add the warm ammonium chloride solution to the copper(II) chloride solution while stirring. The color should change from blue to a distinct green.
-
Allow the resulting solution to cool slowly to room temperature. For higher yield, the beaker can be placed in an ice bath after reaching room temperature.
-
Crystals of (NH₄)₂[CuCl₄]·2H₂O will form.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Dry the crystals on a watch glass or in a desiccator. Do not heat aggressively, as this may drive off the waters of hydration.
-
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The [CuCl₄]²⁻ Anion: A Journey Through Structure, Synthesis, and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a d⁹ System
The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, represents a cornerstone in the study of transition metal coordination chemistry. Its deceptively simple formula belies a rich and complex behavior that has captivated chemists for over a century. As a d⁹ system, the Cu(II) center is subject to the Jahn-Teller effect, leading to a fascinating array of structural distortions and a profound influence on its spectroscopic and magnetic properties. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of tetrachlorocuprate compounds, offering field-proven insights for professionals in research and drug development. The inherent structural flexibility of the [CuCl₄]²⁻ anion, which can readily interconvert between distorted tetrahedral and square planar geometries, is not merely a crystallographic curiosity but a key determinant of its chemical reactivity and physical properties, including the striking thermochromism exhibited by many of its salts.[1][2]
I. A Historical Perspective: From Colored Solutions to Coordination Theory
The story of tetrachlorocuprate compounds is intrinsically linked to the broader history of coordination chemistry. While coordination compounds have been utilized since antiquity in the form of pigments like Egyptian blue, a copper complex, the systematic study of these entities began much later.[3] Early observations in the 1800s by chemists such as Jöns Jacob Berzelius noted the distinct color changes in solutions of copper salts upon the addition of other salts, hinting at the formation of new, more complex species in solution.[4]
The true intellectual leap came with the pioneering work of Alfred Werner in the late 19th and early 20th centuries.[3] His coordination theory, which proposed that metal ions are surrounded by a specific number of ligands in a defined geometry, provided the theoretical framework to understand compounds like those containing the tetrachlorocuprate anion.[3][4] Although early work focused on ammine complexes of cobalt and platinum, the principles laid the foundation for understanding all coordination compounds.[3] The investigation of halocuprate complexes, including tetrachlorocuprates, gained momentum as chemists sought to explore the full range of coordination numbers and geometries exhibited by copper(II).[5] The early 20th century saw increased interest in the behavior of copper(II) chloride in concentrated hydrochloric acid, with observations of dark-colored solutions suggesting the formation of complex cuprous-cupric species.[6]
II. The [CuCl₄]²⁻ Anion: A Tale of Two Geometries
The defining characteristic of the tetrachlorocuprate(II) anion is its ability to adopt two principal coordination geometries: a distorted tetrahedron and a square planar arrangement. This structural dichotomy is a direct consequence of the d⁹ electronic configuration of the Cu(II) ion and the resulting Jahn-Teller distortion. The specific geometry adopted in the solid state is highly sensitive to the nature of the counter-cation, a phenomenon that underscores the importance of crystal packing forces and hydrogen bonding interactions.[2]
-
Distorted Tetrahedral Geometry: This geometry is often observed with large, sterically demanding cations that do not facilitate strong hydrogen bonding with the chloride ligands. The distortion from a perfect tetrahedron is a manifestation of the Jahn-Teller effect.
-
Square Planar Geometry: Smaller cations that can engage in significant hydrogen bonding with the chloride ligands tend to favor a square planar or nearly square planar geometry for the [CuCl₄]²⁻ anion.
The interplay between these geometries is the basis for the fascinating thermochromic and photochromic properties of many tetrachlorocuprate salts.[7] A change in temperature or irradiation can induce a phase transition that alters the coordination geometry of the copper center, leading to a dramatic color change.[7] For instance, the transition from a green, square planar complex to a yellow, distorted tetrahedral complex is a well-documented example of this phenomenon.[8]
III. Synthesis of Tetrachlorocuprate Compounds: A Practical Guide
The synthesis of tetrachlorocuprate salts is generally straightforward, making them accessible for a wide range of research applications. The most common method involves the reaction of a copper(II) salt, typically copper(II) chloride, with a chloride salt of the desired cation in a suitable solvent.
General Synthetic Principle:
The formation of the tetrachlorocuprate anion in solution is an equilibrium process:
Cu²⁺ + 4Cl⁻ ⇌ [CuCl₄]²⁻
To favor the formation of the tetrachlorocuprate complex, a high concentration of chloride ions is required. This is typically achieved by using a chloride salt of the cation or by conducting the reaction in concentrated hydrochloric acid.
Experimental Protocol: Synthesis of Bis(diethylammonium)tetrachlorocuprate(II)
This protocol describes the synthesis of a well-characterized thermochromic tetrachlorocuprate salt.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Diethylamine ( (C₂H₅)₂NH )
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Preparation of the Diethylammonium Chloride Solution: In a fume hood, slowly add concentrated hydrochloric acid to a solution of diethylamine in ethanol. The reaction is exothermic. The resulting solution contains diethylammonium chloride.
-
Reaction with Copper(II) Chloride: To the diethylammonium chloride solution, add a stoichiometric amount of copper(II) chloride dihydrate dissolved in a minimal amount of ethanol.
-
Crystallization: Allow the resulting solution to slowly evaporate at room temperature. Green crystals of bis(diethylammonium)tetrachlorocuprate(II) will form.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Causality Behind Experimental Choices:
-
Use of Concentrated HCl: Ensures a high chloride ion concentration, driving the equilibrium towards the formation of the [CuCl₄]²⁻ complex.
-
Slow Evaporation: Promotes the growth of well-defined single crystals suitable for X-ray diffraction analysis.
-
Washing with Cold Ethanol: Removes any unreacted starting materials or impurities without significantly dissolving the product crystals.
IV. Characterization Techniques: Probing the Structure and Properties
A combination of spectroscopic and analytical techniques is employed to fully characterize tetrachlorocuprate compounds.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise geometry of the [CuCl₄]²⁻ anion. It also reveals details of the crystal packing and hydrogen bonding interactions. |
| UV-Visible Spectroscopy | The d-d transitions of the Cu(II) ion are sensitive to its coordination environment. The UV-Vis spectrum can distinguish between the distorted tetrahedral and square planar geometries, which exhibit characteristic absorption bands. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | As a paramagnetic d⁹ system, the [CuCl₄]²⁻ anion is EPR active. The EPR spectrum provides information about the electronic structure and the symmetry of the copper site.[9] |
| Infrared (IR) Spectroscopy | Provides information about the vibrations of the cation and can indicate the presence of hydrogen bonding between the cation and the [CuCl₄]²⁻ anion. |
| Thermal Analysis (DSC, TGA) | Used to study the thermochromic phase transitions, determining the transition temperatures and enthalpies. |
V. Structural and Spectroscopic Data of Representative Tetrachlorocuprate Compounds
The following table summarizes key structural and spectroscopic data for two representative tetrachlorocuprate compounds, highlighting the influence of the cation on the geometry of the [CuCl₄]²⁻ anion.
| Compound | [CuCl₄]²⁻ Geometry | Color | Key UV-Vis Absorption Bands (nm) | Reference |
| (pipzH₂)[CuCl₄]·2H₂O | Distorted Tetrahedron | Yellow | - | |
| (pipzH₂)₂[CuCl₄]·Cl₂·3H₂O | Square Planar | Green | - |
pipzH₂ = piperazinium dication
VI. Visualizing the Chemistry of Tetrachlorocuprate
The [CuCl₄]²⁻ Anion: A Tale of Two Geometries
Caption: The two primary coordination geometries of the [CuCl₄]²⁻ anion.
Experimental Workflow for the Synthesis and Characterization of a Tetrachlorocuprate Compound
Sources
- 1. Copper(I) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemspacenk.quora.com [chemspacenk.quora.com]
- 5. Questions for crystal engineering of halocuprate complexes: concepts for a difficult system - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Copper Coordination Complexes for Energy-Relevant Applications | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, from copper(II) chloride. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and properties of this coordination compound. This guide emphasizes the chemical principles underpinning the synthesis, offering a detailed experimental protocol and methods for product validation.
Introduction and Significance
Ammonium tetrachlorocuprate(II) dihydrate is a fascinating coordination compound that serves as an excellent model for demonstrating fundamental principles of transition metal chemistry, including ligand field theory and the Jahn-Teller effect.[1] One of its most notable properties is thermochromism, the ability to change color with temperature, which is attributed to a reversible change in the coordination geometry of the [CuCl₄]²⁻ anion from a distorted square-planar to a distorted tetrahedral geometry.[1] This property makes it a valuable tool for studying the subtle energetic balance that dictates the coordination environment in transition metal complexes. Beyond its academic significance, this compound is a precursor in the synthesis of other copper-containing materials and has been investigated for its magnetic properties.[1]
Chemical Principles of the Synthesis
The synthesis of ammonium tetrachlorocuprate(II) dihydrate from copper(II) chloride is a classic example of manipulating chemical equilibria in solution. In an aqueous solution, copper(II) chloride exists as the blue-colored aquated copper(II) ion, [Cu(H₂O)₆]²⁺. The addition of a chloride ion source, in this case, ammonium chloride (NH₄Cl), initiates a ligand exchange reaction, where water molecules are progressively replaced by chloride ions. This process is governed by Le Chatelier's principle.
The equilibrium for the formation of the tetrachlorocuprate(II) complex ion can be represented as:
[Cu(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CuCl₄]²⁻(aq) + 6H₂O(l)
The [Cu(H₂O)₆]²⁺ complex is blue, while the [CuCl₄]²⁻ complex is typically yellow-green. By adding a large excess of chloride ions (from NH₄Cl), the equilibrium is shifted to the right, favoring the formation of the green-colored tetrachlorocuprate(II) anion.[2][3] This is an application of the "common ion effect," where adding an ion that is common to the equilibrium (in this case, Cl⁻) drives the reaction forward.[2][3]
The subsequent crystallization of the dihydrate salt, (NH₄)₂[CuCl₄]·2H₂O, is dependent on factors such as temperature and solution concentration. The solubility of the salt generally increases with temperature, so cooling a saturated solution allows for the formation of well-defined crystals.[4]
Experimental Protocol
This protocol details the step-by-step synthesis of ammonium tetrachlorocuprate(II) dihydrate. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment
| Reagents | Equipment |
| Copper(II) chloride dihydrate (CuCl₂·2H₂O) | Beakers (100 mL, 250 mL) |
| Ammonium chloride (NH₄Cl) | Graduated cylinders |
| Deionized water | Magnetic stirrer and stir bar |
| Ethanol (optional, for washing) | Hot plate |
| Ice bath | Watch glass |
| Buchner funnel and filter paper | |
| Vacuum flask | |
| Spatula and weighing paper | |
| Glass stirring rod | |
| Petri dish or desiccator |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of ammonium tetrachlorocuprate(II) dihydrate.
Step-by-Step Procedure
-
Reactant Preparation:
-
Weigh out 5.00 g of copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
In a separate weighing paper, weigh out 3.14 g of ammonium chloride (NH₄Cl). This corresponds to a 1:2 molar ratio of CuCl₂·2H₂O to NH₄Cl.[5]
-
Rationale: A 1:2 molar ratio is stoichiometrically required for the formation of (NH₄)₂[CuCl₄]·2H₂O. An excess of ammonium chloride can be used to further shift the equilibrium towards the product.
-
-
Dissolution and Complex Formation:
-
In a 100 mL beaker, dissolve the 5.00 g of CuCl₂·2H₂O in approximately 20 mL of deionized water. Stir with a magnetic stir bar until fully dissolved. The solution will be a characteristic blue color.
-
Gradually add the 3.14 g of NH₄Cl to the copper(II) chloride solution while continuously stirring.
-
Observation: As the ammonium chloride dissolves, the color of the solution will change from blue to a distinct green, indicating the formation of the tetrachlorocuprate(II) complex ion.[2][3]
-
Rationale: The high concentration of chloride ions from the dissolved ammonium chloride drives the ligand exchange reaction, replacing the water ligands around the copper ion with chloride ions.
-
-
Crystallization:
-
If necessary, gently warm the solution on a hot plate to ensure all solids are dissolved. Do not boil the solution.
-
Remove the beaker from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath for 30-60 minutes to maximize crystal formation.
-
Rationale: The solubility of ammonium tetrachlorocuprate(II) dihydrate decreases at lower temperatures, promoting crystallization from the saturated solution. Slow cooling encourages the formation of larger, more well-defined crystals.
-
-
Isolation and Drying of the Product:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Carefully decant the supernatant liquid and then transfer the crystalline product to the funnel.
-
Wash the crystals with a small amount of ice-cold deionized water or ethanol.
-
Rationale: Washing with a cold solvent removes any soluble impurities without dissolving a significant amount of the product. Ethanol can be used for a more rapid drying process.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the crystals to a clean, dry petri dish and allow them to air dry completely. For a more thorough drying, place the petri dish in a desiccator.
-
Product Characterization: A Self-Validating System
To ensure the successful synthesis of the target compound, the following characterization methods can be employed:
-
Visual Inspection: The final product should consist of well-formed, greenish-blue, needle-like or prismatic crystals.[4]
-
Melting Point: The compound decomposes upon heating, typically around 110 °C, with the loss of water molecules.[6]
-
Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of the ammonium ions (N-H stretching and bending vibrations) and the water of hydration (O-H stretching).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum of an aqueous solution of the product will show characteristic absorption bands for the tetrachlorocuprate(II) ion, which will differ from the spectrum of the starting copper(II) chloride solution.
Safety and Handling
-
Copper compounds are moderately toxic if ingested.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, at all times.
-
Handle the chemicals in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Quantitative Data Summary
| Parameter | Value |
| Mass of CuCl₂·2H₂O | 5.00 g |
| Molar Mass of CuCl₂·2H₂O | 170.48 g/mol |
| Moles of CuCl₂·2H₂O | 0.0293 mol |
| Mass of NH₄Cl | 3.14 g |
| Molar Mass of NH₄Cl | 53.49 g/mol |
| Moles of NH₄Cl | 0.0587 mol |
| Stoichiometric Ratio (CuCl₂:NH₄Cl) | 1:2 |
| Molar Mass of (NH₄)₂[CuCl₄]·2H₂O | 277.47 g/mol |
| Theoretical Yield | 8.13 g |
Conclusion
This application note provides a robust and well-explained protocol for the synthesis of ammonium tetrachlorocuprate(II) dihydrate. By understanding the underlying chemical principles, researchers can effectively synthesize and validate this important coordination compound for various applications in research and materials science.
References
- digipac.ca. le Châtelier's Principle: common ion effect.
- Benchchem. Ammonium tetrachlorocuprate(II)
- ACS Publications. Thermochromic tetrachlorocuprate(II)
- PubMed.
- SYNTHETIKA. Ammonium tetrachlorocuprate(II)
- digipac.ca. le Châtelier's Principle: common ion effect.
- Google Patents. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii)
- The University of Queensland.
- LAB#14 – THE EQUILIBRIUM OF THE COMPLEX SALT CuCl4 2-, (LeCh
- Taylor & Francis. Coordination chemistry and magnetic properties of copper(II) halide complexes of quinoline.
- Taylor & Francis Online. Coordination chemistry and magnetic properties of copper(II) halide complexes of quinoline.
- Thermochromic tetrachlorocuprate(II)
- MySkinRecipes. Ammonium tetrachlorocuprate(II)
- YouTube. LeChatelier's Principle Demo - Copper Complexes.
- Imgur.
- MySkinRecipes. Ammonium tetrachlorocuprate(II)
- Reddit. Ammonium Tetrachlorocuprate(II)
- ResearchGate. Copper(II) Halide Complexes of 2-Aminopyrimidines: Crystal Structures of [(2-aminopyrimidine) n CuCl2] (n=1,2) and (2-amino-5-bromopyrimidine)2CuBr2 | Request PDF.
- MDPI. Beyond the Simple Copper(II)
- Reddit.
- Wikipedia. Copper compounds.
- Reddit. Copper (II) Chloride + HCl : r/chemhelp.
- PMC - NIH. Structural Insights into Layered Tetrahalocuprates(II)
- YouTube.
- Ammonium tetrachlorocupr
- AMERICAN ELEMENTS ®. Ammonium Tetrachlorocuprate(II)
- ChemSupply Australia. Product Name: AMMONIUM COPPER(II)
- ResearchGate. Synthesis and characterization of methylammonium tetrachlorocuprate (II)
- ChemicalBook.
Sources
- 1. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Ammonium tetrachlorocuprate [dmishin.github.io]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium tetrachlorocuprate(II) dihydrate [myskinrecipes.com]
Protocol for the Synthesis and Growth of High-Quality Diammonium Copper(II) Tetrachloride Dihydrate ((NH4)2CuCl4·2H2O) Crystals
An Application Note for Researchers and Scientists
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis and subsequent crystal growth of diammonium copper(II) tetrachloride dihydrate, (NH4)2CuCl4·2H2O. This compound, which forms distinct blue-green tetragonal crystals, is of significant interest in the fields of coordination chemistry and materials science.[1][2][3] The methodology detailed herein is based on the aqueous solution reaction of copper(II) chloride and ammonium chloride, followed by a controlled slow evaporation technique to yield well-defined, single crystals. This protocol is designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and the scientific principles underpinning each step to ensure the formation of high-quality crystalline structures suitable for further analysis.
Scientific Introduction and Principles
Diammonium copper(II) tetrachloride dihydrate ((NH4)2CuCl4·2H2O) is an inorganic complex salt that crystallizes in the tetragonal system.[3] The structure consists of a central copper(II) ion coordinated to four chloride ions, forming a [CuCl4]2- complex anion, with two ammonium cations and two water molecules of hydration completing the crystal lattice.[2] The growth of high-purity, single crystals of this compound is essential for accurately studying its magnetic properties, crystal structure, and other physical characteristics.
The protocol described here employs the slow evaporation method, a robust and widely used technique for growing high-quality crystals from a solution.[4][5][6] The underlying principle is straightforward: as the solvent (in this case, water) slowly evaporates from a saturated solution, the concentration of the solute increases, leading to a state of supersaturation. This thermodynamically unstable state drives the nucleation and subsequent growth of crystals as the system seeks to return to equilibrium. The rate of evaporation is a critical parameter; a slow, controlled rate is necessary to allow for the orderly arrangement of molecules into a well-defined crystal lattice, resulting in larger and more perfect crystals.[6][7]
Health and Safety Precautions
Proper laboratory safety practices are mandatory when handling the chemicals involved in this protocol.
-
Hazard Identification: The precursor chemicals, copper(II) chloride and ammonium chloride, as well as the final product, can cause skin, eye, and respiratory irritation.[1][8] Ingestion should be strictly avoided.[9]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, nitrile gloves, and a laboratory coat.[8][9][10] All weighing and solution preparation should be conducted in a well-ventilated area or inside a fume hood to avoid inhalation of dust.[1][10]
-
Waste Disposal: All chemical waste, including the mother liquor and any contaminated materials, should be disposed of in accordance with local hazardous waste regulations.[8]
Materials and Equipment
Reagents
-
Copper(II) Chloride Dihydrate (CuCl2·2H2O), ACS grade or higher (>98% purity)
-
Ammonium Chloride (NH4Cl), ACS grade or higher (>99% purity)
-
Distilled or Deionized Water
Equipment
-
Analytical balance (±0.001 g)
-
Glass beakers (100 mL or 250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Hot plate (with stirring capability)
-
Spatulas and weighing boats
-
Filter paper (e.g., Whatman No. 1) and glass funnel
-
Crystallization dish or clean beaker
-
Parafilm or aluminum foil
-
Watch glass
Experimental Protocol: Synthesis and Crystal Growth
This protocol is divided into two primary stages: the synthesis of a saturated aqueous solution of (NH4)2CuCl4·2H2O and the subsequent growth of crystals via slow evaporation.
Part A: Synthesis of the Saturated Solution
The synthesis is based on the following stoichiometric reaction: CuCl2·2H2O + 2NH4Cl → (NH4)2CuCl4·2H2O
Step-by-Step Procedure:
-
Calculate Reactant Moles: Determine the desired quantity of the final product to calculate the required mass of each reactant based on their molar masses (see Table 1). For a sample preparation, we will use a 1:2 molar ratio.
-
Weigh Reactants: Accurately weigh 17.05 g of Copper(II) Chloride Dihydrate (CuCl2·2H2O) and 10.70 g of Ammonium Chloride (NH4Cl).
-
Dissolution: Place a 250 mL beaker containing 50 mL of distilled water on a magnetic stirrer. Add a stir bar and begin stirring.
-
Add Reactants: Gradually add the weighed CuCl2·2H2O and NH4Cl to the stirring water. The solution will turn a vibrant blue-green color.
-
Ensure Complete Dissolution: Continue stirring until all solids have completely dissolved. Gentle heating (to approximately 40-50°C) can be applied to aid dissolution, but avoid boiling.[7] A clear, transparent solution is essential for good crystal growth.
-
Filtration: Once fully dissolved, turn off the heat (if used) and allow the solution to cool to room temperature. Gravity filter the solution through filter paper into a clean crystallization dish or beaker. This critical step removes any dust, impurities, or undissolved particles that could act as unwanted nucleation sites and hinder the growth of large, single crystals.[4][11]
Part B: Crystal Growth by Slow Evaporation
-
Setup the Crystallization Vessel: Place the filtered solution in a location free from vibrations and significant temperature fluctuations.[4][7] An undisturbed environment is paramount.
-
Control Evaporation Rate: Cover the top of the crystallization dish or beaker with parafilm or aluminum foil. Using a needle or sharp object, pierce a few small holes in the cover.[4][6][11] The number and size of these holes will control the rate of solvent evaporation. Fewer/smaller holes will slow evaporation, which generally promotes the growth of larger, higher-quality crystals.
-
Observation and Growth: Leave the setup undisturbed. Crystals should begin to nucleate and grow at the bottom of the container over several days to a week, depending on the ambient conditions and evaporation rate.
-
Optional - Seed Crystal Selection: For growing a large, single crystal, you can allow small "seed" crystals to form initially. After a day or two, select the most well-formed seed crystal, remove it from the solution, and carefully tie it to a thin thread. Suspend this seed crystal in the center of the filtered mother liquor. This technique encourages the solute to deposit onto the existing seed rather than forming new crystals.[5]
Crystal Harvesting and Storage
-
Harvesting: Once the crystals have reached the desired size, carefully decant the remaining solution (mother liquor). Use tweezers to gently remove the crystals from the container.
-
Drying: Place the harvested crystals on a piece of filter paper to wick away excess solution. Allow them to air dry for a short period. Do not heat the crystals to dry them, as this can cause them to lose their water of hydration and degrade.
-
Storage: Store the dried crystals in a sealed vial to protect them from atmospheric moisture. Note that for certain types of analysis, it is best to keep the crystals in their mother liquor until the moment of measurement, as removing them can cause the lattice to degrade due to solvent loss.[7]
Quantitative Data and Troubleshooting
Table 1: Molar Mass and Sample Quantities
| Compound | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Sample Mass (g) |
| Copper(II) Chloride Dihydrate | CuCl2·2H2O | 170.48 | 1 | 17.05 |
| Ammonium Chloride | NH4Cl | 53.49 | 2 | 10.70 |
| Diammonium Copper(II) Tetrachloride Dihydrate | (NH4)2CuCl4·2H2O | 277.46 | 1 | ~27.75 (Theoretical) |
| Molar masses are based on data from various chemical suppliers.[12][13][14] |
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form after a week. | Evaporation rate is too slow. Solution is not sufficiently saturated. | Increase the number/size of holes in the cover. Allow more solvent to evaporate and re-cover. |
| A fine powder or crust forms instead of distinct crystals. | Evaporation is too rapid. Solution was not properly filtered, leaving impurities. | Reduce the number/size of holes in the cover. Re-dissolve the powder by adding a small amount of distilled water, gently heat, and re-filter the solution before setting it up again. |
| Many small crystals form instead of a few large ones. | Too many nucleation sites. Vibrations or disturbances. Rapid cooling or evaporation. | Ensure the crystallization vessel is perfectly clean and the solution is well-filtered. Move the setup to a more stable, vibration-free location. Slow down the evaporation rate. |
| Crystals appear cloudy or opaque. | Inclusions of mother liquor due to rapid growth. Impurities in the starting materials. | Slow down the crystal growth rate. Use higher purity reagents. |
Visualization of the Experimental Workflow
The following diagram illustrates the complete step-by-step process for growing (NH4)2CuCl4·2H2O crystals.
Caption: Workflow for (NH4)2CuCl4·2H2O Crystal Synthesis.
References
- Slow Evaporation Method.
- How to Grow Crystals.
- Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews.
- Growing Crystals. MIT Department of Chemistry.
- Growing Crystals That Will Make Your Crystallographer Happy. Texas A&M University Department of Chemistry.
- SAFETY DATA SHEET - Ammonium copper(II) chloride dihydrate. Fisher Scientific.
- Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. ChemSupply Australia.
- Copper (II) Chloride, Dihydrate Safety Data Sheet. West Liberty University.
- SAFETY DATA SHEET - Copper (II) chloride dihydrate. Bostick & Sullivan.
- Safety Data Sheet - Cupric Ammonium Chloride Dihydrate. Ricca Chemical Company.
- CAS 15610-76-1: Diammonium tetrachlorocuprate(2-). CymitQuimica.
- Properties of ((NH4)2CuCl4*2H2O).
- Ammonium cupric chloride dihydrate. Chongqing Chemdad Co., Ltd.
- Method for production of ammonium tetrachlorocuprate(ii) dihydrate. Google Patents.
- Transport Properties of (NH4)2 CuCl4.2H2O Low Dimensional Single Crystals. ResearchGate.
- Synthesis and characterization of (NH4)2CuBr2Cl2 2H2O crystals. ResearchGate.
- Growing Crystals: How to Make Beautiful Crystals at Home. Crystalverse.
- Transport properties of (NH4)2 CuCl4.2H2O low dimensional single crystals. INIS-IAEA.
- Grow Incredible CRYSTALS Overnight with AMAZING RESULTS! YouTube.
- CAS 10060-13-6 Ammonium copper(II) chloride dihydrate. Alfa Chemistry.
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
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- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 7. Growing Crystals [web.mit.edu]
- 8. fishersci.be [fishersci.be]
- 9. westliberty.edu [westliberty.edu]
- 10. bostick-sullivan.com [bostick-sullivan.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. webqc.org [webqc.org]
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- 14. alfa-chemistry.com [alfa-chemistry.com]
Characterization of Ammonium Tetrachlorocuprate(II) Dihydrate: An Application Note on Synthesis, XRD, and FT-IR Analysis
Introduction
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, is a fascinating coordination compound that serves as an excellent model for studying concepts in transition metal chemistry, including ligand field theory, Jahn-Teller distortion, and thermochromism. Its synthesis from common laboratory reagents and the relative simplicity of its characterization make it an ideal compound for both research and educational purposes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of (NH₄)₂CuCl₄·2H₂O using Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure a thorough understanding of the experimental choices.
Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate
The synthesis of ammonium tetrachlorocuprate(II) dihydrate is achieved through the crystallization from an aqueous solution containing copper(II) chloride and ammonium chloride in a specific molar ratio.[1][2] The formation of the tetrachlorocuprate(II) complex ion, [CuCl₄]²⁻, is a key step in this process.
Protocol: Synthesis
-
Reactant Preparation: Weigh out copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl) in a 1:2 molar ratio. For example, dissolve 5.0 g of CuCl₂·2H₂O in 20 mL of deionized water in a 100 mL beaker. In a separate beaker, dissolve 3.14 g of NH₄Cl in 15 mL of deionized water.
-
Mixing and Dissolution: While stirring, add the ammonium chloride solution to the copper(II) chloride solution. Gently heat the mixture on a hot plate to ensure complete dissolution of both salts. The resulting solution should be a clear, deep green.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the beaker can be placed in an ice bath after it has reached room temperature. The formation of greenish-blue, teal, or blue crystals will be observed.[3]
-
Isolation and Drying: Isolate the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities. Dry the crystals on a watch glass at room temperature or in a desiccator.
Causality of Experimental Choices
-
Molar Ratio: A 1:2 molar ratio of copper(II) chloride to ammonium chloride is crucial to favor the formation of the [CuCl₄]²⁻ complex ion in solution, from which the desired product crystallizes.[1]
-
Slow Cooling: Slow cooling of the saturated solution allows for the formation of well-defined, larger crystals, which are ideal for single-crystal XRD studies and result in a higher purity bulk sample.
-
Ethanol Wash: A final wash with cold ethanol is performed because the product is less soluble in ethanol than in water, which helps in removing residual mother liquor without significant loss of the product.
Structural Characterization by X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of materials. For (NH₄)₂CuCl₄·2H₂O, powder XRD (PXRD) is employed to confirm the phase purity and determine the lattice parameters of the synthesized polycrystalline sample. The compound is known to crystallize in the tetragonal system with the space group P4₂/mnm.[1]
Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind a small amount of the dried (NH₄)₂CuCl₄·2H₂O crystals into a homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Data Acquisition:
-
Instrument: A standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 30 mA.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/minute.
-
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of (NH₄)₂CuCl₄·2H₂O. Compare the peak positions with known literature values or databases to confirm the crystal structure and assess the purity of the sample.
Figure 1: Workflow for XRD analysis of synthesized crystals.
Expected Crystallographic Data
The analysis of the PXRD data should confirm the tetragonal crystal structure of (NH₄)₂CuCl₄·2H₂O. The expected crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1] |
| Space Group | P4₂/mnm | [1] |
| Unit Cell Dimension 'a' | 7.58 Å | [4] |
| Unit Cell Dimension 'c' | 7.95 Å | [4] |
| Unit Cell Angles (α, β, γ) | 90° | [1] |
The copper(II) ion in the crystal lattice is in a distorted octahedral coordination environment, bonded to four chloride ions and two water molecules.[1] This is a classic example of a Jahn-Teller distorted octahedron.
Vibrational Spectroscopy by Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of (NH₄)₂CuCl₄·2H₂O, FT-IR is used to confirm the presence of the ammonium cations (NH₄⁺), the water of hydration (H₂O), and to probe the vibrations of the tetrachlorocuprate(II) anion.
Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of the synthesized (NH₄)₂CuCl₄·2H₂O and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) separately in an agate mortar and pestle. Then, thoroughly mix the two powders.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
Background: Collect a background spectrum of a pure KBr pellet.
-
-
Data Analysis: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to identify the characteristic vibrational modes.
Sources
Applications of Ammonium Tetrachlorocuprate(II) Dihydrate in Catalysis: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a crystalline solid that serves as a versatile and cost-effective precursor for various copper-based catalysts. Its utility in catalysis stems from the Lewis acidic nature of the copper(II) center and its ability to participate in redox cycles, typically involving Cu(II) and Cu(I) species. The labile chloride ligands can be readily exchanged by substrates, facilitating a wide range of organic transformations. This guide provides an in-depth exploration of the catalytic applications of ammonium tetrachlorocuprate(II) dihydrate, complete with detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis and drug development.
While specific documented protocols utilizing ammonium tetrachlorocuprate(II) dihydrate are not extensively reported in peer-reviewed literature, its chemical properties suggest its utility in several copper-catalyzed reactions. The following sections will detail its application in key organic transformations, providing robust starting protocols based on established copper catalysis principles. These protocols are designed to be readily adaptable and optimized for specific substrates and research objectives.
Catalysis of Azide-Alkyne Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. These heterocyclic moieties are prevalent in medicinal chemistry and materials science. Ammonium tetrachlorocuprate(II) dihydrate can serve as an effective pre-catalyst, which upon in-situ reduction, generates the active Cu(I) species necessary for the catalytic cycle.
Mechanistic Rationale
The catalytic cycle of the CuAAC reaction is initiated by the in-situ reduction of the Cu(II) pre-catalyst to the active Cu(I) species, often facilitated by a reducing agent like sodium ascorbate. The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate subsequently reacts with an organic azide in a stepwise manner, leading to a six-membered copper-containing intermediate that ultimately collapses to furnish the stable 1,4-disubstituted-1,2,3-triazole product and regenerate the Cu(I) catalyst.
Diagram of the Catalytic Cycle for CuAAC
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol provides a general method for the synthesis of a 1,4-disubstituted-1,2,3-triazole using ammonium tetrachlorocuprate(II) dihydrate as a pre-catalyst.
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂[CuCl₄]·2H₂O)
-
Terminal alkyne (e.g., phenylacetylene)
-
Organic azide (e.g., benzyl azide)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the terminal alkyne (1.0 mmol, 1.0 equiv), the organic azide (1.0 mmol, 1.0 equiv), and a magnetic stir bar.
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until all reactants are dissolved.
-
Catalyst and Reductant Addition: In a separate vial, prepare a solution of ammonium tetrachlorocuprate(II) dihydrate (0.05 mmol, 5 mol%) in 1 mL of deionized water. In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of deionized water.
-
Reaction Initiation: Add the ammonium tetrachlorocuprate(II) dihydrate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 1-4 hours), add 20 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for cost-effectiveness, but higher loadings may be necessary for less reactive substrates. |
| Reducing Agent | 2-10 mol% Sodium Ascorbate | Essential for the in-situ generation of the active Cu(I) catalyst from the Cu(II) precursor. |
| Solvent System | t-BuOH/H₂O (1:1) | A common and effective solvent system for CuAAC reactions, accommodating a wide range of substrates. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |
| Reaction Time | 1-12 hours | Dependent on the reactivity of the substrates. Monitor by TLC for optimal results. |
Catalysis of Aerobic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Ammonium tetrachlorocuprate(II) dihydrate, in conjunction with a stable radical co-catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can effectively catalyze the aerobic oxidation of primary and secondary alcohols using molecular oxygen from the air as the terminal oxidant. This method offers a green and sustainable alternative to traditional oxidation methods that employ stoichiometric amounts of heavy metal oxidants.
Mechanistic Rationale
The catalytic cycle involves both the copper catalyst and the TEMPO co-catalyst. The Cu(II) species is first reduced to Cu(I) by the alcohol, which is concurrently oxidized. The resulting Cu(I) is then re-oxidized to Cu(II) by an oxoammonium ion, which is generated from the oxidation of TEMPO. The reduced form of TEMPO (a hydroxylamine) is then re-oxidized by molecular oxygen, completing the catalytic cycle.
Diagram of the Catalytic Cycle for Aerobic Alcohol Oxidation
Caption: Catalytic cycle for the Cu/TEMPO-catalyzed aerobic oxidation of alcohols.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
This protocol describes a general procedure for the aerobic oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂[CuCl₄]·2H₂O)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Benzyl alcohol
-
Acetonitrile (anhydrous)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Balloon filled with air or an air pump
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add ammonium tetrachlorocuprate(II) dihydrate (0.02 mmol, 2 mol%), TEMPO (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous acetonitrile (10 mL) to the flask, followed by benzyl alcohol (1.0 mmol, 1.0 equiv).
-
Reaction Initiation: Fit the flask with a balloon filled with air or connect it to an air pump with a needle through a septum. Stir the reaction mixture vigorously at the desired temperature (e.g., 60 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentration: Wash the silica pad with a small amount of ethyl acetate and combine the filtrates. Concentrate the solvent under reduced pressure.
-
Purification: The crude benzaldehyde can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% (NH₄)₂[CuCl₄]·2H₂O | Effective catalytic turnover is typically achieved in this range. |
| Co-catalyst Loading | 1-10 mol% TEMPO | TEMPO is crucial for the re-oxidation of the copper catalyst. |
| Solvent | Acetonitrile, DMF, or Toluene | A polar aprotic solvent is generally preferred for this reaction. |
| Temperature | 40-80 °C | Higher temperatures can increase the reaction rate but may lead to over-oxidation. |
| Atmosphere | Air (O₂) | Molecular oxygen from the air serves as the terminal oxidant. |
Catalysis of Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. While this reaction is traditionally catalyzed by a combination of palladium and copper catalysts, copper-only catalyzed systems have been developed. Ammonium tetrachlorocuprate(II) dihydrate can act as a co-catalyst in palladium-catalyzed Sonogashira couplings or potentially as the primary catalyst under specific conditions.
Mechanistic Rationale
In a typical palladium/copper co-catalyzed Sonogashira reaction, two interconnected catalytic cycles are at play. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper acetylide, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The role of the copper co-catalyst is to activate the terminal alkyne by forming the copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Diagram of the Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles in a Palladium/Copper co-catalyzed Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide and a Terminal Alkyne
This protocol outlines a general procedure for a Sonogashira coupling reaction using a palladium catalyst with ammonium tetrachlorocuprate(II) dihydrate as a co-catalyst.
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂[CuCl₄]·2H₂O)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., anhydrous THF or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and ammonium tetrachlorocuprate(II) dihydrate (0.02-0.1 mmol, 2-10 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and a magnetic stir bar.
-
Solvent and Base Addition: Add the anhydrous solvent (10 mL), followed by the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove insoluble salts.
-
Extraction: Wash the celite pad with ethyl acetate. Combine the organic filtrates and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
| Parameter | Condition | Rationale |
| Pd Catalyst Loading | 1-5 mol% | A palladium source is essential for the primary catalytic cycle. |
| Cu Co-catalyst | 2-10 mol% (NH₄)₂[CuCl₄]·2H₂O | The copper co-catalyst facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | An amine base is required to deprotonate the terminal alkyne. |
| Solvent | Anhydrous THF, DMF, or Toluene | Anhydrous and deoxygenated solvents are crucial for preventing catalyst deactivation. |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the substrates. |
Conclusion
Ammonium tetrachlorocuprate(II) dihydrate is a promising and readily available catalyst precursor for a variety of important organic transformations. Its application in azide-alkyne cycloadditions, aerobic alcohol oxidations, and Sonogashira couplings highlights its versatility. The protocols provided in this guide serve as a solid foundation for researchers to explore the catalytic potential of this compound. As with any catalytic system, optimization of reaction conditions for specific substrates is key to achieving high yields and selectivity. The mechanistic insights and procedural details offered herein are intended to facilitate this process, ultimately enabling the development of efficient and sustainable synthetic methodologies.
References
Due to the limited number of specific literature reports on the catalytic applications of ammonium tetrachlorocuprate(II) dihydrate, the following references provide authoritative information on the general classes of copper-catalyzed reactions discussed in this guide.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Li, P., & Wang, L. (2013). Copper-Catalyzed Cross-Coupling Reactions. In Copper-Catalyzed Synthesis of C–N and C–O Bonds (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
-
Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC - NIH. [Link]
Application Note: Ammonium Tetrachlorocuprate(II) Dihydrate as a Versatile Precursor for the Synthesis of Copper-Based Metal-Organic Frameworks
Introduction: The Critical Role of Precursor Selection in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications in gas storage and separation, catalysis, drug delivery, and sensing.[2] The properties and ultimate performance of a MOF are intrinsically linked to its structure, which is highly dependent on the synthetic conditions and the choice of starting materials.[3] The metal precursor, in particular, plays a pivotal role in determining the kinetics of crystal formation, the final topology of the framework, and the purity of the product.[4] While common precursors for copper-based MOFs include nitrates, sulfates, and acetates, this note explores the unique advantages and detailed protocols for using ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, a precursor that offers distinct benefits in controlling reaction chemistry.
Rationale for Employing Ammonium Tetrachlorocuprate(II) Dihydrate
Ammonium tetrachlorocuprate(II) dihydrate is a coordination complex that serves as an excellent precursor for Cu-based MOFs due to a combination of factors related to its ionic composition and solubility.[5][6]
-
Controlled Release of Copper(II) Ions: As a stable complex, (NH₄)₂CuCl₄·2H₂O dissolves in polar solvents to release the [CuCl₄]²⁻ anion. The dissociation of this complex to provide solvated Cu²⁺ ions for MOF node formation can be more gradual compared to simple salts like copper(II) nitrate, offering a level of kinetic control over the nucleation and growth of MOF crystals. This can lead to higher quality, more crystalline materials.
-
In-situ pH Modulation: The ammonium ions (NH₄⁺) present in the precursor can act as a weak acid, influencing the pH of the reaction mixture. The deprotonation of organic linkers, a crucial step for their coordination to the metal centers, is highly pH-dependent.[2] The presence of ammonium ions can help maintain a favorable pH range, preventing the rapid precipitation of amorphous phases and promoting the ordered growth of the desired MOF structure.[7]
-
The Role of Chloride as a Modulator: Chloride ions can act as modulating agents during MOF synthesis. They can temporarily coordinate to the metal centers, competing with the organic linker and slowing down the rate of framework assembly.[8] This modulation is key to preventing defects and obtaining larger, more perfect crystals. In some cases, chloride ions can also be incorporated into the final MOF structure, influencing its properties.[8]
-
Favorable Solubility Profile: Ammonium tetrachlorocuprate(II) dihydrate is soluble in water and slightly soluble in polar organic solvents like ethanol, making it compatible with common solvent systems used in MOF synthesis, particularly solvothermal methods employing solvents like N,N-dimethylformamide (DMF) and ethanol.[5]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of a well-known copper-based MOF, HKUST-1 (also known as Cu-BTC), using ammonium tetrachlorocuprate(II) dihydrate as the copper source. This protocol is designed to be a self-validating system, with explanations for each critical step.
Protocol 1: Solvothermal Synthesis of HKUST-1
This protocol details the synthesis of HKUST-1, a MOF composed of copper(II) paddlewheel units linked by 1,3,5-benzenetricarboxylate (BTC).
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ammonium tetrachlorocuprate(II) dihydrate | (NH₄)₂CuCl₄·2H₂O, ≥99.0% purity |
| 1,3,5-Benzenetricarboxylic acid (H₃BTC) | ≥98% purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% |
| Ethanol (EtOH) | Absolute, ≥99.5% |
| Dichloromethane (DCM) | ACS grade |
| Teflon-lined stainless-steel autoclave (23 mL) | - |
| Convection oven | Capable of maintaining 120 °C ± 2 °C |
| Centrifuge | Capable of 8000 rpm |
| Schlenk line or vacuum oven | For activation |
Step-by-Step Methodology:
-
Precursor Solution Preparation: In a 50 mL beaker, dissolve 277.5 mg (1.0 mmol) of ammonium tetrachlorocuprate(II) dihydrate in a solvent mixture of 12 mL of N,N-dimethylformamide (DMF) and 12 mL of ethanol.[5] Stir until the solid is fully dissolved. The use of a solvent mixture helps to fully solubilize both the metal precursor and the organic linker.
-
Linker Solution Preparation: In a separate 50 mL beaker, dissolve 140.1 mg (0.67 mmol) of 1,3,5-benzenetricarboxylic acid (H₃BTC) in the same solvent mixture (12 mL DMF and 12 mL EtOH). Gentle heating or sonication may be applied to aid dissolution.
-
Reaction Mixture Assembly: Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave. Stir the resulting light blue solution for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated convection oven at 120 °C for 24 hours. The elevated temperature and pressure of the solvothermal method facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the copper centers, leading to the crystallization of the MOF.[3]
-
Product Isolation and Washing: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally. Collect the blue crystalline product by centrifugation (8000 rpm, 10 min). Decant the supernatant. To remove unreacted starting materials and solvent molecules trapped within the pores, the product must be thoroughly washed. Re-disperse the solid in 20 mL of fresh DMF and centrifuge again. Repeat this DMF washing step three times. Following the DMF washes, perform three additional washing steps with ethanol to exchange the high-boiling DMF with a more volatile solvent.
-
Activation (Solvent Removal): To achieve a porous material, the solvent molecules residing in the pores must be removed. This process is known as activation. Transfer the ethanol-washed product to a fresh container and soak in dichloromethane (DCM) for 12 hours. Then, decant the DCM and heat the sample under high vacuum (using a Schlenk line or vacuum oven) at 150 °C for 12 hours. This will remove the DCM and any remaining volatile species, yielding the activated, porous HKUST-1.
Visualizing the Workflow
The following diagram illustrates the key stages of the solvothermal synthesis protocol.
Caption: Solvothermal synthesis workflow using (NH₄)₂CuCl₄·2H₂O.
Characterization and Expected Results
The successful synthesis of HKUST-1 should be confirmed through various characterization techniques.
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | The diffraction pattern should match the simulated pattern for the HKUST-1 crystal structure, confirming the phase purity and crystallinity of the material. |
| Scanning Electron Microscopy (SEM) | Images should reveal octahedral crystals, which is the characteristic morphology of HKUST-1. |
| Thermogravimetric Analysis (TGA) | The TGA curve will show a plateau up to approximately 300 °C, indicating the thermal stability of the framework. Above this temperature, decomposition will be observed. |
| N₂ Sorption Analysis (BET) | After activation, the material should exhibit a Type I isotherm, characteristic of microporous materials. The calculated Brunauer-Emmett-Teller (BET) surface area should be in the range of 1500-2100 m²/g. |
Troubleshooting and Scientific Insights
-
Low Crystallinity or Amorphous Product: This can result from a reaction temperature that is too low or a reaction time that is too short. The pH of the initial solution can also be a factor; the inherent acidity of the ammonium precursor is generally beneficial, but for some linker systems, the addition of a base might be necessary to facilitate deprotonation.
-
Impure Product: The presence of unreacted starting materials or secondary phases can be addressed by rigorous washing steps. Solvent exchange is crucial for the complete removal of high-boiling solvents like DMF.
-
Low Porosity after Activation: Incomplete solvent removal is a common cause. Ensure that the activation temperature is sufficient to remove the solvent without causing framework collapse and that a high vacuum is maintained for an adequate duration.
Conclusion
Ammonium tetrachlorocuprate(II) dihydrate is a highly effective and versatile precursor for the synthesis of copper-based MOFs. Its unique properties, including the presence of both ammonium and chloride ions, provide a greater degree of control over the reaction environment, influencing pH and crystallization kinetics to yield high-quality materials. The protocols outlined in this application note provide a robust framework for researchers and scientists to successfully synthesize and activate copper-based MOFs for a wide range of applications, from drug development to materials science. The principles discussed herein can be adapted for the synthesis of other MOF architectures, underscoring the importance of rational precursor selection in the design of advanced porous materials.
References
-
SYNTHETIKA. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
PubChem. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
- Wiegerinck, H. T. M., Demirel, Ö. H., Zwijnenberg, H. J., & Benes, N. E. (2024). Controlled Localized Metal-Organic Framework Synthesis on Anion Exchange Membranes.
-
MySkinRecipes. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
ResearchGate. (2023). What is the effect of metal precursor source on synthesis of MOF? Retrieved from [Link]
- Google Patents. (n.d.). RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate.
-
Aerosol and Air Quality Research. (2022). Synthesis of Cu-BTC Metal-Organic Framework for CO2 Capture via Solvent-free Method: Effect of Metal Precursor and Molar Ratio. Retrieved from [Link]
-
MDPI. (2023). Copper-Based Metal–Organic Frameworks for Click Chemistry. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Copper-Based Metal–Organic Frameworks for Click Chemistry. Retrieved from [Link]
- RSC Publishing. (2017). Post-synthetic ion-exchange process in nanoporous metal–organic frameworks; an effective way for modulating their structures and properties. RSC Advances, 7(12), 7136-7148.
-
ChemRxiv. (2021). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Different solvents used in MOF synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvents used in Synthesis of MOFs. Retrieved from [Link]
-
DTIC. (1968). THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. Retrieved from [Link]
- RSC Publishing. (2020). Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers, 7(23), 4645-4653.
-
AMS Tesi di Dottorato. (n.d.). novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. Retrieved from [Link]
-
PMC - NIH. (2018). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Retrieved from [Link]
-
ResearchGate. (2016). Kinetically controlled ammonia vapor diffusion synthesis of a Zn(II) MOF and its H2O/NH3 adsorption properties. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Demonstrating Thermochromism in Diammonium Tetrachlorocuprate(II) Dihydrate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Thermochromism, the reversible change in color of a substance in response to a change in temperature, is a fascinating phenomenon with applications ranging from smart windows and temperature sensors to inks and coatings. This application note provides a comprehensive guide to the synthesis and characterization of the thermochromic compound diammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O. This inorganic complex exhibits a distinct color change from blue-green at room temperature to a vibrant yellow-green at elevated temperatures.
The underlying mechanism of this thermochromism involves a thermally induced change in the coordination geometry of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. At lower temperatures, the copper(II) ion is in a distorted octahedral or square planar environment due to the coordination of water molecules. As the temperature increases, the water molecules are displaced, leading to a change towards a tetrahedral or distorted tetrahedral geometry. This alteration in the ligand field around the copper(II) center results in a shift in the d-d electronic transitions, which is observed as a change in the visible color of the compound.
This document provides detailed protocols for the synthesis of (NH₄)₂CuCl₄·2H₂O, followed by experimental setups for the qualitative demonstration and quantitative analysis of its thermochromic properties using thermal analysis and UV-Vis spectroscopy.
Synthesis of (NH₄)₂CuCl₄·2H₂O
This protocol outlines the synthesis of diammonium tetrachlorocuprate(II) dihydrate from readily available starting materials. The principle of this synthesis is the crystallization of the complex salt from an aqueous solution containing a stoichiometric ratio of copper(II) chloride and ammonium chloride.
Materials and Equipment
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)[1]
-
Deionized water
-
Beakers
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Spatula
-
Analytical balance
Safety Precautions
-
Copper(II) chloride is harmful if swallowed or in contact with skin, and causes serious eye damage.[1][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ammonium chloride is harmful if swallowed and causes serious eye irritation.[2][3][4] Avoid inhalation of dust.
-
All procedures should be performed in a well-ventilated fume hood.
Synthesis Protocol
-
Preparation of Reactant Solutions:
-
In a 100 mL beaker, dissolve 1.70 g (0.01 mol) of copper(II) chloride dihydrate in 20 mL of deionized water. Stir the solution gently until all the solid has dissolved. The solution will be a characteristic blue color.
-
In a separate 50 mL beaker, dissolve 1.07 g (0.02 mol) of ammonium chloride in 10 mL of deionized water. Gentle warming on a hotplate may be required to fully dissolve the salt.
-
-
Formation of the Complex:
-
While stirring the copper(II) chloride solution, slowly add the ammonium chloride solution.
-
A color change from blue to green should be observed as the tetrachlorocuprate(II) complex forms in solution.
-
-
Crystallization:
-
Gently heat the resulting green solution on a hotplate to reduce the volume to approximately 15 mL. Do not boil the solution.
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
-
For optimal crystal growth, place the beaker in an ice bath for 30-60 minutes.
-
Blue-green crystals of (NH₄)₂CuCl₄·2H₂O will precipitate from the solution.
-
-
Isolation and Drying of the Product:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Transfer the crystals to a clean, dry watch glass and allow them to air-dry at room temperature. Do not heat the crystals to dry them, as this may induce the thermochromic transition and loss of water of hydration.
-
Demonstration and Characterization of Thermochromism
This section details the experimental procedures to observe and quantify the thermochromic behavior of the synthesized (NH₄)₂CuCl₄·2H₂O.
Qualitative Demonstration
A simple yet effective way to observe the thermochromism is by gentle heating.
-
Place a small amount of the synthesized (NH₄)₂CuCl₄·2H₂O crystals on a watch glass or in a dry test tube.
-
Gently heat the sample on a hotplate set to a low temperature (approximately 50-70 °C).
-
Observe the color change from blue-green to a distinct yellow-green.
-
Allow the sample to cool back to room temperature and observe the reversal of the color change, demonstrating the reversibility of the thermochromic process.
Quantitative Analysis using Differential Scanning Calorimetry (DSC)
DSC can be used to determine the temperature range and enthalpy of the phase transition associated with the thermochromic change.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized (NH₄)₂CuCl₄·2H₂O into an aluminum DSC pan.
-
Experimental Conditions:
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature above the transition (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]
-
Cool the sample back to room temperature at the same rate.
-
-
Expected Results: The DSC thermogram will show an endothermic peak upon heating, corresponding to the energy absorbed during the structural change that causes the color transition. The peak of this endotherm indicates the transition temperature.
Spectroscopic Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy provides quantitative data on the change in the electronic transitions of the copper(II) complex as a function of temperature. A diffuse reflectance setup is ideal for solid samples.
-
Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory and a temperature-controlled sample stage.
-
Experimental Setup:
-
Secure the temperature-controlled sample holder within the diffuse reflectance accessory.
-
Place a small amount of the powdered (NH₄)₂CuCl₄·2H₂O sample in the sample holder.
-
Set the desired temperature using the temperature controller. Allow the sample to equilibrate at each temperature before recording a spectrum.
-
Record the diffuse reflectance spectra over the visible range (e.g., 400-800 nm) at various temperatures, for instance, at room temperature (e.g., 25 °C) and at an elevated temperature where the color change is complete (e.g., 70 °C).
-
-
Expected Results: The UV-Vis spectra will show a noticeable shift in the absorbance bands upon heating. The spectrum at room temperature will exhibit absorption characteristics of the distorted octahedral/square planar [CuCl₄(H₂O)₂]²⁻ complex, while the spectrum at the higher temperature will correspond to the tetrahedral/distorted tetrahedral [CuCl₄]²⁻ complex.
Data Presentation
Key Properties of (NH₄)₂CuCl₄·2H₂O
| Property | Value |
| Formula | (NH₄)₂CuCl₄·2H₂O |
| Molar Mass | 277.51 g/mol |
| Appearance at Room Temperature | Blue-green crystals |
| Appearance at Elevated Temperature | Yellow-green solid |
| Crystal System | Tetragonal[4] |
Expected UV-Vis Spectroscopic Data
| Temperature | Color | Expected λmax (nm) |
| Room Temperature (~25 °C) | Blue-green | Broader absorption in the red region of the visible spectrum |
| Elevated Temperature (~70 °C) | Yellow-green | Shift to lower wavelengths (blue shift) |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Reversible change in coordination geometry of the copper complex.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Copper(II) chloride dihydrate. Retrieved from [Link]
- Chemtrec. (2015). AMMONIUM CHLORIDE Safety Data Sheet.
-
ChemSupply Australia Pty Ltd. (2023). Safety Data Sheet COPPER (II) CHLORIDE Dihydrate. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ammonium chloride. Retrieved from [Link]
-
West Liberty University. (n.d.). Copper (II) Chloride, Dihydrate Material Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ammonium chloride ≥99,7 %, p.a., Ultra Quality. Retrieved from [Link]
-
Lim, A. R., & Kim, S. H. (2018). Structural changes, thermodynamic properties, 1H magic angle spinning NMR, and 14N NMR of (NH4)2CuCl4·2H2O. ResearchGate. Retrieved from [Link]
- Mettler Toledo. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
Sources
- 1. harricksci.com [harricksci.com]
- 2. researchgate.net [researchgate.net]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Ammonium Tetrachlorocuprate(II) Dihydrate in Biological Systems Research
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a coordination compound that is increasingly recognized for its potential applications in biological research. As a source of bioavailable copper(II) ions, it serves as a valuable tool for investigating the multifaceted roles of copper in cellular processes, including redox biology, enzyme kinetics, and cell fate determination. This guide provides an in-depth exploration of the utility of ammonium tetrachlorocuprate(II) dihydrate in biological systems, offering detailed experimental protocols and the scientific rationale behind them. We will delve into its applications in cytotoxicity studies, antimicrobial assays, and the assessment of its potential as an enzyme inhibitor and antioxidant modulator. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to effectively integrate this compound into their research endeavors.
Introduction: The Rationale for Investigating Copper Complexes in Biology
Copper is an essential trace element vital for the function of numerous metalloenzymes involved in critical physiological processes, such as cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1] However, the dysregulation of copper homeostasis is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Copper complexes, such as ammonium tetrachlorocuprate(II) dihydrate, offer a unique avenue to study these processes. The ligands surrounding the copper ion can modulate its redox potential, solubility, and bioavailability, thereby influencing its biological activity.[2] The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, provides a well-defined coordination sphere for the copper(II) ion, making it an excellent model compound for studying copper-induced biological effects.[1] Research into copper-based therapeutics is an active field, with investigations into their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2]
Physicochemical Properties and Preparation for Biological Assays
Ammonium tetrachlorocuprate(II) dihydrate is a crystalline solid, typically blue to greenish-blue in color.[3] It is soluble in water and alcohol.[4] For biological experiments, it is crucial to prepare fresh stock solutions and to consider the stability of the complex in different biological buffers.
Table 1: Physicochemical Properties of Ammonium Tetrachlorocuprate(II) Dihydrate
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂[CuCl₄]·2H₂O | [5] |
| Molecular Weight | 277.47 g/mol | [5] |
| Appearance | Blue to bluish-green crystalline solid | [3] |
| Solubility | Soluble in water, acids, and alcohol | [4] |
| Decomposition | Loses water of crystallization around 110 °C | [1] |
Protocol 2.1: Preparation of Stock Solutions for In Vitro Studies
-
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate (≥99% purity)[5]
-
Sterile, deionized, and nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of ammonium tetrachlorocuprate(II) dihydrate.
-
Dissolve the compound in sterile, deionized water to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Causality: Sterile filtration is essential to prevent microbial contamination of cell cultures. The choice of solvent should be compatible with the downstream biological assay; for most cell-based assays, water or a buffer like PBS is appropriate.
-
Assessment of Cytotoxic Activity
A primary application of novel compounds in drug development is the evaluation of their cytotoxic effects on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol 3.1: MTT Assay for Cell Viability
-
Materials:
-
Target cell line(s) (e.g., human cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Ammonium tetrachlorocuprate(II) dihydrate stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ammonium tetrachlorocuprate(II) dihydrate stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Causality: The reduction of the yellow MTT to purple formazan is carried out by mitochondrial reductases in viable cells. The amount of formazan produced is therefore an indicator of the number of metabolically active, and thus viable, cells.
-
Caption: Workflow for determining cell viability using the MTT assay.
Investigating the Induction of Apoptosis
Beyond general cytotoxicity, it is crucial to understand the mechanism of cell death induced by a compound. Apoptosis, or programmed cell death, is a key pathway often targeted by anticancer agents. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Materials:
-
Target cell line(s)
-
6-well cell culture plates
-
Ammonium tetrachlorocuprate(II) dihydrate stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of ammonium tetrachlorocuprate(II) dihydrate (including a vehicle control) for a specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Create dot plots of PI (y-axis) versus Annexin V-FITC (x-axis). The quadrants will represent:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Caption: Proposed apoptotic pathway induced by copper complexes.
Antimicrobial Activity Screening
Copper complexes have long been recognized for their antimicrobial properties.[2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial efficacy of a compound.
Table 2: Antimicrobial Efficacy of Ammonium Tetrachlorocuprate(II) Dihydrate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | 50 µg/mL | [1] |
| Staphylococcus aureus | 25 µg/mL | [1] |
| Pseudomonas aeruginosa | 75 µg/mL | [1] |
Protocol 5.1: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Ammonium tetrachlorocuprate(II) dihydrate stock solution
-
Positive control antibiotic (e.g., gentamicin)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, prepare two-fold serial dilutions of the ammonium tetrachlorocuprate(II) dihydrate in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
-
Causality: The broth microdilution method provides a standardized way to assess the lowest concentration of an antimicrobial agent that prevents the growth of a specific microorganism. The disruption of microbial cell membranes by copper ions is a proposed mechanism of action.[1]
-
Evaluation of Enzyme Inhibition and Antioxidant Potential
Copper ions can interact with enzymes, potentially leading to inhibition of their activity.[1] This can occur through various mechanisms, including binding to active sites or sulfhydryl groups of proteins.[8] Additionally, as a redox-active metal, copper can participate in reactions that generate or scavenge reactive oxygen species (ROS), thus influencing the cellular antioxidant balance. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.
Protocol 6.1: General Considerations for Enzyme Inhibition Assays
-
Enzyme Selection: Choose an enzyme relevant to the research question (e.g., a specific metabolic enzyme or a protease).
-
Assay Principle: Most enzyme assays rely on the spectrophotometric detection of a product formed or a substrate consumed over time.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of ammonium tetrachlorocuprate(II) dihydrate.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the compound. An IC₅₀ value for enzyme inhibition can then be calculated.
-
Causality: Copper ions can act as competitive or non-competitive inhibitors by binding to the active site or an allosteric site of the enzyme, respectively, thereby altering its catalytic efficiency.[9]
-
Protocol 6.2: DPPH Radical Scavenging Assay
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Ammonium tetrachlorocuprate(II) dihydrate solutions of various concentrations
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Causality: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Concluding Remarks and Future Directions
Ammonium tetrachlorocuprate(II) dihydrate is a versatile compound for exploring the biological effects of copper. The protocols outlined in this guide provide a solid foundation for investigating its cytotoxicity, apoptotic induction, antimicrobial activity, and its potential to modulate enzyme activity and oxidative stress. While this document provides standardized methodologies, it is imperative for researchers to optimize these protocols for their specific experimental systems. Future research should focus on elucidating the precise molecular targets of this compound and its potential therapeutic applications, particularly in the context of cancer and infectious diseases. Further studies are also warranted to evaluate its in vivo efficacy and safety profiles.
References
-
ResearchGate. (n.d.). IC50 values for different cell lines. [Figure]. Retrieved from [Link]
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
-
Al-Khafaji, Y. A., & Al-Jamali, J. A. (2025). The Antimicrobial Efficacy of Copper Complexes: A Review. Pharmaceuticals, 18(5), 123. [Link]
-
Mongkolsuk, S., & Helmann, J. D. (2014). Copper chloride induces antioxidant gene expression but reduces ability to mediate H2O2 toxicity in Xanthomonas campestris. Microbiology, 160(Pt_2), 403–411. [Link]
-
ChemSupply Australia. (n.d.). Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
-
PubChem. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
Khan, M. A. I., et al. (2022). Oral Administration of Copper Chloride Damages DNA, Lowers Antioxidant Defense, Alters Metabolic Status, and Inhibits Membrane Bound Enzymes in Rat Kidney. Biological Trace Element Research, 200(9), 4058–4067. [Link]
-
MDPI. (n.d.). New Antimicrobial Strategies Based on Metal Complexes. Retrieved from [Link]
-
Weyermann, J., et al. (2017). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Toxicology in Vitro, 44, 139-145. [Link]
-
Guthrie, D. A., et al. (2013). Reactions of copper macrocycles with antioxidants and HOCl: potential for biological redox sensing. Biometals, 26(1), 117-127. [Link]
-
Hill, C. M. (1970). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. Biochemical Journal, 118(4), 677–685. [Link]
-
van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 57(1), 9.14.1–9.14.19. [Link]
-
MySkinRecipes. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
ResearchGate. (2018). How Copper inhibits enzyme activity?. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. R Results esults of MTT assay for evaluation of cell viability.... [Figure]. Retrieved from [Link]
-
MDPI. (2020). Copper Chloro-Complexes Concentrated Solutions: An Electrochemical Study. Retrieved from [Link]
-
MDPI. (2022). Applications of Flow Cytometry in Drug Discovery and Translational Research. Retrieved from [Link]
-
MDPI. (2020). New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes. Retrieved from [Link]
-
Dove Medical Press. (2019). Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. Retrieved from [Link]
-
Bana, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(24), 14539–14552. [Link]
Sources
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- 2. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. The antimicrobial and antibiofilm activities of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
Protocol for studying copper interactions with biomolecules using (NH4)2CuCl4·2H2O
An Application Note and Protocol for Studying Copper-Biomolecule Interactions Using Diammonium Tetrachlorocuprate(II) Dihydrate
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of Copper in Biological Systems
Copper is an essential trace element vital for a myriad of biological processes, from cellular respiration and antioxidant defense to neurotransmitter synthesis.[1][2] It functions as a critical cofactor in numerous enzymes, where its ability to cycle between cuprous (Cu(I)) and cupric (Cu(II)) oxidation states is fundamental to their catalytic activity.[1] However, the same redox activity that makes copper indispensable also renders it potentially toxic, as dysregulation of copper homeostasis can lead to oxidative stress and is implicated in neurodegenerative disorders like Alzheimer's and prion diseases.[3][4]
Understanding the intricate interactions between copper ions and biomolecules such as proteins and nucleic acids is therefore paramount for researchers in biochemistry, medicine, and drug development. These studies can elucidate disease mechanisms, identify new therapeutic targets, and aid in the design of novel metallodrugs.[3][5]
This guide provides a comprehensive framework and detailed protocols for investigating copper-biomolecule interactions using diammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, a stable and convenient source of Cu(II) ions. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to your research.
The Reagent: Why (NH₄)₂CuCl₄·2H₂O?
Diammonium tetrachlorocuprate(II) dihydrate is an excellent choice for a copper source in biophysical studies. It is a green crystalline solid that is stable under normal storage conditions and readily soluble in aqueous buffers.[6][7]
| Property | Value |
| Chemical Formula | (NH₄)₂CuCl₄·2H₂O |
| Molar Mass | 277.5 g/mol [8] |
| Appearance | Green crystalline solid[7] |
| CAS Number | 10060-13-6[8] |
| Solubility | Soluble in water[7] |
In aqueous solution, the [CuCl₄]²⁻ complex dissociates, yielding hydrated cupric ions, [Cu(H₂O)₆]²⁺, which are the reactive species that interact with biomolecules. This provides a consistent and reproducible method for introducing Cu(II) into the experimental system.
Foundational Principles: Designing a Robust Experimental Strategy
The success of any copper-binding study hinges on meticulous experimental design. The interaction is not just between the biomolecule and the copper ion but is influenced by the entire chemical environment.
The Critical Choice of Buffer
This is arguably the most crucial decision in the experimental setup. Many common biological buffers can interact with or chelate metal ions, creating a competing equilibrium that will confound your results.[9]
-
Recommended Buffers: Use buffers with low or negligible affinity for Cu(II). Good choices include HEPES, MOPS, and MES.
-
Buffers to Avoid or Use with Caution: Buffers like Tris, glycine, and citrate have known affinities for copper and should be avoided. Phosphate buffers can precipitate copper ions. If their use is unavoidable, the competing equilibrium must be characterized and accounted for in the data analysis.[9]
Controlling the pH
The pH of the solution dictates the protonation state of amino acid side chains (especially histidine, cysteine, aspartate, and glutamate) and the N-terminus of proteins, which are primary copper-binding sites.[10] It also affects the speciation of the copper aquo ion. Therefore, maintaining a constant, well-defined pH is essential for reproducibility.
Preparation of Stock Solutions
Accuracy begins with your stock solutions. All solutions should be prepared using high-purity water (e.g., Milli-Q) and analytical grade reagents.
Protocol: Preparation of a 10 mM Cu(II) Stock Solution
-
Accurately weigh 27.75 mg of (NH₄)₂CuCl₄·2H₂O (M.W. 277.5 g/mol ).
-
Dissolve the solid in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) in a 10.0 mL volumetric flask.
-
Ensure the solid is completely dissolved by gentle vortexing.
-
Store the stock solution at 4°C. It is recommended to prepare fresh solutions for critical experiments.
-
Optional but Recommended: The precise concentration of the copper stock solution can be verified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Biomolecule Preparation
The purity and concentration of your biomolecule (protein, peptide, or nucleic acid) must be accurately known.
-
Purity: Ensure the biomolecule is highly pure, as confirmed by SDS-PAGE (for proteins) or other relevant techniques.
-
Buffer Exchange: The biomolecule must be in the same buffer as the copper solution to avoid buffer-mismatch artifacts, especially in sensitive techniques like ITC. This is typically achieved by dialysis or using a desalting column.
-
Concentration Determination: Use a reliable method to determine the biomolecule's concentration, such as measuring absorbance at 280 nm (for proteins with Trp/Tyr) using the appropriate extinction coefficient, or through colorimetric assays like the Bradford or BCA assay.
Caption: General experimental workflow for studying copper-biomolecule interactions.
Core Methodologies & Protocols
A multi-technique approach is essential for a comprehensive understanding of the binding event. Spectroscopic methods can confirm binding and determine affinity, while calorimetry provides the thermodynamic driving forces.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: This technique monitors changes in the electronic absorption spectrum upon complex formation. Binding of Cu(II) can either perturb the intrinsic absorbance of the biomolecule (e.g., the 280 nm band of aromatic amino acids in proteins) or give rise to new charge-transfer bands.[11] For many copper-protein interactions, a d-d transition band for Cu(II) can be observed in the 600-800 nm range.[11][12][13]
Protocol: UV-Vis Titration
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 250-800 nm).
-
Sample Preparation:
-
In a quartz cuvette, place a known concentration and volume of the biomolecule solution (e.g., 1 mL of 20 µM protein).
-
Prepare a titrant solution of Cu(II) at a concentration at least 10-20 times higher than the biomolecule (e.g., 400 µM) in the exact same buffer.
-
-
Initial Spectrum: Place the cuvette in the spectrophotometer and record the initial spectrum of the apo-biomolecule. This is your zero-point.
-
Titration:
-
Add a small aliquot of the Cu(II) stock solution (e.g., 2-5 µL) to the cuvette.
-
Mix gently but thoroughly by pipetting or with a micro-stir bar. Avoid introducing bubbles.
-
Allow the system to equilibrate for 1-2 minutes.
-
Record the absorption spectrum.
-
-
Repeat: Continue adding aliquots of the Cu(II) solution, recording a spectrum after each addition, until the spectral changes saturate (i.e., no further change is observed upon adding more copper).
-
Control: Perform a control titration by adding the Cu(II) stock solution to the buffer alone to correct for the absorbance of the copper solution itself.
-
Data Analysis:
-
Correct the spectra for dilution by multiplying the absorbance at each point by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Subtract the control (copper in buffer) spectrum from the corresponding experimental spectrum.
-
Plot the change in absorbance (ΔA) at a specific wavelength versus the molar ratio of [Cu]/[Biomolecule].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd) and stoichiometry (n).
-
Fluorescence Spectroscopy
Principle: This highly sensitive technique is ideal for biomolecules containing intrinsic fluorophores (e.g., Tryptophan, Tyrosine) or those that can be extrinsically labeled. Cu(II) is a well-known fluorescence quencher.[14][15] When Cu(II) binds near a fluorophore, it can decrease the fluorescence intensity through mechanisms like static or dynamic quenching.[16][17][18] This quenching is proportional to the amount of copper-biomolecule complex formed.
Caption: Simplified diagram of fluorescence quenching by a copper ion.
Protocol: Fluorescence Quenching Titration
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., ~295 nm for selective Tryptophan excitation) and the emission wavelength range (e.g., 310-400 nm).
-
Sample Preparation: Prepare the biomolecule and Cu(II) stock solutions as described for UV-Vis. The biomolecule concentration can typically be much lower (e.g., 1-5 µM).
-
Titration: Follow the same titration procedure as for UV-Vis (steps 3-5), recording the fluorescence emission spectrum after each addition of Cu(II).
-
Inner-Filter Effect Correction: High concentrations of titrant can absorb excitation or emission light, causing an artifactual decrease in fluorescence. This must be corrected for using the formula: Fcorr = Fobs * 10^[(Aex + Aem)/2] where Aex and Aem are the absorbances of the solution at the excitation and emission wavelengths, measured in a UV-Vis spectrophotometer.
-
Data Analysis:
-
Plot the corrected fluorescence intensity (F) at the emission maximum versus the molar ratio of [Cu]/[Biomolecule].
-
Fit the data to a binding model to determine the Kd.
-
Alternatively, analyze the data using the Stern-Volmer equation to investigate the quenching mechanism.[14]
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC is the gold standard for characterizing binding thermodynamics.[19][20][21] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. A single ITC experiment can determine the binding affinity (Ka), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[22]
Protocol: ITC Experiment
-
Sample Preparation:
-
Prepare the biomolecule and Cu(II) solutions in the exact same, extensively degassed buffer. Mismatched buffers will generate large heat signals that obscure the binding data.
-
The biomolecule (in the sample cell) concentration should be such that the c-value (c = n * [Biomolecule] * Ka) is between 5 and 500 for optimal results.
-
The Cu(II) solution (in the syringe) should be 10-15 times more concentrated than the biomolecule.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe.
-
Load the biomolecule solution into the sample cell and the Cu(II) solution into the injection syringe, ensuring no bubbles are present.
-
-
Titration:
-
Set the titration parameters: injection volume (e.g., 2 µL), number of injections (e.g., 20), spacing between injections (e.g., 150 s), and stirring speed (e.g., 750 rpm).
-
Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis.
-
Start the titration run.
-
-
Control Experiment: After the main experiment, perform a control titration by injecting the Cu(II) solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the experimental data.[9]
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection (ΔH).
-
Subtract the heats of dilution from the binding data.
-
Plot the corrected heat per injection against the molar ratio of [Cu]/[Biomolecule].
-
Fit the resulting binding isotherm using the instrument's software (e.g., to a one-site binding model) to yield n, Ka, and ΔH.
-
| Parameter | Information Provided |
| n (Stoichiometry) | Number of copper ions bound per biomolecule. |
| Ka (Association Constant) | The affinity of the interaction (Kd = 1/Ka). |
| ΔH (Enthalpy Change) | Heat released or absorbed; indicates contribution of H-bonds and van der Waals forces. |
| ΔS (Entropy Change) | Change in randomness; often driven by hydrophobic effects and conformational changes. |
Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for studying non-covalent complexes. Under gentle instrumental conditions, it can preserve the copper-biomolecule complex, allowing for the determination of its mass and thus its stoichiometry.[23][24] Tandem MS (MS/MS) can be used to fragment the complex and help identify the specific amino acid residues involved in copper binding.[11] While powerful for stoichiometry, using ESI-MS for quantitative binding constant determination can be challenging and should be validated with solution-phase techniques.[25]
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
The sample must be in a volatile buffer (e.g., 10-50 mM ammonium acetate, pH 7.0) to be compatible with ESI-MS. Buffer exchange is critical.
-
Prepare a solution containing the biomolecule and a slight excess of Cu(II) (e.g., 1:1.5 molar ratio) to promote complex formation. The typical concentration is low (e.g., 5-20 µM).
-
-
Instrument Setup:
-
Use an ESI-MS instrument capable of "soft" ionization to preserve non-covalent interactions.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the complex while minimizing its dissociation.
-
-
Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis:
-
Deconvolute the raw spectrum to obtain the zero-charge mass of the species in solution.
-
Identify the peak corresponding to the apo-biomolecule.
-
Identify peaks corresponding to the copper-bound species. The mass shift will be approximately +63 Da per Cu(II) ion bound (accounting for the mass of the most abundant copper isotope and the displacement of two protons). For example, a 1:1 complex will have a mass of (Mbiomolecule - 2H⁺ + 1Cu²⁺).
-
Conclusion: Building a Validated Model
References
- Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology.
- Near infrared fluorescence quenching properties of copper (II) ions for potential applications in biological imaging. SPIE Digital Library.
- Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed. PMC - NIH.
- Near infrared fluorescence quenching properties of copper (II) ions for potential applications in biological imaging. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBETshbt2uUQJulRNupWKOogZJRMevoHElnVgHjawo-MdpJ6r3YqRGC9XUjaWrrWsxqxtPvcQdpYQPPogBMEPPlTdMFs82UeycmFimBIyxp4SJNEiAp4h8VoLIYNKmO10AXdzeYXXn3Vm_EsWUQpWIbH5ETCeoeyXcRY84FQ7qqTp5ZX8zLkZ3TAD8iTzh6NvMJb6yeO-N4e0gkq2NR_tOPQSm5TyXFO7xliWTM9OWwWyJ-pmr-YElg8VUVCWXIrviO__y1PP
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- 1. Bioinorganic Chemistry of Copper: From Biochemistry to Pharmacology [mdpi.com]
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- 4. Copper binding to the prion protein: Structural implications of four identical cooperative binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Experimental and Computational Tools to Unravel Copper-Based Metallodrug Interactions With Proteins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. CAS#:10060-13-6 | Ammonium tetrachlorocuprate(II) dihydrate | Chemsrc [chemsrc.com]
- 7. Ammonium tetrachlorocuprate(II) dihydrate - SYNTHETIKA [synthetikaeu.com]
- 8. Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper(II), Nickel(II) and Zinc(II) Complexes of Peptide Fragments of Tau Protein [mdpi.com]
- 11. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Density functional study on UV/VIS spectra of copper-protein active sites: the effect of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Using mass spectrometry to study copper-protein binding under native and non-native conditions: beta-2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Copper binding to octarepeat peptides of the prion protein monitored by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ammonium Tetrachlorocuprate(II) Dihydrate in Undergraduate Chemistry Experiments
Abstract
This document provides a comprehensive guide for the use of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, in undergraduate chemistry laboratories. This versatile coordination compound serves as an excellent model for teaching fundamental concepts in inorganic and physical chemistry, including the synthesis of coordination complexes, the principles of thermochromism, and the dynamics of ligand exchange reactions. The protocols detailed herein are designed to be robust, educational, and adaptable to various undergraduate curricula, fostering a deeper understanding of transition metal chemistry through hands-on experimentation.
Introduction: The Educational Value of a Colorful Copper Complex
Transition metal chemistry is a cornerstone of the undergraduate chemistry curriculum, offering a rich landscape of colorful compounds and fascinating reactivity.[1] Ammonium tetrachlorocuprate(II) dihydrate is a particularly illustrative example, providing a visually engaging platform to explore key chemical principles. Its synthesis from common starting materials is straightforward, and its distinct color changes in response to temperature and ligand environment offer a tangible representation of complex chemical equilibria.[2][3]
The experiments outlined in this guide are designed to provide students with a multi-faceted learning experience, encompassing:
-
Synthesis and Stoichiometry: Students will gain practical experience in the preparation and isolation of an inorganic coordination compound, reinforcing concepts of stoichiometry and yield calculations.
-
Coordination Chemistry: The synthesis and subsequent reactions of the tetrachlorocuprate(II) anion provide a clear illustration of coordination complexes, ligand field theory, and the influence of ligands on the properties of a metal center.[4][5]
-
Thermochromism: The reversible color change of ammonium tetrachlorocuprate(II) dihydrate with temperature provides a striking demonstration of how temperature can influence the geometry of a coordination complex and, consequently, its spectroscopic properties.
-
Ligand Exchange Reactions: The facile replacement of chloride ligands by other ligands, such as water or ammonia, allows for a qualitative and quantitative investigation of Le Châtelier's principle and the relative stability of different coordination complexes.[3][6][7][8]
These experiments are designed to be self-validating, where the observed color changes and reaction outcomes are directly correlated with the underlying chemical principles being taught.
Safety and Handling
Before commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for all chemicals used. Ammonium tetrachlorocuprate(II) dihydrate is harmful if swallowed and causes skin and serious eye irritation.[7][9]
General Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[7][10][11]
-
Work in a well-ventilated area or a fume hood, especially when handling concentrated hydrochloric acid and ammonia.[7][11]
-
Avoid inhalation of dust and vapors.[7]
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7][10]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
| Hazard | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[7] |
| Eye Irritation | H319: Causes serious eye irritation.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[7] |
Experimental Protocols
Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate
This protocol details the synthesis of ammonium tetrachlorocuprate(II) dihydrate from copper(II) chloride dihydrate and ammonium chloride. The underlying principle is the formation of the tetrachlorocuprate(II) complex ion in the presence of excess chloride ions.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Ethanol
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Hot plate/stirrer
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
Protocol:
-
Dissolution of Reactants:
-
In a 100 mL beaker, dissolve 4.26 g (0.025 mol) of copper(II) chloride dihydrate in 20 mL of deionized water.
-
In a separate 50 mL beaker, dissolve 2.68 g (0.050 mol) of ammonium chloride in 15 mL of deionized water. Gentle heating may be required to fully dissolve the ammonium chloride.
-
-
Formation of the Complex:
-
Once both solutions are clear, add the ammonium chloride solution to the copper(II) chloride solution while stirring continuously.
-
A color change from blue to green should be observed, indicating the formation of the tetrachlorocuprate(II) complex ion.
-
-
Crystallization:
-
Gently heat the solution on a hot plate to reduce the volume to approximately 20-25 mL. Do not boil the solution.
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
-
For enhanced crystallization, place the beaker in an ice bath for 30 minutes.
-
-
Isolation and Drying of the Product:
-
Collect the green crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two small portions (5 mL each) of ice-cold ethanol to remove any soluble impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
-
-
Characterization:
-
Once dry, weigh the product and calculate the theoretical and percent yield.
-
Observe the color and crystalline form of the product.
-
Expected Yield: Approximately 80-90% based on the limiting reactant (copper(II) chloride dihydrate).
Reaction Stoichiometry:
CuCl₂·2H₂O(aq) + 2NH₄Cl(aq) → (NH₄)₂[CuCl₄]·2H₂O(s)
Workflow for Synthesis:
Caption: Workflow for the synthesis of ammonium tetrachlorocuprate(II) dihydrate.
Investigation of Thermochromism
This experiment demonstrates the reversible color change of ammonium tetrachlorocuprate(II) dihydrate upon heating and cooling, which corresponds to a change in the coordination geometry of the [CuCl₄]²⁻ anion.
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate (synthesized in Protocol 3.1)
-
Test tube
-
Hot plate or water bath
-
Beaker of ice water
Protocol:
-
Observation at Room Temperature:
-
Place a small amount (approximately 0.5 g) of the synthesized ammonium tetrachlorocuprate(II) dihydrate into a dry test tube.
-
Record the initial color of the crystals at room temperature.
-
-
Heating:
-
Gently heat the test tube on a hot plate or in a hot water bath.
-
Observe and record any color changes as the temperature increases. The color should change from green to a yellowish-brown.
-
-
Cooling:
-
Remove the test tube from the heat source and allow it to cool to room temperature.
-
Observe and record the color change as the crystals cool.
-
To accelerate the cooling process, the test tube can be placed in a beaker of ice water.
-
-
Reversibility:
-
Repeat the heating and cooling cycle to confirm the reversibility of the thermochromic effect.
-
Scientific Principle:
The thermochromism of ammonium tetrachlorocuprate(II) dihydrate is due to a temperature-induced change in the coordination geometry of the tetrachlorocuprate(II) anion. At lower temperatures, the complex exists in a distorted octahedral geometry with two water molecules coordinating to the copper center, resulting in a green color. Upon heating, the water molecules are driven off, and the geometry changes to a distorted tetrahedral or square planar arrangement of the four chloride ligands, which is yellow.
Thermochromism Principle:
Caption: The principle of thermochromism in ammonium tetrachlorocuprate(II) dihydrate.
Ligand Exchange Reactions
This protocol demonstrates the principle of ligand exchange by observing the color changes that occur when the chloride ligands in the tetrachlorocuprate(II) complex are replaced by other ligands.
Materials:
-
Ammonium tetrachlorocuprate(II) dihydrate
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Test tubes and test tube rack
-
Droppers or pipettes
Protocol:
-
Preparation of the Complex Solution:
-
Dissolve a small amount (approximately 0.2 g) of ammonium tetrachlorocuprate(II) dihydrate in 5 mL of deionized water in a test tube. The solution should be green.
-
-
Effect of Water (Aqua Ligand):
-
Re-formation of the Tetrachlorocuprate(II) Complex:
-
Exchange with Ammonia (Ammine Ligand):
-
In a separate test tube, dissolve a small amount of ammonium tetrachlorocuprate(II) dihydrate in 5 mL of deionized water.
-
Add concentrated ammonium hydroxide dropwise while shaking the test tube.
-
Initially, a pale blue precipitate of copper(II) hydroxide may form.
-
Upon addition of excess ammonia, the precipitate will dissolve, and the solution will turn a deep royal blue, indicating the formation of the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[3][8]
-
Equilibria in Ligand Exchange:
[CuCl₄]²⁻(aq) (green/yellow) + 6H₂O(l) ⇌ [Cu(H₂O)₆]²⁺(aq) (blue) + 4Cl⁻(aq)
[Cu(H₂O)₆]²⁺(aq) (blue) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) (deep blue) + 4H₂O(l)
Concluding Remarks
The experiments detailed in these application notes provide a robust and engaging introduction to the chemistry of coordination compounds for undergraduate students. Through the synthesis and characterization of ammonium tetrachlorocuprate(II) dihydrate, students can directly observe and analyze fundamental chemical principles in action. The visually striking nature of the thermochromic and ligand exchange reactions serves to reinforce theoretical concepts and foster a deeper appreciation for the intricate and colorful world of inorganic chemistry.
References
-
A-Level Chemistry. (n.d.). Ligand Exchange Reactions. Retrieved from [Link]
- Cui, A.-L., Chen, X., Sun, L., Wei, J.-Z., Yang, J., & Kou, H.-Z. (2012). Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes.
-
Libretexts. (2023, July 19). 6.17.2: Ligand Exchange Reactions (Introduction). Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). Learning outcome 28.2.7. Chemguide. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1 Cu Thermochromicity. Retrieved from [Link]
-
Scribd. (n.d.). Lab #10, Ligands Exchange Reactions. Retrieved from [Link]
- Google Patents. (n.d.). RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate.
-
WJEC. (n.d.). Ligand exchange between transition metal complexes. Blended Learning. Retrieved from [Link]
- Bonomo, R. P., et al. (2022). Freshening up Old Methods for New Students: A Colorful Laboratory Experiment to Measure the Formation Constants of Ni(II) Complexes Containing Ethane-1,2-Diamine.
-
McCormick, J. M., et al. (2013, March 15). Synthesis and Characterization of Coordination Compounds. Truman State University ChemLab. Retrieved from [Link]
-
NurdRage. (2011, September 17). AWESOME FLUORESCENCE THERMOCHROMISM [Video]. YouTube. Retrieved from [Link]
-
Truman State University. (2020, December 31). Synthesis and Characterization of Coordination Compounds1. Retrieved from [Link]
-
Synthetika. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
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- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
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- 9. Ammonium tetrachlorocuprate(II) dihydrate - SYNTHETIKA [synthetikaeu.com]
- 10. people.umass.edu [people.umass.edu]
- 11. m.youtube.com [m.youtube.com]
Application Note: Starch Cuprate - A Bio-based Catalyst for Sustainable Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the green chemistry applications of starch cuprate synthesis using ammonium tetrachlorocuprate(II) dihydrate ((NH4)2CuCl4·2H2O).
Harnessing the principles of Green Chemistry is paramount in modern chemical synthesis, particularly within the pharmaceutical industry where efficiency, safety, and sustainability are critical drivers. This guide details the synthesis and application of a novel catalyst system: starch cuprate, prepared from the abundant, renewable biopolymer starch and ammonium tetrachlorocuprate(II).[1][2] This approach aligns with core green chemistry tenets, such as the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and designing safer chemical processes.[3][4]
Starch, a polysaccharide composed of glucose units, is not merely an inert support. Its abundant hydroxyl groups can participate in reactions, stabilize catalytic metal species, and influence the reaction environment through non-covalent interactions like hydrogen bonding.[1] By functionalizing starch with a tetrachlorocuprate(II) complex, we create a heterogeneous catalyst that combines the sustainable nature of a biopolymer with the versatile catalytic activity of copper.[5][6] This guide provides the scientific rationale, detailed synthesis protocols, characterization methods, and a representative application for this promising green catalyst.
The Green Chemistry Rationale: Leveraging a Bio-based Catalyst
The use of starch cuprate is underpinned by several of the 12 Principles of Green Chemistry.[3]
-
Principle 7: Use of Renewable Feedstocks: Starch is a readily available and biodegradable polymer derived from sources like corn, potato, and wheat, representing a sustainable alternative to fossil fuel-based catalyst supports.[7][8]
-
Principle 9: Catalysis: Catalytic reagents are superior to stoichiometric ones as they are required in smaller amounts and can, in principle, be recycled and reused, thus minimizing waste.[4][9] Starch cuprate acts as a heterogeneous catalyst, which simplifies separation from the reaction mixture and enhances its reusability.
-
Principle 3: Less Hazardous Chemical Syntheses: The synthesis aims to use and generate substances with low toxicity. Starch is non-toxic, and anchoring the copper complex to this solid support can reduce the leaching of metal ions into the product stream, a significant advantage over homogeneous copper catalysts.[1]
The catalyst's mechanism often involves the copper center acting as a Lewis acid to activate substrates, while the starch backbone provides a unique microenvironment. The hydroxyl groups on the starch surface can activate carbonyl groups or other substrates through hydrogen bonding, working in synergy with the metal center to facilitate organic transformations.[1]
Section 2: Synthesis Protocol for Starch Cuprate Catalyst
The following protocols are adapted from the work of Staroszczyk, et al., on the cupration of potato starch with (NH4)2CuCl4·2H2O.[10] The reaction results in the esterification of starch, where a hydroxyl group is substituted by the chloride ligand of the tetrachlorocuprate(II) anion.[10]
Materials and Reagents
-
Potato Starch (or other native starch)
-
Ammonium tetrachlorocuprate(II) dihydrate ((NH4)2CuCl4·2H2O)
-
Deionized Water
-
Ethanol
-
Domestic Microwave Oven (for Protocol A)
-
Convection Oven (for Protocol B)
-
Mortar and Pestle
-
Beakers, Buchner funnel, filter paper
Protocol A: Microwave-Assisted Synthesis (Rapid Method)
This method offers a significant reduction in reaction time, aligning with Green Chemistry Principle #6 (Design for Energy Efficiency).[3]
-
Preparation: Weigh 10 g of potato starch and a desired amount of (NH4)2CuCl4·2H2O (e.g., 2.5 g) into a ceramic mortar.
-
Homogenization: Thoroughly grind the two solids together with a pestle for 5-10 minutes to ensure a uniform mixture.
-
Microwave Irradiation: Place the powdered mixture in a microwave-safe beaker and irradiate in a domestic microwave oven (e.g., at 450 W) for a total of 8-20 minutes.[5] To prevent overheating and charring, it is crucial to use intermittent irradiation (e.g., 1-minute intervals) and mix the powder between cycles.
-
Washing and Purification: After cooling, transfer the resulting light-blue powder to a beaker containing 100 mL of 80% (v/v) ethanol. Stir for 15 minutes to wash away unreacted ammonium tetrachlorocuprate and other byproducts.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake with an additional 50 mL of 80% ethanol.
-
Drying: Dry the final starch cuprate product in an oven at 50 °C to a constant weight. The product should be a fine, light-blue powder.
Protocol B: Conventional Heating Synthesis
-
Preparation and Homogenization: Prepare the solid mixture of starch and (NH4)2CuCl4·2H2O as described in steps 1 and 2 of Protocol A.
-
Heating: Place the mixture in a suitable vessel and heat in a convection oven at a controlled temperature (e.g., 100 °C) for 40-60 minutes.[10]
-
Purification and Drying: Follow the washing, isolation, and drying steps (4-6) as outlined in Protocol A.
Sources
- 1. The untold story of starch as a catalyst for organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The untold story of starch as a catalyst for organic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acs.org [acs.org]
- 4. How Green Chemistry Principles Are Transforming the Chemical Industry [elchemy.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Synthesis and characterisation of starch cuprate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate
Welcome to the technical support guide for the synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their synthesis, improve yield, and ensure the purity of the final product. The guidance herein is based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of ammonium tetrachlorocuprate(II) dihydrate?
The synthesis is a complex formation reaction followed by crystallization. It involves reacting copper(II) chloride and ammonium chloride in an aqueous solution. The tetrachlorocuprate(II) complex ion, [CuCl₄]²⁻, is formed in solution, which then crystallizes with two molecules of water and ammonium counter-ions.[1][2]
The overall balanced chemical equation is: CuCl₂ + 2NH₄Cl + 2H₂O → (NH₄)₂[CuCl₄]·2H₂O[3]
Q2: Why is the stoichiometry of the reactants a critical parameter?
The formation of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, requires a precise 1:2 molar ratio of copper(II) chloride to ammonium chloride.[1][2] Adhering to this ratio is essential for several reasons:
-
Maximizing Yield: It ensures that the limiting reagent is fully consumed, pushing the equilibrium towards the formation of the desired complex.
-
Ensuring Purity: Deviating from this ratio can lead to an incomplete reaction or the co-crystallization of unreacted starting materials, thus contaminating the final product.[1]
Q3: What is the ideal pH for the synthesis and why is it important?
The optimal pH range for the crystallization of pure ammonium tetrachlorocuprate(II) dihydrate is between 0.0 and 5.0.[1][4] Maintaining this acidic to mildly acidic condition is critical to prevent the formation of unwanted byproducts. If the pH rises above 5.0, there is a significant risk of precipitating water-insoluble copper(II) species, such as copper(II) hydroxide or copper(II) hydroxochlorides, which will contaminate the product and reduce the overall yield.[1][4]
Q4: What is the expected appearance of the final product?
The final product should consist of blue to bluish-green tetragonal crystals.[2][5] The color is a result of the coordination environment of the copper(II) ion. The tetrachlorocuprate(II) ion, [CuCl₄]²⁻, is itself yellow-green, but in an aqueous solution, there is an equilibrium with the pale blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.[6][7] The resulting crystal color reflects this equilibrium.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem: My final yield is significantly lower than the theoretical calculation.
-
Causality & Solution: Low yield is one of the most common issues and can stem from several factors:
-
Incorrect Stoichiometry: As discussed, a molar ratio other than 1:2 (CuCl₂:NH₄Cl) will result in an incomplete reaction. Double-check your initial mass calculations and weighings.[1]
-
Improper pH: If the pH was too high (>5.0), you may have lost a portion of your copper ions to hydroxide precipitation.[4] Conversely, if the solution was excessively acidic, subsequent washing steps to remove the acid may have dissolved some of the product, as it is soluble in water.[4]
-
Incomplete Crystallization: If the solution was not sufficiently concentrated or cooled, a significant amount of the product may have remained in the mother liquor. Try further slow evaporation of the solvent or cool the solution in an ice bath to induce further crystallization.[1][8]
-
Excessive Washing: Washing the crystals with large volumes of water or another solvent in which it is soluble will inevitably lead to product loss. Use minimal amounts of ice-cold solvent for washing to minimize dissolution.
-
Problem: A pale blue or white precipitate formed in my reaction solution.
-
Causality & Solution: This is a classic indicator that the pH of your solution has risen above 5.0.[1][4] The precipitate is likely copper(II) hydroxide, Cu(OH)₂, or a related hydroxochloride species.
-
Prevention: Ensure the pH is maintained within the 0.0-5.0 range throughout the process. You can adjust the pH by adding a small amount of hydrochloric acid (HCl) if needed.[4]
-
Correction: If the precipitate has already formed, you can attempt to redissolve it by carefully adding dilute HCl dropwise until the solution clears and the pH is back within the optimal range. However, prevention is the more effective strategy.
-
Problem: My final crystals are pale blue, not the expected blue-green color.
-
Causality & Solution: The color of the solution and crystals is dictated by a ligand exchange equilibrium between the pale blue hexaaquacopper(II) ion and the yellow-green tetrachlorocuprate(II) ion.[7][9] [Cu(H₂O)₆]²⁺ (pale blue) + 4Cl⁻ ⇌ [CuCl₄]²⁻ (yellow-green) + 6H₂O A pale blue product indicates that this equilibrium has not sufficiently shifted to the right. This is caused by an insufficient concentration of chloride ions (Cl⁻) in the solution.[6][10]
-
Solution: To favor the formation of the tetrachlorocuprate(II) complex, the concentration of chloride ions must be high. This is why the reaction uses a high concentration of ammonium chloride and is often performed in a solution acidified with HCl.[11] If you are facing this issue, ensure you are using the correct 2:1 molar excess of the chloride source (NH₄Cl).
-
Problem: My crystals are small, poorly formed, or look like a powder.
-
Causality & Solution: Crystal morphology is highly dependent on the rate of crystallization and the purity of the solution.
-
Rapid Crystallization: Cooling the solution too quickly or evaporating the solvent too fast leads to rapid nucleation, resulting in a large number of small crystals (a microcrystalline powder) instead of fewer, larger ones. For larger crystals, allow the solvent to evaporate slowly at room temperature over several days.[8][12]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to chaotic or malformed growth.[12] If you suspect impurities in your starting materials, consider recrystallizing them first. You can also purify your final product by recrystallization: dissolve it in a minimal amount of hot distilled water and allow it to cool slowly.[3]
-
Problem: The final product seems wet or deliquescent.
-
Causality & Solution: Ammonium tetrachlorocuprate(II) dihydrate is stable in air.[2] However, if the product was not washed properly, residual starting materials like ammonium chloride, which is hygroscopic, can remain.[8] The product should be dried thoroughly.
-
Drying Protocol: After filtering, gently press the crystals between two sheets of filter paper to remove the bulk of the solvent. Then, allow them to air-dry in a desiccator or a well-ventilated area away from direct heat. Do not heat above 110°C, as this will cause the loss of the water of hydration.[5]
-
Visualized Experimental Workflow & Key Concepts
Synthesis Workflow
The following diagram outlines the key stages in the synthesis of ammonium tetrachlorocuprate(II) dihydrate.
Caption: Ligand exchange equilibrium in the Cu(II) system.
Optimized Laboratory Protocol
This protocol is designed for high yield and purity.
Table 1: Reagent Calculation Example
| Compound | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Role |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | 0.05 | 8.52 | Copper(II) Source |
| Ammonium Chloride | NH₄Cl | 53.49 | 0.10 | 5.35 | Chloride Ligand Source |
Step-by-Step Methodology
-
Reactant Preparation: Weigh 8.52 g (0.05 mol) of copper(II) chloride dihydrate and 5.35 g (0.10 mol) of ammonium chloride.
-
Dissolution: In a 100 mL beaker, dissolve both weighed solids in approximately 20 mL of distilled water. Gentle heating on a hot plate can be used to facilitate dissolution. [1] * Scientist's Note: Using the minimal amount of water necessary for dissolution will result in a more saturated solution, promoting a higher yield upon crystallization.
-
pH Verification: Once the solution is clear and homogenous, allow it to cool to room temperature. Check the pH using a pH meter or pH paper. It should naturally be in the acidic range. If it is above 5.0, add 1M HCl dropwise until the pH is within the target range (0.0-5.0). [4]4. Crystallization: Cover the beaker with a watch glass or perforated film (e.g., Parafilm) to prevent contamination from dust.
-
Method A (Slow Evaporation): Leave the beaker in a fume hood at room temperature for 24-72 hours. This method typically yields larger, well-defined crystals. [1] * Method B (Cooling): Place the beaker in an ice bath and let it stand for 30-60 minutes. This method is faster but may produce smaller crystals. [4]5. Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
-
Washing: Wash the crystals on the filter paper with two small portions (e.g., 5 mL each) of ice-cold ethanol. This helps remove any soluble impurities without dissolving a significant amount of the product.
-
Drying: Carefully transfer the crystals to a pre-weighed watch glass. Allow them to air-dry completely. The final product should be a free-flowing crystalline solid. Do not use an oven, as temperatures above 110°C will drive off the water of crystallization. [5]8. Characterization: Determine the final mass and calculate the percentage yield. The product should be beautiful blue-green crystals. [2]
References
-
ChemSupply Australia. (n.d.). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate.
-
Chemistry Stack Exchange. (2021). Is tetrachloridocuprate(II) formed when dilute hydrochloric acid is added to a solution containing tetraamminecopper(II)? Retrieved from [Link]
-
Gauth. (n.d.). When concentrated hydrochloric acid is added to a solution of Cu^(2+)aq) , the colour cha. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcomes 9.5(h), 9.5(i) and 9.5(j). Retrieved from [Link]
-
Knights, C. (n.d.). Copper(II) complex formation Part 1. Retrieved from [Link]
-
D. Mishin. (2020). Ammonium tetrachlorocuprate. Retrieved from [Link]
-
Imgur. (n.d.). Ammonium tetrachlorocuprate dihydrate #2 - crystals post. Retrieved from [Link]
-
NileRed. (2020). Potassium and Ammonium Tetrachlorocuprate Synthesis. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
Reddit. (2017). Ammonium tetrachlorocuprate dihydrate #2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.17.2: Ligand Exchange Reactions (Introduction). Retrieved from [Link]
Sources
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- 2. Ammonium tetrachlorocuprate [dmishin.github.io]
- 3. Ammonium tetrachlorocuprate dihydrate #2 - Album on Imgur [imgur.com]
- 4. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. gauthmath.com [gauthmath.com]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. m.youtube.com [m.youtube.com]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
How to prevent hydroxide precipitation in (NH4)2CuCl4·2H2O synthesis.
A Guide for Researchers on Preventing Hydroxide Precipitation
Welcome to the technical support center for the synthesis of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The most common issue in this synthesis is the unintended precipitation of copper(II) hydroxide, a problem that can be entirely avoided with proper control of reaction conditions.
Part 1: The Root Cause – Understanding Unwanted Precipitation
The core of the issue lies in the aqueous chemistry of the copper(II) ion (Cu²⁺). In solution, Cu²⁺ is hydrated, existing as [Cu(H₂O)₆]²⁺. This complex is susceptible to deprotonation by bases, leading to the formation of the highly insoluble, pale blue precipitate, copper(II) hydroxide (Cu(OH)₂).
The Competing Reactions:
-
Desired Synthesis: 2 NH₄⁺(aq) + [CuCl₄]²⁻(aq) + 2 H₂O ⇌ (NH₄)₂CuCl₄·2H₂O(s)
-
Undesired Precipitation: Cu²⁺(aq) + 2 OH⁻(aq) → Cu(OH)₂(s) [1][2][3]
The critical variable that dictates which reaction prevails is the pH of the solution . A higher pH means a higher concentration of hydroxide ions (OH⁻), which pushes the equilibrium towards the formation of the unwanted Cu(OH)₂ precipitate.[4] A patent related to the production of ammonium tetrachlorocuprate(II) dihydrate specifies that maintaining a pH between 0.0 and 5.0 is essential for successful crystallization.[5]
The following diagram illustrates the pivotal role of pH in determining the reaction pathway.
Caption: pH as the controlling factor in the synthesis of (NH₄)₂CuCl₄·2H₂O.
Part 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues in real-time.
Q1: I mixed my copper(II) chloride and ammonium chloride solutions and immediately saw a pale blue, cloudy precipitate. What is it and how can I salvage my experiment?
A1:
-
Identification: You have formed copper(II) hydroxide (Cu(OH)₂). This indicates the pH of your reaction mixture is too high (likely above 6).
-
Cause: This typically happens if the stock copper(II) chloride solution has undergone hydrolysis, or if the deionized water used is not sufficiently pure and has a neutral or slightly alkaline pH.
-
Rescue Protocol:
-
Place the beaker containing your mixture on a magnetic stir plate and begin vigorous stirring.
-
Prepare a dilute solution of hydrochloric acid (e.g., 0.5 M HCl).
-
Add the dilute HCl dropwise to your mixture. You should observe the pale blue precipitate dissolving as the pH decreases.
-
Continue adding acid slowly until the solution becomes completely clear. The color should change from a cloudy light blue to a transparent green or blue-green, characteristic of copper chloride complexes.
-
Use a pH meter or pH paper to confirm the final pH is within the optimal range of 1-4 before proceeding to crystallization.
-
Q2: My protocol involves adding ammonium hydroxide. I always get a precipitate that is difficult to redissolve. Is there a better way?
A2:
-
Explanation: Using ammonium hydroxide (aqueous ammonia) is a common but problematic method. When you add it, you create localized zones of very high pH, which instantly causes Cu(OH)₂ to precipitate.[2][6] While adding a large excess of ammonia can eventually redissolve this precipitate by forming the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, this is a different chemical pathway and is not suitable for synthesizing (NH₄)₂CuCl₄·2H₂O.[7]
-
Superior Method: The recommended and most reliable source for the ammonium ion is solid ammonium chloride (NH₄Cl) . Ammonium chloride is the salt of a strong acid (HCl) and a weak base (NH₃), so its solution is naturally slightly acidic, helping to maintain the required low pH environment.
-
If You Must Use Ammonium Hydroxide:
-
Ensure your initial copper(II) chloride solution is acidified (pH 2-3) with HCl.
-
Cool the copper solution in an ice bath to slow the reaction rate.
-
Add the ammonium hydroxide solution extremely slowly (drop-by-drop) with the most vigorous stirring possible, ensuring each drop is fully dispersed before adding the next. This minimizes localized pH spikes.
-
Part 3: Key Experimental Parameters & Prophylactic Protocol
Prevention is the most effective strategy. By controlling these key parameters from the start, you can ensure a successful synthesis free of precipitates.
Table 1: Critical Synthesis Parameters
| Parameter | Recommended Setting | Rationale & Scientific Justification |
| pH | 1.0 - 4.0 | The single most critical parameter. This range ensures the hydroxide ion concentration is far too low to exceed the solubility product (Ksp) of Cu(OH)₂.[5] |
| Ammonium Source | Ammonium Chloride (NH₄Cl) | Provides the necessary NH₄⁺ ions without raising the pH. Its slightly acidic nature helps stabilize the reaction mixture. |
| Copper Source | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | A readily available and soluble source of Cu²⁺ and Cl⁻ ions. The stock solution should be acidified. |
| Solvent | Deionized Water with added HCl | Starting with water and adding a few drops of concentrated HCl ensures any inherent basicity is neutralized and establishes a protective acidic environment. |
| Stirring | Vigorous & Continuous | Ensures immediate homogenization of reagents, preventing the formation of localized high-pH regions that can initiate precipitation. |
Prophylactic Synthesis Workflow
This protocol is designed to proactively prevent hydroxide precipitation.
Caption: Step-by-step workflow for preventing hydroxide precipitation.
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Why does the color of my copper chloride solution change from blue to green when I add chloride ions or acid? The color is due to different copper(II) complexes in solution. In dilute aqueous solution, the blue [Cu(H₂O)₆]²⁺ ion predominates. As the concentration of chloride ions and acid increases, there is a stepwise replacement of water ligands by chloride ligands, forming various chloroaqua complexes like [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and the yellow/green [CuCl₄]²⁻. The observed green color is a mixture of these different species.
-
FAQ 2: Is it necessary to use a 2:1 molar ratio of NH₄Cl to CuCl₂? Yes, adhering to the stoichiometry is crucial for forming the desired (NH₄)₂CuCl₄·2H₂O compound. Using a slight excess of ammonium chloride can be beneficial. According to Le Châtelier's principle, adding excess reactant (NH₄⁺) can help push the equilibrium towards the formation of the tetrachlorocuprate(II) complex ion, [CuCl₄]²⁻, further ensuring the desired product crystallizes.
-
FAQ 3: My final crystals are very pale blue or have a powdery coating. What happened? This suggests that despite your best efforts, some minor hydroxide precipitation may have occurred during the crystallization phase, especially if the solution was left exposed to air for a long time (allowing CO₂ to dissolve and alter pH) or if the initial pH was at the higher end of the acceptable range. The powdery coating is likely a small amount of copper(II) hydroxide or a basic copper salt. To avoid this, ensure your crystallization is performed from a solution with a pH closer to 2-3 and consider performing it in a loosely covered vessel to minimize atmospheric interaction.
References
-
Brainly.in. (2017, February 28). Is copper chloride salt soluble in excess of Ammonium hydroxide solution. [Link]
-
Wayne Breslyn. (2020, October 21). How to Write the Net Ionic Equation for CuCl2 + NH4OH = Cu(OH)2 + NH4Cl [Video]. YouTube. [Link]
-
Quora. (2023, February 9). How to prevent copper from precipitating out of solution when adding it to a solution with a phosphate? Is it possible. [Link]
- Kuznetsov, V. V., & Shcherbakov, V. V. (n.d.). Method for production of ammonium tetrachlorocuprate(ii) dihydrate. Google Patents.
-
Brainly. (2025, March 26). Why should the Cu(OH)2 precipitate that is formed during the reaction Cu(NO3)2(aq) + 2NaOH(aq) not be heated. [Link]
-
Matijević, E., & Cimaš, S. (1996). Precipitation of copper(II) hydrous oxides and copper(II) basic salts. Journal of Materials Chemistry, 6(10), 1649–1656. [Link]
-
Reddit. (2023, April 6). Would mixing copper and ammonium hydroxide make copper hydroxide? r/chemistry. [Link]
-
Reddit. (2021, February 19). Any method to make copper hydroxide without it decomposing? r/chemistry. [Link]
-
Quora. (2018, July 8). Will copper ions dissolve in the excess of ammonium hydroxide?[Link]
-
mychannel. (2017, May 25). Sodium hydroxide and ammonia added to copper (II) chloride solution (Expt 2) MVI 6496 [Video]. YouTube. [Link]
- Corson, B. B. (n.d.). Process for the preparation of copper compounds from metallic copper. Google Patents.
-
ChemSupply Australia. (n.d.). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. [Link]
- Suyati, L., et al. (2025). Synthesis of Copper (II) Oxide Using the Precipitation Method with Variations in Concentration of Precipitating Agent KOH. Cognizance Journal of Multidisciplinary Studies, 5(5), 899-905.
-
ResearchGate. (2005). Synthesis and characterization of (NH4)2CuBr2Cl2 2H2O crystals. [Link]
-
Su, Q. L., et al. (2020). pH Controlled Synthesis of Tetragonal Cu2O Particles. Journal of Materials Science and Chemical Engineering, 08(08), 46–52. [Link]
-
ResearchGate. (2014). Synthesis of Copper Hydroxide Branched Nanocages and Their Transformation to Copper Oxide. [Link]
-
18thTimeLucky. (2017, December 17). Synthesis of copper(II) chloride using copper metal. Amateur Experimentalism. [Link]
-
ResearchGate. (2013). Synthesis and Characterisation of Copper II Hydroxide Nano Particles. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Precipitation of copper(II) hydrous oxides and copper(II) basic salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Crystallization of Ammonium Tetrachlorocuprate(II) Dihydrate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and crystallization of ammonium tetrachlorocuprate(II) dihydrate, with a specific focus on the critical role of pH. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in this experimental procedure.
The Critical Role of pH: A Mechanistic Overview
The successful crystallization of pure ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is profoundly influenced by the pH of the aqueous solution. The pH dictates the equilibrium between various copper(II) species in solution, directly impacting the purity and yield of the desired product.
In an aqueous solution containing copper(II) ions (Cu²⁺) and an excess of chloride ions (Cl⁻), a series of ligand exchange reactions occur, establishing an equilibrium between the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, and various chloro-aqua complexes. The ultimate goal is to maximize the concentration of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, which is the building block of the target crystal.
Simultaneously, the pH of the solution governs the hydrolysis of the aquated copper(II) ions. As the pH increases, the [Cu(H₂O)₆]²⁺ ion undergoes deprotonation, leading to the formation of various hydroxo and oxo-bridged species, which can precipitate and contaminate the final product. Therefore, maintaining an acidic pH is crucial to suppress this hydrolysis and ensure that the dominant equilibrium favors the formation of the desired [CuCl₄]²⁻ complex.
A recommended pH range for the crystallization of ammonium tetrachlorocuprate(II) dihydrate is between 0.0 and 5.0.[1] Within this window, the hydrolysis of Cu²⁺ is minimized, while the conditions remain favorable for the formation of the tetrachlorocuprate(II) complex in the presence of a high concentration of chloride ions.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of ammonium tetrachlorocuprate(II) dihydrate, with a focus on pH-related causes and their solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystal formation or very low yield. | 1. Incorrect pH: The pH may be too low, increasing the solubility of the salt.[1] 2. Insufficient Chloride Concentration: The equilibrium is not shifted sufficiently towards the formation of the [CuCl₄]²⁻ complex. | 1. Adjust pH: Carefully adjust the pH to the optimal range of 0.0-5.0 using a dilute solution of HCl or NH₄OH. 2. Increase Chloride Concentration: Ensure a molar ratio of at least 2:1 for ammonium chloride to copper(II) chloride is used.[2][3] |
| Formation of a pale blue or green precipitate instead of crystals. | 1. pH is too high (pH > 5.0): This leads to the precipitation of copper(II) hydroxochlorides or copper(II) hydroxide.[1] 2. Insufficient mixing of reactants. | 1. Acidify the solution: Carefully add dilute hydrochloric acid to lower the pH to the 0.0-5.0 range. The precipitate should redissolve. 2. Ensure Homogeneity: Thoroughly mix the initial solutions of copper(II) chloride and ammonium chloride. |
| Crystals are small, poorly formed, or appear as a powder. | 1. Rapid Crystallization: The solution was cooled too quickly or evaporation was too rapid. 2. pH is at the lower end of the optimal range: Highly acidic conditions can sometimes hinder the formation of large, well-defined crystals. | 1. Control Crystallization Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow evaporation can also be employed. 2. Optimize pH: Experiment with adjusting the pH to the higher end of the optimal range (e.g., pH 3-5) to potentially improve crystal quality. |
| Final product is difficult to filter and wash. | 1. Contamination with Hydroxides: A high pH has led to the formation of gelatinous copper hydroxide precipitates. 2. Crystals are too fine. | 1. Re-dissolve and Re-precipitate: If significant contamination is present, it may be necessary to re-dissolve the product in a minimal amount of dilute HCl and recrystallize under proper pH control. 2. Improve Crystal Size: See the solutions for "Crystals are small, poorly formed, or appear as a powder." |
| The color of the solution is blue instead of the characteristic green of the [CuCl₄]²⁻ complex. | 1. Insufficient Chloride Ions: The equilibrium favors the blue [Cu(H₂O)₆]²⁺ complex.[4] 2. pH is too high: Hydrolysis can also affect the overall speciation and color. | 1. Add more Ammonium Chloride: Increase the concentration of the chloride ligand to shift the equilibrium towards the formation of the tetrachlorocuprate(II) ion. 2. Adjust pH: Ensure the pH is within the acidic range (0.0-5.0). |
Frequently Asked Questions (FAQs)
Q1: Why is a pH range of 0.0 to 5.0 recommended for this crystallization?
A1: This pH range represents a critical balance. An acidic environment (low pH) is necessary to suppress the hydrolysis of the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺. As the pH rises above 5.0, this ion begins to deprotonate, forming insoluble copper(II) hydroxides or hydroxochlorides, which would contaminate your product.[1] Conversely, a very low pH (highly acidic) can increase the solubility of the ammonium tetrachlorocuprate(II) dihydrate, potentially reducing the overall yield of your crystals.[1]
Q2: What happens chemically if the pH of my solution is too high (e.g., pH 7)?
A2: At a neutral or alkaline pH, the concentration of hydroxide ions (OH⁻) is significant. These hydroxide ions will react with the copper(II) ions in solution in a series of hydrolysis reactions. The first hydrolysis step for the hexaaquacopper(II) ion is:
[Cu(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Cu(OH)(H₂O)₅]⁺(aq) + H₃O⁺(aq)
Further deprotonation can lead to the precipitation of pale blue copper(II) hydroxide, Cu(OH)₂. The presence of these precipitates will result in an impure final product.
Q3: Can I use a different acid to adjust the pH, for instance, sulfuric acid?
A3: It is strongly recommended to use hydrochloric acid (HCl) to lower the pH. The addition of HCl not only increases the acidity but also provides more chloride ions, which, according to Le Châtelier's principle, will shift the equilibrium towards the formation of the desired tetrachlorocuprate(II) complex, [CuCl₄]²⁻. Using an acid with a different anion, like sulfuric acid (H₂SO₄), would introduce sulfate ions (SO₄²⁻) which do not participate in the formation of the target complex and could potentially lead to the crystallization of mixed salts.
Q4: How does the concentration of ammonium chloride affect the optimal pH?
A4: A high concentration of ammonium chloride is crucial as it serves as the source of both the ammonium counter-ion (NH₄⁺) and the chloride ligands (Cl⁻). A high chloride concentration is necessary to drive the equilibrium towards the formation of the [CuCl₄]²⁻ complex. While the optimal pH range of 0.0-5.0 is generally applicable, at very high chloride concentrations, the formation of the tetrachlorocuprate(II) ion is more favorable, potentially making the crystallization slightly more tolerant to minor pH fluctuations within this range.
Q5: My initial solution of copper(II) chloride and ammonium chloride has a pH of 4.5. Do I still need to adjust it?
A5: A pH of 4.5 is within the acceptable range of 0.0 to 5.0.[1] Therefore, no initial adjustment is necessary. Proceeding with the crystallization at this pH should prevent the precipitation of copper hydroxides. However, monitoring the pH throughout the process, especially if there are significant volume changes due to evaporation, is good practice.
Experimental Protocol: Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate
This protocol outlines a standard laboratory procedure for the synthesis of ammonium tetrachlorocuprate(II) dihydrate with an emphasis on pH control.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl)
-
Distilled or deionized water
-
Dilute hydrochloric acid (HCl) solution (e.g., 1 M)
-
Dilute ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Beakers
-
Stirring rod
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Wash bottle
Procedure:
-
Dissolution of Reactants: In a beaker, dissolve copper(II) chloride dihydrate and ammonium chloride in distilled water. A common molar ratio is 1:2, respectively.[2][3] For example, dissolve 8.52 g of CuCl₂·2H₂O and 5.35 g of NH₄Cl in approximately 20 mL of distilled water.
-
pH Measurement and Adjustment:
-
Once the salts are fully dissolved, measure the pH of the solution using a calibrated pH meter or pH paper.
-
The solution should be a clear, green color, indicating the formation of the [CuCl₄]²⁻ complex.
-
If the pH is above 5.0, add dilute HCl dropwise while stirring until the pH is within the 0.0-5.0 range.
-
If the pH is below 0.0 (which is unlikely unless concentrated acid was used), it can be carefully raised with dilute NH₄OH.
-
-
Concentration and Crystallization:
-
Gently heat the solution on a hot plate to concentrate it. Do not boil. Reduce the volume by about half, or until the point of saturation is reached (a few small crystals may start to form).
-
Remove the beaker from the heat and allow it to cool slowly to room temperature. Covering the beaker with a watch glass will slow down the cooling and evaporation rate, promoting the growth of larger crystals.
-
Once at room temperature, place the beaker in an ice bath to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities. If the crystallization was performed at a very low pH, an additional wash may be necessary, but be mindful that this can reduce the yield.[1]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. The final product should be blue-green crystals.
-
Visualization of pH-Dependent Equilibria
The following diagram illustrates the key chemical equilibria at play during the synthesis of ammonium tetrachlorocuprate(II) dihydrate and how they are influenced by pH.
Caption: pH-dependent equilibria in the synthesis of ammonium tetrachlorocuprate(II) dihydrate.
References
-
Powell, K. J., Brown, P. L., Byrne, R. H., Gajda, T., Hefter, G., Sjöberg, S., & Wanner, H. (2007). Chemical speciation of environmentally significant metals with inorganic ligands. Part 2: The Cu2+ + OH–, Cl–, CO32–, SO42–, and PO43– systems. Pure and Applied Chemistry, 79(5), 895-950. [Link]
- Doménech, A., García-España, E., & Simó, V. (2011). Potentiometric and Spectrophotometric Determination of the Stability Constants of the Copper(II) Complexes with 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA) and 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA). Inorganica Chimica Acta, 376(1), 548-554.
-
ISSLC. (n.d.). Stability constants for copper complexes. Retrieved from [Link]
-
Potassium and Ammonium Tetrachlorocuprate Synthesis. (2020, August 16). YouTube. Retrieved from [Link]
- Shchukarev, S. A., & Lilich, L. S. (1953). On the composition and stability of chlorocomplexes of copper in aqueous solution. Zhurnal Obshchei Khimii, 23, 889-895.
-
Synthetika. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
- Vlasov, Y. G., & Antonov, P. P. (1977). Method for production of ammonium tetrachlorocuprate(ii)
-
Wikipedia. (2023, October 28). Stability constants of complexes. Retrieved from [Link]
-
A to Z Chemistry. (n.d.). Hexaaqua Ions: Formation, Properties, Acidity & Hydrolysis. Retrieved from [Link]
-
Domestic-bliss. (2020, August 23). Ammonium tetrachlorocuprate. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Temperature for Ammonium Tetrachlorocruprate(II) Dihydrate Crystal Growth
Welcome to the technical support center for the optimization of ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂CuCl₄·2H₂O) crystal growth. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions regarding the impact of temperature on the crystallization process. As Senior Application Scientists, we combine technical precision with practical field experience to help you achieve high-quality crystals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions based on the principles of crystallization.
Issue 1: Rapid, Uncontrolled Crystallization Leading to Small, Poorly-Defined Crystals
Q: My solution crystallized almost instantly upon cooling, resulting in a mass of small, needle-like crystals instead of larger, well-formed ones. What went wrong and how can I fix it?
A: This phenomenon, often termed "crashing out," is a classic sign of excessive supersaturation. The solubility of ammonium tetrachlorocuprate(II) dihydrate is significantly dependent on temperature, increasing as the temperature rises.[1][2] When a saturated solution at a high temperature is cooled too quickly, the supersaturation level spikes dramatically, leading to rapid, uncontrolled nucleation and the formation of many small crystals.
Causality and Solution:
-
Underlying Cause: The driving force for crystallization (supersaturation) was too high, favoring nucleation over controlled crystal growth.
-
Corrective Action: The key is to control the rate of cooling. A slower cooling rate will maintain a lower, more stable level of supersaturation, allowing existing crystal nuclei to grow larger rather than new ones forming.
Recommended Protocol Adjustment:
-
Re-dissolve: Gently heat your solution until all the precipitate dissolves.
-
Insulate: Place the crystallization vessel in an insulated container (e.g., a beaker of warm water, a styrofoam box) to slow down the rate of heat loss.
-
Gradual Cooling: Allow the insulated container to cool to room temperature over several hours. For even slower cooling, a programmable water bath can be used to decrease the temperature incrementally.
Issue 2: Formation of Polycrystalline Aggregates Instead of Single Crystals
Q: I'm getting clusters of intergrown crystals rather than discrete, single crystals. How can I promote the growth of individual crystals?
A: Polycrystalline aggregates typically form when multiple nucleation events occur in close proximity or when the crystal growth rate is too high, causing individual crystals to merge. Temperature plays a crucial role in managing both of these factors.
Causality and Solution:
-
Underlying Cause: A high degree of supersaturation and/or rapid solvent evaporation can lead to the formation of multiple crystal nuclei that aggregate.
-
Corrective Action: The goal is to limit the number of initial nucleation sites and control the growth rate. This can be achieved by a more precise control of the solution's temperature and evaporation rate.
Recommended Protocol Adjustment:
-
Seeding: Introduce a single, high-quality seed crystal into a slightly supersaturated solution. This provides a preferential site for crystal growth, discouraging random nucleation.
-
Controlled Evaporation: Cover the crystallization vessel with a piece of paper or a lid with small perforations.[3] This will slow down the rate of solvent evaporation, thereby controlling the increase in supersaturation.
-
Stable Temperature: Maintain the crystallization environment at a constant, slightly below room temperature. Temperature fluctuations can cause cycles of dissolution and re-crystallization, leading to imperfect crystals. A temperature range of -5 to 30°C is generally desirable for crystallization.[1]
Issue 3: Crystals Exhibit a Different Color or Habit (Shape)
Q: My crystals are a different shade of blue-green or have a different shape (e.g., octahedral vs. rhombic dodecahedral) than expected. Is this related to temperature?
A: While impurities are a common cause for changes in crystal habit and color, temperature can also be a contributing factor.[3][4] The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, can exhibit thermochromism, changing its coordination geometry and thus its color with temperature.[5][6]
Causality and Solution:
-
Underlying Cause: The coordination geometry of the copper complex can be influenced by the temperature of the solution during crystal growth. This can lead to variations in how the crystal lattice forms, affecting its shape and how it absorbs and reflects light.
-
Corrective Action: Strict temperature control during the growth phase is essential for reproducibility.
Recommended Protocol Adjustment:
-
Consistent Temperature: Ensure that the crystallization process is carried out at a consistent and well-documented temperature.
-
Purity Check: Verify the purity of your starting materials (ammonium chloride and copper(II) chloride) as impurities are a primary cause of habit modification.[3]
-
pH Control: Maintain the pH of the solution between 0.0 and 5.0. A pH above 5.0 can lead to contamination with copper(II) hydroxochlorides.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for growing large, high-quality ammonium tetrachlorocuprate(II) dihydrate crystals?
A1: While there isn't a single "optimal" temperature that fits all experimental setups, a general guideline is to aim for a slow cooling process from a moderately elevated temperature (e.g., 40-50°C) down to a stable temperature between -5°C and 30°C.[1] The key is a slow and controlled change in temperature to maintain a low level of supersaturation.
Q2: How does temperature affect the solubility of ammonium tetrachlorocuprate(II) dihydrate?
A2: The solubility of ammonium tetrachlorocuprate(II) dihydrate in water increases significantly with an increase in temperature.[1] This property is fundamental to the crystallization process, as it allows for the preparation of a supersaturated solution at a higher temperature, which then yields crystals upon cooling.
| Temperature (°C) | Solubility ( g/100 mL) |
| ~20-25 | ~45[3] |
| Higher Temperatures | Significantly Increased[1] |
Q3: Can I use slow evaporation instead of cooling crystallization? What is the ideal temperature for this method?
A3: Yes, slow evaporation is a very effective method for growing high-quality crystals of this compound.[3][7] For this technique, it is crucial to maintain a constant temperature to ensure a steady rate of evaporation and prevent unwanted temperature-induced precipitation. A stable room temperature (around 20-25°C) is often suitable. To prevent rapid evaporation, which can lead to poorly formed crystals, it is advisable to cover the container.[3]
Q4: My crystals are decomposing or changing over time. Is this a temperature-related issue?
A4: Ammonium tetrachlorocuprate(II) dihydrate is generally stable in air.[8] However, it can lose its water of hydration at elevated temperatures, becoming anhydrous at 110-120°C.[9] If you are observing decomposition at room temperature, it is more likely related to reactive impurities or an unsuitable storage environment. Store the crystals in a sealed container at a cool, stable temperature.
Experimental Protocol: Controlled Cooling Crystallization
This protocol provides a step-by-step methodology for growing ammonium tetrachlorocuprate(II) dihydrate crystals using a controlled cooling approach.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Distilled or deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
Insulated container (e.g., Dewar flask or styrofoam box)
-
Filter paper
Procedure:
-
Prepare the Solution:
-
Dissolve ammonium chloride and copper(II) chloride in a 2:1 molar ratio in distilled water. For example, dissolve 10.7 g of NH₄Cl and 17.05 g of CuCl₂·2H₂O in 100 mL of water.
-
-
Gentle Heating:
-
Gently heat the solution on a hot plate with stirring until all solids have dissolved. Avoid boiling.
-
-
Hot Filtration (Optional but Recommended):
-
If any impurities are visible, perform a hot filtration to remove them. This will help in obtaining purer crystals.
-
-
Controlled Cooling:
-
Place the beaker containing the hot, saturated solution into an insulated container.
-
Allow the solution to cool slowly to room temperature over several hours. Do not disturb the solution during this period.
-
-
Crystal Harvesting:
-
Once a good crop of crystals has formed, carefully decant the supernatant solution.
-
Gently wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals on a filter paper at room temperature.
-
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the crystallization process.
Caption: Troubleshooting workflow for common crystallization issues.
Experimental Protocol Flowchart
This diagram outlines the key steps in the recommended experimental protocol for controlled cooling crystallization.
Caption: Experimental protocol for controlled cooling crystallization.
References
- Method for production of ammonium tetrachlorocuprate(ii) dihydrate.
-
Ammonium tetrachlorocuprate dihydrate #2 : r/crystalgrowing. Reddit. [Link]
-
Synthesis and characterization of (NH4)2CuBr2Cl2 2H2O crystals | Request PDF. ResearchGate. [Link]
-
Small scale test: ammonium tetrachlorocuprate dihydrate : r/crystalgrowing. Reddit. [Link]
-
Thermochromic Phase Transition in [NH2(C2H5)2]2CuCl4 Crystals | Request PDF. ResearchGate. [Link]
-
AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. ChemSupply Australia. [Link]
-
Ammonium tetrachlorocuprate. Dmishin. [Link]
Sources
- 1. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 2. CAS 15610-76-1: Diammonium tetrachlorocuprate(2-) [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium tetrachlorocuprate [dmishin.github.io]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
Common impurities in Ammonium tetrachlorocuprate(II) dihydrate and how to remove them
Welcome to the technical support center for ammonium tetrachlorocuprate(II) dihydrate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, purification, and use. Our focus is on providing practical, field-tested insights rooted in established chemical principles.
Introduction: The Challenge of Purity
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a valuable coordination compound in inorganic synthesis and materials science research.[1] Its vibrant blue-green crystals are synthesized from the reaction of ammonium chloride and copper(II) chloride in a 2:1 molar ratio.[2] However, achieving high purity can be challenging due to the potential for several common impurities that can significantly impact experimental outcomes. This guide provides a comprehensive overview of these impurities and detailed protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized ammonium tetrachlorocuprate(II) dihydrate?
The primary impurities typically arise from the starting materials, side reactions, or improper crystallization conditions. These can be broadly categorized as:
-
Unreacted Starting Materials: Excess ammonium chloride (NH₄Cl) or copper(II) chloride (CuCl₂) can co-precipitate with the final product.
-
Basic Copper(II) Salts: If the pH of the crystallization solution is not adequately controlled and rises above 5.0, insoluble copper(II) hydroxochlorides or copper(II) hydroxide (Cu(OH)₂) can form.[3]
-
Heavy Metal Contaminants: If technical-grade starting materials or industrial waste streams are used for synthesis, impurities such as iron (Fe³⁺) and chromium (Cr³⁺) may be present.
-
Solvent Inclusions: Trapped mother liquor within the crystal lattice can introduce a variety of soluble impurities.
Q2: My ammonium tetrachlorocuprate(II) dihydrate crystals have a pale, cloudy appearance. What is the likely cause?
A pale or cloudy appearance often indicates the presence of finely dispersed, insoluble impurities. The most probable cause is the precipitation of basic copper(II) salts, such as copper(II) hydroxide or hydroxochlorides.[3] This occurs when the pH of the solution is too high (basic or near-neutral). The optimal pH for crystallizing pure ammonium tetrachlorocuprate(II) dihydrate is in the acidic range of 0.0 to 5.0.[3]
Q3: I notice a greenish tint in my final product, which should be a vibrant blue-green. What could be the reason?
A significant shift towards a greener hue can be indicative of several factors. While the tetrachlorocuprate(II) ion itself is greenish-blue, an excess of copper(II) chloride, which is often green in concentrated solutions, can alter the perceived color. Additionally, the presence of certain impurities, such as iron(III) chloride, can contribute to a greenish or yellowish discoloration.
Q4: My crystal yield is very low after recrystallization. How can I improve it?
Low yield is a common issue in recrystallization and can stem from several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Incomplete crystallization: The cooling process may have been too rapid, or the final temperature not low enough to maximize precipitation.
-
Premature filtration: Filtering the crystals before crystallization is complete will result in significant product loss.
Troubleshooting and Purification Guides
The primary method for purifying ammonium tetrachlorocuprate(II) dihydrate is recrystallization . This technique leverages differences in solubility to separate the desired compound from impurities.[4]
Core Principles of Recrystallization for (NH₄)₂[CuCl₄]·2H₂O
The success of recrystallization hinges on selecting an appropriate solvent system and carefully controlling the experimental conditions. For ammonium tetrachlorocuprate(II) dihydrate, an acidic aqueous solution is the solvent of choice. The compound is highly soluble in hot water and its solubility decreases significantly as the solution cools.[3]
Detailed Protocol for General Purification by Recrystallization
This protocol is designed to remove unreacted starting materials and minor soluble impurities.
1. Dissolution:
- In a beaker, add the impure ammonium tetrachlorocuprate(II) dihydrate.
- For every 10 grams of the compound, add approximately 20-25 mL of deionized water.
- Add a few drops of concentrated hydrochloric acid (HCl) to adjust the pH to be acidic (pH 1-3). This is crucial to prevent the formation of copper(II) hydroxide.[3]
- Gently heat the mixture on a hot plate while stirring continuously until the solid is completely dissolved. Avoid boiling the solution to prevent excessive solvent loss.
2. Hot Filtration (if necessary):
- If any insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
3. Cooling and Crystallization:
- Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][6]
- Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water to rinse off any remaining mother liquor.
- Follow with a wash of a small amount of cold ethanol to help dry the crystals. Ammonium tetrachlorocuprate(II) dihydrate is only slightly soluble in ethanol.[1]
5. Drying:
- Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes.
- For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.
Advanced Purification: Targeting Specific Impurities
Troubleshooting Guide 1: Removal of Basic Copper(II) Salts
-
Issue: The presence of insoluble, pale blue or whitish precipitates of copper(II) hydroxide/hydroxochloride.
-
Causality: The pH of the crystallization solution was too high (above 5.0).[3]
-
Solution: During the redissolving step of the recrystallization protocol, add a sufficient amount of dilute hydrochloric acid to lower the pH to between 1 and 3. The acidic conditions will dissolve the basic copper salts, converting them back to soluble copper(II) chloride. Proceed with the recrystallization as described above.
Caption: Workflow for removing basic copper salts.
Troubleshooting Guide 2: Removal of Iron (Fe³⁺) and Chromium (Cr³⁺) Impurities
-
Issue: A persistent yellow or greenish-brown tint in the crystals, suggesting the presence of iron or chromium contaminants.
-
Causality: These metal ions can co-precipitate with the desired product. Their separation relies on the differential solubility of their hydroxides compared to copper(II) hydroxide at various pH levels.
-
Solution: This requires a preliminary precipitation step before recrystallization.
Protocol for Fe³⁺/Cr³⁺ Removal:
-
Dissolution: Dissolve the impure compound in a minimal amount of deionized water.
-
pH Adjustment for Precipitation: Slowly add a dilute solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) with vigorous stirring. Monitor the pH closely with a pH meter.
-
Iron(III) hydroxide (Fe(OH)₃) will begin to precipitate at a pH of approximately 2-3.
-
Chromium(III) hydroxide (Cr(OH)₃) precipitates at a pH of about 4-5.5.
-
-
Selective Precipitation: Carefully adjust the pH to around 4.5-5.0. This will precipitate the majority of the iron and chromium as hydroxides while keeping the copper ions in solution.
-
Filtration: Filter off the precipitated iron and chromium hydroxides.
-
Re-acidification and Recrystallization: Take the filtrate, which now contains the purified copper complex in solution, and re-acidify it with hydrochloric acid to a pH of 1-3. Then, proceed with the standard recrystallization protocol to isolate the pure ammonium tetrachlorocuprate(II) dihydrate.
Caption: Purification workflow for removing Fe and Cr.
Data Summary
| Impurity Type | Common Examples | Appearance in Product | Primary Removal Technique | Key Parameter |
| Unreacted Reactants | NH₄Cl, CuCl₂ | Off-color crystals, poor crystal habit | Recrystallization | Slow cooling |
| Basic Copper Salts | Cu(OH)₂, Cu₂(OH)₃Cl | Cloudy, pale blue/white precipitate | Acidified Recrystallization | pH control (1-3) |
| Heavy Metals | Fe³⁺, Cr³⁺ | Yellowish or greenish-brown tint | pH-Selective Precipitation | pH control (4.5-5.0) |
References
-
Fractional crystallization of salt solutions. (n.d.). Phasediagram. Retrieved January 13, 2026, from [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved January 13, 2026, from [Link]
-
Li, Y., et al. (2021). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. PMC. Retrieved January 13, 2026, from [Link]
-
Hidmi, L., & Edwards, M. A. (1999). Role of Temperature and pH in Cu(OH)2 Solubility. Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Fractional Crystallisation. (n.d.). SEP Salt & Evaporation Plants Ltd. Retrieved January 13, 2026, from [Link]
-
Fractional crystallization. (2019). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Various Authors. (2014). During crystallisation, what is the most likely cause for getting no crystal growth? Quora. Retrieved January 13, 2026, from [Link]
-
Fractional crystallisation. (n.d.). The Mole - RSC Education. Retrieved January 13, 2026, from [Link]
-
Dinger, M., Klosin, J., & Boyle, P. D. (2015). Crystal Growing Tips. University of Florida. Retrieved January 13, 2026, from [Link]
-
Various Authors. (2022). At what pH will a solution of 0.164 M Cu2+ begin to precipitate as Cu(OH)2? The Ksp for Cu(OH)2 is 1.6 x 10-19? Quora. Retrieved January 13, 2026, from [Link]
-
Impact of pH on total copper, soluble copper, and precipitated copper... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate. (n.d.). Google Patents.
-
Tips for Crystal Growing. (n.d.). National Single Crystal X-ray Facility. Retrieved January 13, 2026, from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved January 13, 2026, from [Link]
-
Factors affecting co-removal of chromium through copper precipitation. (2005). ResearchGate. Retrieved January 13, 2026, from [Link]
- US1924129A - Separation of iron and chromium chlorides. (n.d.). Google Patents.
-
17.6: Precipitation and Separation of Ions. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Hydrometallurgical Recovery of Iron, Nickel, and Chromium from Stainless Steel Sludge with Emphasis on Solvent Extraction and Chemical Precipitation. (2021). MDPI. Retrieved January 13, 2026, from [Link]
-
Ammonium tetrachlorocuprate dihydrate #2. (2017). Reddit. Retrieved January 13, 2026, from [Link]
-
Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution. (2021). Frontiers. Retrieved January 13, 2026, from [Link]
-
Ammonium tetrachlorocuprate(II) dihydrate. (n.d.). SYNTHETIKA. Retrieved January 13, 2026, from [Link]
Sources
- 1. Ammonium tetrachlorocuprate(II) dihydrate - SYNTHETIKA [synthetikaeu.com]
- 2. benchchem.com [benchchem.com]
- 3. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 4. phasediagram.dk [phasediagram.dk]
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Issues with the stability of (NH4)2CuCl4·2H2O solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Diammonium Tetrachlorocuprate(II) Dihydrate, (NH4)2CuCl4·2H2O. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you understand the chemistry of these solutions to ensure stability and reproducibility in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation, storage, or use of (NH4)2CuCl4·2H2O solutions.
Issue 1: My solution has become cloudy and/or a precipitate has formed.
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Symptom: The initially clear, green solution becomes turbid, or a pale blue or greenish solid settles out over time.
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Probable Cause: The most common cause is hydrolysis . (NH4)2CuCl4·2H2O is a salt derived from a weak base (Copper(II) Hydroxide, Cu(OH)2) and a strong acid (Hydrochloric Acid, HCl). In aqueous solution, the hydrated copper(II) ion, [Cu(H2O)6]2+, can react with water, releasing H+ ions and making the solution slightly acidic.[1][2] If the pH of the solution rises towards neutral (pH ≈ 7), this equilibrium shifts, leading to the precipitation of insoluble species like Copper(II) Hydroxide (Cu(OH)2) or basic Copper(II) Chloride (Cu2(OH)3Cl).[3]
-
Recommended Actions:
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pH Verification: Use a calibrated pH meter or pH indicator strips to check the solution's acidity. A stable solution should be slightly acidic. A pH above 5-6 is often indicative of conditions favorable for hydrolysis.
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Re-acidification: If the pH is too high, add 0.1 M Hydrochloric Acid (HCl) dropwise while stirring gently. The precipitate should redissolve as the pH drops. Monitor the pH to avoid making the solution excessively acidic, which could interfere with downstream applications.
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Preventative Measure: For future preparations, use deionized water that has been slightly acidified with HCl (to a pH of ~4) as the solvent. This proactively prevents hydrolysis from occurring.[3][4]
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Issue 2: The color of my solution changed from green to blue.
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Symptom: A freshly prepared, vibrant green solution turns light blue upon standing, dilution, or heating.
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Probable Cause: This color change is due to a shift in the coordination equilibrium of the copper(II) ion in solution. The characteristic green color is due to the presence of various tetrachlorocuprate(II) complex ions, primarily [CuCl4]2−. The blue color is characteristic of the hexaaquacopper(II) ion, [Cu(H2O)6]2+.[3][5] This equilibrium is highly dependent on the concentration of chloride ions (Cl−).
-
High [Cl−]: Favors the formation of green/yellow chloro-complexes.
-
Low [Cl−]: Favors the formation of the blue aqua-complex. Diluting the solution with water lowers the relative concentration of chloride ions, pushing the equilibrium towards the blue [Cu(H2O)6]2+ species.
-
-
Recommended Actions:
-
Restore Chloride Concentration: If the green color is desired, add a small amount of solid Ammonium Chloride (NH4Cl) or a few drops of concentrated HCl to the solution. This increases the chloride ion concentration and shifts the equilibrium back towards the [CuCl4]2− complex.
-
Control for Dilution Effects: Be aware that diluting your stock solution for experiments will likely cause a color change. This is a normal chemical process and does not necessarily indicate degradation, but it does signify a change in the predominant copper species, which may affect reactivity.
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Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for preparing a stable (NH4)2CuCl4·2H2O solution?
A1: To ensure maximum stability and prevent hydrolysis, follow this validated protocol.
Experimental Protocol: Preparation of 0.1 M (NH4)2CuCl4·2H2O Solution
-
Reagent Calculation: The molar mass of (NH4)2CuCl4·2H2O is 277.46 g/mol . To prepare 1 liter of a 0.1 M solution, you will need 27.75 g of the solid.
-
Solvent Preparation: Pour approximately 800 mL of deionized water into a 1 L beaker. Add a few drops of concentrated HCl to acidify the water to a pH between 3 and 4. This is the most critical step for long-term stability.[4]
-
Dissolution: Weigh out 27.75 g of (NH4)2CuCl4·2H2O and add it to the acidified water while stirring with a magnetic stir bar. The solid should readily dissolve to form a clear, green solution.
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with small portions of the acidified water and add the rinsings to the flask. Carefully add more acidified water until the meniscus reaches the 1 L mark.
-
Storage: Transfer the final solution to a clean, clearly labeled, and tightly capped glass bottle. Store in a cool, dark place.[6]
Q2: What is the primary role of the ammonium chloride in the compound?
A2: The ammonium chloride serves two main purposes. First, it is an integral part of the crystalline solid structure.[7] Second, and more importantly in solution, it provides a high concentration of both ammonium (NH4+) and chloride (Cl−) ions. The excess chloride ions help stabilize the tetrachlorocuprate(II) [CuCl4]2− complex, which is responsible for the solution's characteristic green color, by Le Chatelier's principle.[8][9]
Q3: Can the solution undergo oxidation or reduction?
A3: (NH4)2CuCl4·2H2O contains Copper in the +2 oxidation state (Cu(II)).[10]
-
Oxidation: Further oxidation of Cu(II) is not common under normal laboratory conditions.
-
Reduction: Cu(II) is a mild oxidizing agent and can be reduced to Copper(I) (Cu(I)).[3] This can happen if the solution comes into contact with reducing agents or certain metals.[3] However, Cu(I) is generally unstable in aqueous solution and tends to disproportionate back into Cu(II) and solid copper metal (Cu(0)), unless stabilizing ligands are present.[9] If you observe the formation of a reddish-brown solid (Cu2O or Cu), it may be a sign of unintended reduction.
Q4: How does temperature affect the stability of the solution?
A4: Elevated temperatures can negatively impact the solution's stability in two ways:
-
Increased Hydrolysis Rate: Higher temperatures accelerate the rate of hydrolysis, increasing the risk of precipitation, especially if the solution is not sufficiently acidic.
-
Shifting Equilibria: The equilibrium between the various copper-chloro-aqua complexes is temperature-dependent. Heating can cause color shifts that may or may not be reversible upon cooling. For optimal stability, it is recommended to store solutions at room temperature or in a refrigerator (2-8°C), away from direct heat sources.[6]
Data Summary Table
| Parameter | Effect on (NH4)2CuCl4·2H2O Solution | Recommended Condition |
| pH | High pH (>5.5) causes hydrolysis and precipitation of Cu(OH)2.[1][3] | Slightly acidic (pH 3-5) |
| [Cl⁻] | High [Cl⁻] stabilizes the green [CuCl4]2⁻ complex; low [Cl⁻] favors the blue [Cu(H2O)6]2⁺.[3][5] | Maintain sufficient [Cl⁻] for desired species. |
| Temperature | High temperature accelerates hydrolysis and can shift complex equilibria. | Store in a cool place (e.g., room temp or 2-8°C).[6] |
| Light | While not a primary factor, prolonged exposure to UV light can potentially initiate redox reactions. | Store in amber bottles or in the dark. |
| Contaminants | Reducing agents can reduce Cu(II) to Cu(I). Bases will induce precipitation. | Use clean glassware and high-purity reagents. |
References
-
Wikipedia. Copper(II) chloride. [Link]
-
Quora. Does Copper(II) Chloride dissolve in water? If so, does it hydrolyze, and would it change the pH of the solution?. (2019-02-25). [Link]
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ResearchGate. Distribution of copper(II) complexes versus pH. Metal-2,4-D system. [Link]
-
MDPI. Copper Chloro-Complexes Concentrated Solutions: An Electrochemical Study. [Link]
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Chemistry Stack Exchange. How to promote oxidation of copper(I) chloride to copper(II) chloride with oxygen in solution?. (2022-02-02). [Link]
-
ChemSupply Australia. AMMONIUM COPPER(II) CHLORIDE Dihydrate LR - Material Safety Data Sheet. [Link]
-
Sciencemadness Discussion Board. copper chloride synthesis - any free HCl left in solution?. (2017-08-31). [Link]
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Doc Brown's Chemistry. Electrolysis of copper chloride solution products electrode equations anode cathode apparatus electrolyte cell. [Link]
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YouTube. How to find the Oxidation Number for Cu in CuCl2 | Copper (II) chloride. (2018-12-19). [Link]
-
ResearchGate. Transport Properties of (NH4)2 CuCl4.2H2O Low Dimensional Single Crystals. (2022-08-09). [Link]
-
ResearchGate. Copper (II)-Catalyzed Oxidation of Ascorbic Acid: Ionic Strength Effect and Analytical Use in Aqueous Solution. (2022-07-15). [Link]
-
National Institutes of Health (NIH). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (2021-08-01). [Link]
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Creative Chemistry. Stability constants for copper complexes. [Link]
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Reddit. Ammonium trans-Diaquatetrachlorocuprate(II) (NH4)2[CuCl4(H2O)2]. (2022-03-09). [Link]
- Google Patents. Method for production of ammonium tetrachlorocuprate(ii)
-
ResearchGate. Effect of the pH and heat on the stability and spectral properties of mercury (II) and copper (II) azo complexes. (2023-11-15). [Link]
-
ChemIQSoc. Preparation of copper(II) chloride. [Link]
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INIS-IAEA. Transport properties of (NH4)2 CuCl4.2H2O low dimensional single crystals. (2002-01-10). [Link]
-
EniG. Periodic Table of the Elements. Preparation of CuCl2 solution. [Link]
-
Reddit. Ammonium trans-Diaquatetrachlorocuprate(II) (NH4)2[CuCl4(H2O)2]. (2022-03-09). [Link]
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- 10. youtube.com [youtube.com]
Troubleshooting unexpected color changes in thermochromic experiments
Technical Support Center: Thermochromic Systems
Welcome to the technical support center for thermochromic technologies. This guide is designed for researchers, scientists, and drug development professionals who utilize thermochromic materials in their work. Unpredictable color changes can compromise experimental data and product performance. Here, we address the most common challenges encountered in the laboratory, moving beyond simple checklists to explain the underlying mechanisms of failure. Our goal is to empower you with the knowledge to diagnose, troubleshoot, and ultimately prevent these issues through a deep understanding of the materials' chemistry and physics.
Frequently Asked Questions (FAQs)
Q1: Why is my thermochromic material not changing color at all?
A: This is typically due to one of two reasons: the activation temperature has not been reached, or the thermochromic system has been irreversibly damaged. Verify that the experimental temperature range aligns with the material's specified activation temperature[1]. If the temperature is correct, the microcapsules containing the active components may have been destroyed by excessive shear during mixing, exposure to incompatible solvents, or processing temperatures exceeding the material's limit (typically >200-230°C for leuco dyes)[1][2][3][4].
Q2: The color change is weak, incomplete, or seems faded. What is the cause?
A: A faint or partial color transition often points to either insufficient concentration of the thermochromic pigment in your formulation or partial degradation of the system[5]. Pristine thermochromic materials can undergo degradation when exposed to external stimuli, including UV radiation from sunlight or laboratory light sources, and ambient environmental conditions[6][7][8]. This degradation can alter the material's physical and chemical properties, leading to a diminished color-changing effect.
Q3: My material changed color but is not reverting to its original state. Is it permanently damaged?
A: This phenomenon, known as hysteresis, is a natural characteristic of some thermochromic systems where the temperature of the color change upon heating differs from that upon cooling[9][10]. However, a complete failure to revert often indicates irreversible damage. The most common culprits are prolonged exposure to high temperatures or significant UV radiation, which can permanently alter the chemical structure of the dye and developer system within the microcapsules[11][12]. Contamination from aggressive solvents can also cause the internal components to leach or react, preventing the reverse transition[9].
Q4: What is the expected operational lifespan of a thermochromic material?
A: The lifespan is highly dependent on the formulation and environmental conditions. For leuco dye-based systems, the shelf life in a controlled environment is typically 6 to 12 months[3][13]. Once incorporated into a final product, the operational life can be years, but this is significantly reduced by exposure to UV light, high temperatures, and certain chemicals[2][14]. For applications requiring outdoor exposure, a UV-protective coating is mandatory to prevent rapid degradation[15][16].
Q5: What are the ideal storage conditions for thermochromic pigments and inks?
A: To maximize shelf life, thermochromic materials should be stored in a cool, dark, and dry environment, ideally between 5°C and 25°C (41°F – 77°F)[13][17]. It is critical to protect them from UV light exposure by using opaque containers[13]. Avoid freezing, as this can damage the microcapsule structure[3]. Always ensure containers are tightly sealed to prevent contamination from moisture or solvents[13].
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Correcting Transition Temperature Discrepancies
Issue: The observed color transition occurs at a temperature significantly different from the supplier's technical data sheet.
Underlying Science: The transition temperature in leuco dye systems is primarily determined by the melting point of the co-solvent[18]. This solvent acts as a gatekeeper for the reaction between the color former (leuco dye) and the developer (a weak acid). Below its melting point, the solvent is solid, facilitating close contact and reaction (the colored state). Above its melting point, it liquefies and separates the reactants, leading to the colorless state[19]. Any impurity that alters the solvent's melting point, or interaction with the polymer matrix, can shift this transition temperature.
Diagnostic Protocol & Solutions:
-
Verify Thermal Profile with Differential Scanning Calorimetry (DSC):
-
Protocol: Prepare a sample of the thermochromic material (either in its raw form or in your final formulation). Run a DSC scan through the expected transition temperature range, heating and cooling at a controlled rate (e.g., 10°C/min).
-
Interpretation: The resulting endotherm (on heating) or exotherm (on cooling) peak will confirm the precise transition temperature and reveal the extent of any hysteresis[11][20].
-
Action: If the DSC result differs from the specification, consult the supplier with your data. If it matches the specification but not your requirement, you have selected the wrong material.
-
-
Assess Chemical Interactions within the Formulation:
-
Protocol: Create small test batches where you combine the thermochromic pigment with each individual component of your formulation (e.g., binder, plasticizer, solvent) separately. After curing/drying, cycle each test sample through the transition temperature and observe for any shift.
-
Interpretation: A shift in the transition temperature when mixed with a specific component indicates a chemical interaction. Polar solvents are a common cause of such issues[3].
-
Action: Reformulate using alternative components that are non-polar and have a neutral pH. The binder system is a critical factor and should be carefully selected[21].
-
Guide 2: Investigating Irreversible Degradation and Loss of Function
Issue: The thermochromic material loses its ability to change color after a short period of use or following a specific processing step.
Underlying Science: The functionality of thermochromic systems, particularly organic leuco dyes, is contained within protective microcapsules[19]. The integrity of these capsules and the chemical stability of their contents are paramount. High-energy photons from UV radiation can break the chemical bonds within the dye molecules, while excessive heat can cause thermal decomposition[9][11][22]. Furthermore, mechanical stress can rupture the microcapsules, releasing the active components and destroying the effect[3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreversible thermochromic degradation.
Diagnostic Protocol & Solutions:
-
Microscopic Examination:
-
Protocol: Use Scanning Electron Microscopy (SEM) to visually inspect the microcapsules in a problematic sample. Compare them to a pristine, unexposed sample.
-
Interpretation: Look for evidence of cracked, ruptured, or deformed capsules, which confirms mechanical or chemical damage[11].
-
Action: If capsules are damaged, review your mixing procedures. High-shear methods like bead milling or high-speed dispersion are unsuitable[3]. Opt for low-speed paddle or propeller mixers.
-
-
Accelerated Aging and Spectroscopic Analysis:
-
Protocol: Expose a sample of your final product to an accelerated weathering chamber with controlled UV and thermal cycles, per standards like ISO 11341[23]. Measure the colorimetric properties (CIELAB values) and UV-Vis absorbance spectrum at set intervals to quantify the rate of degradation[9][20].
-
Interpretation: A rapid change in color values or a loss of absorbance in the colored state confirms degradation. This data can help predict the material's service life under specific conditions[12].
-
Action: To mitigate UV damage, incorporate a UV-stabilizing additive into your formulation or apply a clear topcoat containing a UV absorber[9][16].
-
Data & Mechanisms at a Glance
Table 1: Comparison of Common Thermochromic Technologies
| Feature | Leuco Dye Systems | Thermochromic Liquid Crystals (TLCs) |
| Mechanism | Temperature-mediated reversible acid-base reaction between a dye and developer, controlled by a solvent's melting point.[18][24][25] | Temperature-induced change in the helical pitch of the crystal structure, altering the wavelength of reflected light.[2][26] |
| Color Change | Typically a change from a specific color to colorless, or one color to another.[2][27] | Follows the visible spectrum (Red -> Green -> Blue) as temperature increases.[26] |
| Temp. Accuracy | Less precise; suitable for general temperature indication. The transition occurs over a few degrees.[2][15] | Highly precise; can be engineered for specific, narrow temperature ranges.[2][10] |
| Advantages | Lower cost, wider range of available colors and activation temperatures (-5°C to 69°C).[2][17] | High accuracy and resolution for scientific imaging and thermometry.[28] |
| Limitations | Susceptible to degradation from UV, heat, and polar solvents.[2][3][9] | More expensive, limited color range, sensitive to shear and chemical contamination.[2][10] |
Leuco Dye Thermochromic Mechanism:
Caption: Reversible reaction in a leuco dye system driven by solvent phase change.
References
-
ResearchGate. Thermochromic mechanism in Leuco dyes[7]. Available from: [Link]
-
ResearchGate. The thermochromic mechanism in Leuco dyes[29]. Available from: [Link]
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Hakami, A., Srinivasan, S., et al. (2022). Review on thermochromic materials: development, characterization, and applications. Journal of Coatings Technology and Research. Available from: [Link]
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SpringerLink. (2022). Review on thermochromic materials: development, characterization, and applications. Journal of Coatings Technology and Research. Available from: [Link]
-
Wikipedia. Thermochromism. Available from: [Link]
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ChemEd X. (2023). Chemical Activities Involving Reversible Thermochromic Pigments. Available from: [Link]
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MedCrave. (2023). Principles, properties and preparation of thermochromic materials. Available from: [Link]
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QCR Solutions. Thermochromic Pigments. Available from: [Link]
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SpotSee. Thermochromic Leuco Dye Art Kit Users Guide. Available from: [Link]
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MedCrave. (2023). Principles, properties and preparation of thermochromic materials. Available from: [Link]
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Preprints.org. (2020). Thermochromics: A Temperature Sensitive Smart Material. Available from: [Link]
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Star Color. (2025). Shelf Life and Storage Conditions of Thermochromic Ink. Available from: [Link]
-
Star Color. (2025). How to Increase Thermochromic Ink Durability. Available from: [Link]
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PubMed Central (PMC). (2023). Understanding the Role of Paper-Ink Interactions on the Lightfastness of Thermochromic Prints. Available from: [Link]
-
iSuoChem. (2021). Do you know about thermochromic ink?. Available from: [Link]
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Labiotech.eu. (2025). Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials. Available from: [Link]
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OliKrom. Discover the main families of thermochromic materials. Available from: [Link]
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ResearchGate. (2022). Review on thermochromic materials: development, characterization, and applications. Available from: [Link]
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ResearchGate. (2025). Analysis of the Degradation of Thermochromic Sensors in Electrical Devices. Available from: [Link]
-
Matmatch. (2023). Understanding the Lifespan of Electrochromic Materials: Key Factors and Implications. Available from: [Link]
-
ResearchGate. (2025). Analysis of the Degradation of Thermochromic Sensors in Electrical Devices. Available from: [Link]
-
Konica Minolta. Thermochromism: The Effects of Temperature on Pigments and Dyes. Available from: [Link]
-
Star Color. (2025). Common Problems and Solutions in Thermochromic Screen Printing. Available from: [Link]
-
International Research Publication House (IRPH). Synthesising and Optimizing Of Thermochromic Inks. Available from: [Link]
-
Explain that Stuff. (2023). How do thermochromic materials work?. Available from: [Link]
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iSuoChem. (2022). Why does the Thermochromic pigment not change color. Available from: [Link]
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iSuoChem. (2023). Solve the mixing problem of Thermochromic Pigments and Luminous pigment. Available from: [Link]
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ASTM Digital Library. (2014). An Edge-Heating Device for Optical Measurement of Thermochromic Glazing Materials and Recommended Test Procedure. Available from: [Link]
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QCR Solutions Corp. Thermochromic Pigments | TDS. Available from: [Link]
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KingChroma. (2024). 24+ True Problems When We Use Thermochromic Pigment. Available from: [Link]
-
MDPI. (2023). Behaviour of Thermochromic Coatings under Thermal Exposure. Available from: [Link]
-
ResearchGate. (2023). Development of testing procedures for assessing the thermal and optical performance of thermochromic coatings for buildings. Available from: [Link]
-
AIP Publishing. (2004). Errors in thermochromic liquid crystal thermometry. Review of Scientific Instruments. Available from: [Link]
-
Oxford Academic. (2013). Improving the performance of thermochromic coatings with the use of UV and optical filters tested under accelerated aging conditions. International Journal of Low-Carbon Technologies. Available from: [Link]
-
Chaos Trade. Thermochromic pigment user guide. Available from: [Link]
-
RSC Education. Thermochromic materials. Available from: [Link]
-
ResearchGate. (2010). The basics and issues of Thermochromic Liquid Crystal Calibrations. Available from: [Link]
-
ScienceDirect. (2010). The basics and issues of Thermochromic Liquid Crystal Calibrations. Available from: [Link]
-
Academia.edu. The basics and issues of Thermochromic Liquid Crystal Calibrations. Available from: [Link]
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Technical Support Center: Crystallization of Ammonium Tetrachlorocuprate(II) Dihydrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and crystallization of coordination compounds. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O. Here, we address common issues in a practical, question-and-answer format, grounded in the principles of coordination chemistry and crystal growth theory.
Troubleshooting Guide: From Powder to Pristine Crystals
Poorly formed crystals are a common outcome in inorganic synthesis, often stemming from a disbalance between nucleation and crystal growth kinetics. This section provides direct answers and corrective protocols for specific morphological problems.
Q1: Why are my crystals very small and powdery instead of large and well-defined?
Expert Analysis: This is the most frequent issue and almost always points to a nucleation rate that far exceeds the crystal growth rate. When a solution becomes supersaturated too quickly, countless nucleation sites form simultaneously.[1][2] These nuclei compete for the limited solute available, leaving insufficient material for any single site to grow into a large, ordered crystal. The result is a microcrystalline powder. The primary culprits are rapid cooling and excessive supersaturation.
Corrective Protocol: The Slow Cooling Method
-
Prepare a Saturated Solution: In a clean beaker, dissolve your synthesized (NH₄)₂[CuCl₄]·2H₂O in a minimal amount of distilled or deionized water at an elevated temperature (e.g., 50-60 °C) until the solution is just saturated. Ensure all solid has dissolved.
-
Filter Hot: Perform a hot filtration using fluted filter paper to remove any dust or particulate impurities, which can act as unwanted nucleation sites.
-
Insulate for Slow Cooling: Cover the beaker with a watch glass. To dramatically slow the cooling rate, place the beaker inside a larger container of hot water (a water bath) or wrap it in an insulating material like glass wool or several layers of cloth.
-
Maintain an Undisturbed Environment: Place the entire setup in a location free from vibrations or temperature fluctuations for 24-48 hours.[3][4] Vibrations can induce premature nucleation.
-
Harvest Crystals: Once the solution has reached room temperature, carefully decant the mother liquor and collect your well-formed crystals. Wash briefly with a small amount of ice-cold distilled water and dry.
Q2: My crystals are forming as a clumped, polycrystalline mass. What's going wrong?
Expert Analysis: This issue is closely related to Q1 but is specifically indicative of uncontrolled, rapid precipitation from a highly supersaturated solution. As crystals begin to form, the local concentration gradients are so steep that new crystals nucleate directly on the surfaces of existing ones, leading to a solid, aggregated mass rather than discrete, faceted individuals.
Corrective Protocol: Controlled Evaporation Method
This method achieves supersaturation much more gradually than cooling, favoring growth over nucleation.[5][6]
-
Prepare a Sub-Saturated Solution: Create a solution of your compound in distilled water that is slightly below the saturation point at room temperature.
-
Filter the Solution: Filter the solution at room temperature to remove any impurities.
-
Control the Evaporation Rate: Transfer the solution to a wide, shallow dish (like a crystallizing dish or petri dish) to increase the surface area. Cover the dish with a piece of filter paper or a lid with small perforations. This prevents dust from entering while allowing the solvent to evaporate slowly over several days to weeks.
-
Monitor and Harvest: As the solvent evaporates, the solution will become saturated and then supersaturated, leading to the slow growth of large, individual crystals. Harvest them when they reach the desired size.
Q3: The crystal shape is not the expected blue-green rhombododecahedron. Why has the habit changed?
Expert Analysis: Crystal habit, the external shape of a crystal, is highly sensitive to the conditions of crystallization, particularly the presence of impurities and the solvent used.[7] Impurity molecules can adsorb onto specific crystal faces, inhibiting their growth and allowing other faces to become more prominent, thus changing the overall shape.[8][9] Even using tap water instead of distilled water can introduce enough ionic impurities to alter the crystal habit.[7]
Corrective Protocol: Recrystallization for Purity
Recrystallization is a powerful technique for purifying your compound and ensuring the correct crystal habit.
-
Select an Appropriate Solvent System: Ammonium tetrachlorocuprate(II) dihydrate is readily soluble in water.[10] For recrystallization, water is the ideal choice.
-
Dissolve the Impure Crystals: Dissolve your poorly formed crystals in a minimum amount of hot distilled water.
-
Decolorize (If Necessary): If you suspect organic impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Filter Hot: Quickly filter the hot solution through fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallize: Allow the purified filtrate to cool slowly and undisturbed, as described in the protocol for Q1. The resulting crystals should be of higher purity and exhibit the correct morphology.
Frequently Asked Questions (FAQs)
What is the ideal pH for crystallization?
The pH of the solution should be maintained between 0.0 and 5.0.[10][11] If the pH is too high (above 5.0), you risk precipitating insoluble copper(II) hydroxochlorides or copper(II) hydroxide, which will contaminate your final product.[10]
What is the correct molar ratio of reactants for the synthesis?
The synthesis of (NH₄)₂[CuCl₄]·2H₂O involves the reaction of copper(II) chloride (CuCl₂) and ammonium chloride (NH₄Cl). The stoichiometry of the complex is two ammonium ions for every one tetrachlorocuprate(II) anion. Therefore, the ideal starting molar ratio is 1 mole of CuCl₂ to 2 moles of NH₄Cl .[12]
My solution is green. What does this indicate?
The color of copper(II) chloride solutions is dependent on the coordination environment of the copper ion. In dilute aqueous solution, you have the blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. As you add chloride ions (from NH₄Cl or HCl), a series of substitutions occurs, forming various chloroaquacopper(II) complexes. The presence of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which has a distorted tetrahedral or square-planar geometry, imparts a characteristic yellow-green color to the solution.[12][13] A green solution is perfectly normal and indicates the formation of the desired complex ion prior to crystallization.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems with Ammonium Tetrachlorocuprate(II) Dihydrate.
Sources
- 1. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method [mdpi.com]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the molar ratio of reactants for pure (NH4)2CuCl4·2H2O.
Technical Support Center: Synthesis of (NH₄)₂CuCl₄·2H₂O
Welcome to the technical support center for the synthesis of high-purity diammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O. This guide is designed for researchers, scientists, and professionals in drug development and materials science who require a reliable methodology for producing this compound with a focus on stoichiometric control. Here, we address common issues encountered during synthesis, providing troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the correct molar ratio of reactants for the synthesis of (NH₄)₂CuCl₄·2H₂O?
The synthesis of pure (NH₄)₂CuCl₄·2H₂O requires a precise 2:1 molar ratio of ammonium chloride (NH₄Cl) to copper(II) chloride (CuCl₂). This stoichiometry ensures the formation of the tetrachlorocuprate(II) complex anion, [CuCl₄]²⁻, which then crystallizes with two ammonium counter-ions and two water molecules of hydration.
Q2: Why is maintaining this 2:1 molar ratio so critical?
The 2:1 molar ratio is fundamental to maximizing the yield and purity of the desired product. The reaction in aqueous solution can be represented as:
2 NH₄Cl(aq) + CuCl₂(aq) + 2 H₂O(l) → (NH₄)₂CuCl₄·2H₂O(s)
Deviating from this ratio can lead to the crystallization of unreacted starting materials or the formation of undesired side products, complicating the purification process and potentially altering the physical and chemical properties of the final product.
Q3: What is the expected appearance of pure (NH₄)₂CuCl₄·2H₂O crystals?
Pure (NH₄)₂CuCl₄·2H₂O typically forms blue to greenish-blue tetragonal crystals.[1][2] The exact color can be an indicator of the coordination environment of the copper(II) ion. The presence of impurities or variations in hydration state can lead to color changes.
Q4: Can this compound be synthesized from precursors other than NH₄Cl and CuCl₂?
Yes, it is possible to synthesize (NH₄)₂CuCl₄·2H₂O from other starting materials. For instance, a method exists for its production from spent industrial etching solutions that contain copper(II) chloride, ammonium salts, and either hydrochloric acid or ammonia.[3] This approach is often used for waste valorization but requires careful pH control to ensure the purity of the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of (NH₄)₂CuCl₄·2H₂O, with a focus on issues related to reactant molar ratios.
| Problem ID | Issue Observed | Probable Cause | Recommended Solution |
| TS-01 | Formation of a pale blue, gelatinous precipitate instead of or alongside the desired blue crystals. | Incorrect pH (too high): The solution pH is likely above 5.0. This can be caused by an insufficient amount of acid or an excess of a basic reactant, leading to the precipitation of insoluble copper(II) hydroxochlorides or copper(II) hydroxide.[3][4] | Carefully monitor and adjust the pH of the reaction solution to be within the range of 0.0 to 5.0 by adding a dilute solution of hydrochloric acid (HCl).[3][4] |
| TS-02 | The final crystalline product is a mix of blue crystals and white, cubic crystals. | Excess Ammonium Chloride: The initial molar ratio of NH₄Cl to CuCl₂ was greater than 2:1. The excess NH₄Cl has co-crystallized with the product upon cooling or solvent evaporation. | Recrystallize the product from a minimal amount of distilled water. The solubility difference between (NH₄)₂CuCl₄·2H₂O and NH₄Cl should allow for the selective crystallization of the desired compound. |
| TS-03 | The yield of blue crystals is very low, and the remaining mother liquor is a deep green color. | Excess Copper(II) Chloride: The initial molar ratio of CuCl₂ to NH₄Cl was greater than 1:2. The excess CuCl₂ remains in the solution, which is characteristic of aqueous solutions with high concentrations of copper(II) chloride.[5] | Evaporate some of the solvent to concentrate the solution, then add a calculated amount of NH₄Cl solution to achieve the 2:1 molar ratio, and allow it to recrystallize. |
| TS-04 | The crystals that form are very small, poorly defined, or form as a fine powder. | Rapid Crystallization: The solution was cooled too quickly, or the solvent was evaporated too rapidly, not allowing for the formation of larger, well-defined crystals. | Allow the saturated solution to cool slowly to room temperature, followed by further slow cooling in a refrigerator. Alternatively, use a slow evaporation method at a constant temperature. |
Experimental Protocols
Protocol 1: Synthesis of (NH₄)₂CuCl₄·2H₂O
This protocol is based on the established 2:1 molar ratio of reactants.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl)
-
Distilled or deionized water
-
Dilute hydrochloric acid (HCl) (for pH adjustment, if necessary)
Procedure:
-
Calculate Molar Quantities: Based on your desired yield, calculate the masses of CuCl₂·2H₂O and NH₄Cl required to achieve a 1:2 molar ratio. For example, to synthesize approximately 10 g of the product, you would use:
-
6.16 g of CuCl₂·2H₂O (0.0361 mol)
-
3.86 g of NH₄Cl (0.0722 mol)
-
-
Dissolution: In a beaker, dissolve the calculated mass of CuCl₂·2H₂O in a minimal amount of warm distilled water (e.g., 20-30 mL). In a separate beaker, dissolve the NH₄Cl in a minimal amount of warm distilled water.
-
Mixing: While stirring, add the NH₄Cl solution to the CuCl₂ solution. A color change to a more intense blue-green should be observed.
-
pH Check (Optional but Recommended): Check the pH of the solution. If it is above 5.0, add dilute HCl dropwise until the pH is in the acidic range to prevent the formation of copper hydroxides.[3]
-
Crystallization: Cover the beaker with a watch glass or perforated film and allow the solution to cool slowly to room temperature. For larger crystals, slow evaporation over several days at room temperature is effective.
-
Isolation: Once a good crop of crystals has formed, isolate them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.
-
Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. The final product should be fine, blue-green tetragonal crystals.
Protocol 2: Recrystallization for Purification
If impurities are suspected (e.g., from incorrect molar ratios), recrystallization can be performed.
Procedure:
-
Dissolve the Crude Product: In a beaker, add the impure (NH₄)₂CuCl₄·2H₂O crystals and the minimum amount of hot distilled water required for complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the beaker and allow the filtrate to cool slowly to room temperature.
-
Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry as described in Protocol 1.
Visualized Workflows and Relationships
References
- A.S. Smirnov, et al. (n.d.). Method for production of ammonium tetrachlorocuprate(ii) dihydrate. RU2247073C2. Google Patents.
-
Imgur. (n.d.). Ammonium tetrachlorocuprate dihydrate #2 - crystals post. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
-
American Elements. (n.d.). Ammonium Tetrachlorocuprate(II) Dihydrate. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Copper(II) chloride. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Dehydration of Ammonium tetrachlorocuprate(II) dihydrate and its prevention
Technical Support Center: Ammonium Tetrachlorocuprate(II) Dihydrate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your experiments involving this coordination compound.
Frequently Asked Questions (FAQs)
Q1: My bright green (NH₄)₂[CuCl₄]·2H₂O crystals have turned yellow/brown. What happened and is the compound still usable?
A1: This color change from green to yellow or brown is a classic indicator of dehydration. The vibrant green color is characteristic of the dihydrate form, where two water molecules are part of the copper ion's coordination sphere.[1][2] Upon heating or exposure to low humidity, these water molecules are lost, leading to the formation of the anhydrous (NH₄)₂[CuCl₄], which is yellow.[3]
Whether the compound is still usable depends entirely on your application. If your protocol requires the specific crystal structure and coordination environment of the dihydrate, the dehydrated yellow form is not suitable. However, for applications where only the tetrachlorocuprate(II) anion is of interest in solution, the anhydrous form may still be viable, as it will likely rehydrate upon dissolution in aqueous media. For syntheses requiring anhydrous conditions, the dehydrated form would be necessary.
Q2: What are the ideal storage conditions to prevent the dehydration of (NH₄)₂[CuCl₄]·2H₂O?
A2: To prevent unintentional dehydration, it is crucial to store the compound in a tightly sealed container to protect it from moisture loss.[4][5] The storage area should be cool, dry, and well-ventilated.[4] Storing it inside a desiccator with a saturated salt solution that maintains a moderate to high relative humidity (RH) can also be an effective preventative measure, though care must be taken not to introduce excess moisture. Avoid storing it in environments with fluctuating temperatures, as this can promote water loss.
Q3: Can I reverse the dehydration process? If my compound has turned yellow, can I rehydrate it back to the green dihydrate form?
A3: Rehydration is often possible, but achieving the original crystalline structure of the dihydrate can be challenging. Simply exposing the anhydrous yellow powder to a humid environment or adding a stoichiometric amount of water may lead to rehydration. However, to obtain well-formed crystals of the dihydrate, recrystallization from an aqueous solution containing appropriate molar ratios of copper(II) chloride and ammonium chloride is the most reliable method.[6][7]
Q4: At what temperature does the dehydration of (NH₄)₂[CuCl₄]·2H₂O occur?
A4: The dehydration of ammonium tetrachlorocuprate(II) dihydrate begins at temperatures around 110-120 °C, at which point it loses its two water molecules to become anhydrous.[3] This process is often accompanied by the distinct color change from green to yellow.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.
Issue 1: Inconsistent Experimental Results and Color Variations in Batches
-
Symptoms: You observe that different batches of (NH₄)₂[CuCl₄]·2H₂O, although stored in the same location, exhibit slight variations in color (from bluish-green to a duller green). Subsequent experiments using these batches yield inconsistent results.
-
Root Cause Analysis: The color of tetrachlorocuprate(II) complexes is highly sensitive to their coordination geometry.[1][8] The observed color variations likely stem from partial dehydration. Even slight water loss can alter the crystal lattice and the coordination environment of the copper(II) ion, leading to changes in its spectroscopic properties and reactivity. High ambient humidity can also affect the compound's hydration state.[9][10]
-
Solution Workflow:
-
Characterization: Before use, verify the hydration state of your compound. Techniques like Thermogravimetric Analysis (TGA) can quantify the water content, while Powder X-ray Diffraction (PXRD) can confirm the crystal structure of the dihydrate versus any anhydrous phases.[11][12]
-
Standardize Storage: Implement a rigorous storage protocol. Store all batches in a controlled environment, preferably a desiccator with a humidity-controlling agent, to ensure uniformity.
-
Recrystallization Protocol: If you suspect partial dehydration in a valuable batch, consider recrystallization to ensure a homogenous, fully hydrated starting material.
-
Step 1: Dissolve the compound in a minimal amount of deionized water.
-
Step 2: Add a 2:1 molar ratio of ammonium chloride to copper(II) chloride to the solution.[7]
-
Step 3: Allow for slow evaporation of the solvent at room temperature. This will yield well-formed, bright green crystals of the dihydrate.[6]
-
Step 4: Filter the crystals and dry them under controlled, non-aggressive conditions (e.g., in a desiccator over a saturated salt solution).
-
-
Issue 2: Synthesis of (NH₄)₂[CuCl₄]·2H₂O Yields a Yellow or Mixed-Color Product
-
Symptoms: During the synthesis of ammonium tetrachlorocuprate(II) dihydrate, the resulting crystals are yellow, or a mixture of green and yellow, instead of the expected uniform bright green.
-
Root Cause Analysis: This issue typically points to excessive heating during the final drying step or crystallization at too high a temperature. As established, temperatures above 110 °C will drive off the water of hydration.[3] Another possibility is an incorrect stoichiometric ratio of reactants, leading to the formation of other copper chloride species.
-
Solution Workflow:
-
Temperature Control: Carefully monitor and control the temperature during the drying process. Avoid using high-temperature ovens. Air drying at room temperature, followed by storage in a desiccator, is a safer method.
-
Stoichiometric Precision: Ensure the molar ratio of ammonium chloride to copper(II) chloride in the starting solution is precisely 2:1.[7] An excess of either reactant can lead to the crystallization of impurities.
-
pH Control: The pH of the crystallization solution should be maintained between 0.0 and 5.0.[6] A pH above 5.0 can lead to the precipitation of copper(II) hydroxochlorides or hydroxide, contaminating the final product.[6]
-
Data & Protocols
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | (NH₄)₂[CuCl₄]·2H₂O | [4] |
| Molar Mass | 277.46 g/mol | [3] |
| Appearance | Blue to bluish-green crystalline solid | [3][4] |
| Decomposition Temp. | Becomes anhydrous at 110-120 °C | [3] |
| Solubility in Water | 338 g/L | [3] |
Protocol: Prevention of Dehydration During Handling and Experimentation
This protocol outlines the best practices for handling (NH₄)₂[CuCl₄]·2H₂O to maintain its hydration state.
-
Environmental Control: Whenever possible, handle the compound in an environment with controlled humidity. Avoid working in excessively dry conditions, such as under a direct stream of dry nitrogen or in a low-humidity glovebox, unless the anhydrous form is desired.
-
Minimize Exposure: Do not leave the container open to the atmosphere for extended periods. Weigh out the required amount of the compound quickly and securely reseal the container immediately.
-
Avoid High Temperatures: Do not subject the dihydrate to heat sources unless dehydration is the intended outcome. Be mindful of heat generated by magnetic stir plates or other laboratory equipment.
-
Material Compatibility: Store in glass or other non-reactive containers. Ensure the container seal is airtight.
Visualization of the Dehydration Process
The following diagram illustrates the reversible dehydration and rehydration process of ammonium tetrachlorocuprate(II) dihydrate.
Caption: Reversible dehydration of Ammonium Tetrachlorocuprate(II).
References
- Google Patents. (n.d.). RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate.
-
Synthetika. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
MDPI. (2018). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. Magnetochemistry, 4(1), 13. [Link]
-
ACS Publications. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
National Center for Biotechnology Information. (2016). Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex. Acta Crystallographica Section E, 72(Pt 1), 56–60. [Link]
-
Cardiff University. (2019). The role of relative humidity in the corrosion rate of copper in the presence of cuprous chloride: a risk-based approach. Retrieved from [Link]
-
ACS Publications. (1976). Thermochromism in copper(II) halide salts. 4. Bis(diethylammonium)tetrachlorocuprate(II), structure of the high-temperature phase and physical characterization of its two phases. Journal of the American Chemical Society, 98(15), 4410–4419. [Link]
-
ResearchGate. (n.d.). Effect of Relative Humidity on Copper Corrosion by Acetic and Formic Acid Vapours. Retrieved from [Link]
-
YouTube. (2020, August 16). Potassium and Ammonium Tetrachlorocuprate Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. PubChem. Retrieved from [Link]
-
YouTube. (2023, August 20). How Does Humidity Affect Copper Conductors Performance? Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) chloride. Retrieved from [Link]
-
MDPI. (2021). Influence of Relative Humidity and Oxygen Concentration on Corrosion Behaviour of Copper in H2S-Containing Liquid Petroleum Gas. Materials, 14(21), 6393. [Link]
-
Royal Society of Chemistry. (1975). Dehydration of potassium tetrachlorocuprate(II) dihydrate. Journal of the Chemical Society, Dalton Transactions, (1), 1-4. [Link]
-
National Center for Biotechnology Information. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(20), 4647. [Link]
-
PubMed. (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of Pharmaceutical Sciences, 96(4), 927-934. [Link]
-
Sparkl. (n.d.). Revision Notes - Anhydrous, Hydrated and Water of Crystallisation. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. Ammonium tetrachlorocuprate(II) dihydrate - SYNTHETIKA [synthetikaeu.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation | Atoms, Molecules and Stoichiometry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Validation & Comparative
A Tale of Two Crystals: Unraveling the Structural Transformation Between Hydrated and Anhydrous Ammonium Tetrachlorocuprate(II)
A Senior Application Scientist's Guide to the Profound Impact of Water of Hydration on Crystal Architecture
In the realm of coordination chemistry and materials science, the seemingly simple inclusion or exclusion of water molecules within a crystal lattice can induce profound structural transformations. These changes dramatically alter a compound's physical and chemical properties, from its color and stability to its magnetic and electronic behavior. A classic and elegant example of this phenomenon is the relationship between ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂[CuCl₄]·2H₂O), and its anhydrous counterpart, (NH₄)₂[CuCl₄].
This guide provides an in-depth comparison of the crystal structures of these two compounds. We will explore the critical role of the water of hydration in dictating the coordination geometry of the central copper ion and the overall supramolecular architecture. This analysis serves as a valuable case study for researchers, scientists, and professionals in drug development, illustrating how subtle changes in composition can lead to significant structural and functional consequences.
The Dihydrate: An Octahedral Complex Stabilized by Water
The dihydrate, (NH₄)₂[CuCl₄]·2H₂O, presents as blue-green crystals, readily synthesized by the slow evaporation of an aqueous solution containing a 2:1 molar ratio of ammonium chloride (NH₄Cl) and copper(II) chloride (CuCl₂)[1][2][3].
Its crystal structure reveals that the formula is more descriptively written as (NH₄)₂[CuCl₄(H₂O)₂]. The central copper(II) ion is not coordinated by just four chloride ions, but by four chlorides and two water molecules, resulting in a six-coordinate complex.
Key Structural Features of (NH₄)₂[CuCl₄]·2H₂O:
-
Coordination Geometry: The Cu²⁺ ion exhibits a distorted octahedral geometry. Two water molecules occupy the axial positions, and four chloride ions reside in the equatorial plane. However, due to the Jahn-Teller effect common in d⁹ Cu(II) complexes, this is not a perfect octahedron. Neutron diffraction studies have shown two shorter Cu-Cl bonds (approx. 2.271 Å), two longer, semi-coordinated Cu-Cl bonds (approx. 2.971 Å), and two Cu-O bonds to the water molecules (approx. 1.954 Å). The complex is specifically the trans-diaquatetrachlorocuprate(II) isomer[2][3].
-
Crystal System: The compound crystallizes in the tetragonal system, with the space group P4₂/mnm[4].
-
Role of Water: The water molecules are not mere guests in the lattice; they are integral components of the primary coordination sphere of the copper ion. Furthermore, they act as crucial hydrogen bond donors, linking the [CuCl₄(H₂O)₂]²⁻ complex anions to the chloride ligands of adjacent complexes, creating a robust, three-dimensional network. The ammonium cations are also integrated into this network via N-H···Cl hydrogen bonds.
Caption: Square planar coordination of Cu²⁺ in the anhydrous form.
At-a-Glance: Comparative Crystallographic Data
The following table summarizes the key structural differences between the two forms, providing a clear quantitative comparison.
| Parameter | (NH₄)₂[CuCl₄]·2H₂O (Dihydrate) | (NH₄)₂[CuCl₄] (Anhydrous) |
| Formula | (NH₄)₂[CuCl₄(H₂O)₂] | (NH₄)₂[CuCl₄] |
| Appearance | Blue-green crystals [5] | Yellow crystals [6] |
| Crystal System | Tetragonal [7][8] | Orthorhombic [6] |
| Space Group | P4₂/mnm [4] | Cmca [6] |
| Unit Cell (a, b, c) | a=7.596 Å, c=7.976 Å | a=15.46 Å, b=7.20 Å, c=7.20 Å [6] |
| Cu²⁺ Coordination No. | 6 | 4 |
| Cu²⁺ Geometry | Distorted Octahedral | Square Planar / Flattened Tetrahedral [6][9] |
| Key Interactions | Cu-O, Cu-Cl bonds; O-H···Cl, N-H···Cl H-bonds | Cu-Cl bonds; N-H···Cl H-bonds |
Experimental Protocols
The synthesis and interconversion of these compounds are straightforward, making them an excellent system for laboratory study.
Protocol 1: Synthesis of (NH₄)₂[CuCl₄]·2H₂O Crystals
-
Reagent Preparation: Prepare aqueous solutions of copper(II) chloride (CuCl₂) and ammonium chloride (NH₄Cl).
-
Mixing: In a beaker, combine the solutions in a 1:2 molar ratio of CuCl₂ to NH₄Cl. For example, dissolve 1.70 g of CuCl₂·2H₂O (10 mmol) and 1.07 g of NH₄Cl (20 mmol) in a minimal amount of deionized water (~20 mL).
-
Crystallization: Cover the beaker with parafilm and pierce a few small holes in it to allow for slow evaporation at room temperature.[1][10]
-
Harvesting: After several days to a week, well-formed blue-green crystals will have formed. Harvest the crystals by decanting the mother liquor and dry them on filter paper.
Protocol 2: Dehydration to (NH₄)₂[CuCl₄]
-
Sample Preparation: Place a small sample of the finely ground dihydrate crystals in a dry watch glass or crucible.
-
Heating: Gently heat the sample in an oven or on a hot plate at a temperature between 100-120°C. The color change from blue-green to yellow indicates the loss of water of hydration.
-
Cooling & Storage: Once the color change is complete, cool the anhydrous compound in a desiccator to prevent rehydration from atmospheric moisture.[11]
Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Selection: Under a polarizing microscope, select a high-quality single crystal (typically <0.3 mm in all dimensions) with smooth faces and no visible cracks or defects.[10][12]
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Place the goniometer on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots (reflections) is generated and recorded by a detector.
-
Structure Solution & Refinement: The collected diffraction data (intensities and positions of reflections) are processed computationally. The electron density map of the unit cell is generated, from which the atomic positions, bond lengths, and bond angles are determined and refined to yield the final crystal structure.
Caption: Workflow for synthesis, transformation, and analysis.
Conclusion
The comparison between (NH₄)₂[CuCl₄]·2H₂O and (NH₄)₂[CuCl₄] powerfully demonstrates the principle that a crystal is more than just a collection of ions; it is a highly organized supramolecular assembly. The inclusion of water molecules in the dihydrate fundamentally alters the coordination sphere of the copper(II) ion, changing its geometry from square planar to distorted octahedral. This, in turn, dictates a completely different crystal system and packing arrangement, stabilized by a unique hydrogen-bonding network. Understanding such transformations is not merely academic; it is foundational for the rational design of new materials, where the controlled inclusion or exclusion of solvent molecules can be used to tune the structure and, consequently, the function of crystalline solids.
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link].
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Save My Exams. (n.d.). Hydrated & Anhydrous Salts. Retrieved from [Link].
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A Comparative Analysis of Ammonium and Potassium Tetrachlorocuprate(II) Dihydrate: Synthesis, Structure, and Physicochemical Properties
In the realm of coordination chemistry and materials science, the subtle interplay between constituent ions can profoundly influence the macroscopic properties of a compound. This guide provides an in-depth comparative analysis of two closely related tetrachlorocuprate(II) complexes: ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂CuCl₄·2H₂O) and potassium tetrachlorocuprate(II) dihydrate (K₂CuCl₄·2H₂O). This document is intended for researchers, scientists, and professionals in drug development who utilize such complexes in their work, offering insights into their synthesis, structural nuances, and comparative physicochemical characteristics.
The core of this comparison lies in the influence of the counter-cation—the ammonium (NH₄⁺) ion versus the potassium (K⁺) ion—on the properties of the tetrachlorocuprate(II) ([CuCl₄]²⁻) anionic complex. While seemingly a minor substitution, this change imparts significant differences in solubility, thermal stability, and even the electronic structure of the copper(II) center, which are critical considerations for their application.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of ammonium tetrachlorocuprate(II) dihydrate and potassium tetrachlorocuprate(II) dihydrate is presented below. This table facilitates a direct comparison of their fundamental characteristics.
| Property | Ammonium Tetrachlorocuprate(II) Dihydrate | Potassium Tetrachlorocuprate(II) Dihydrate |
| Chemical Formula | (NH₄)₂CuCl₄·2H₂O[1][2] | K₂CuCl₄·2H₂O[3][4] |
| Molecular Weight | 277.47 g/mol [1][5] | 319.59 g/mol [4][6] |
| Appearance | Blue to bluish-green tetragonal crystals[5][7] | Greenish-blue crystalline solid[3][8] |
| Crystal System | Tetragonal | Tetragonal[3][9] |
| Density | ~1.993 g/cm³ | 2.416 g/cm³ at 25 °C[3][8] |
| Solubility in Water | 338 g/L[5] | Soluble, but qualitatively less than the ammonium salt |
| Melting/Decomposition Point | Decomposes at ~110 °C, losing water of crystallization[5] | Decomposes upon heating |
Synthesis and Crystallization: A Methodological Overview
The synthesis of both compounds is readily achievable in a standard laboratory setting and relies on the crystallization from an aqueous solution containing a stoichiometric mixture of the constituent salts. The underlying principle is the formation of the complex ion [CuCl₄]²⁻ in the presence of an excess of chloride ions, which then crystallizes with the corresponding counter-ion.
Experimental Protocol: Synthesis of Tetrachlorocuprate(II) Complexes
Objective: To synthesize crystalline samples of (NH₄)₂CuCl₄·2H₂O and K₂CuCl₄·2H₂O.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl)
-
Potassium chloride (KCl)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Hot plate
-
Watch glass
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Copper(II) Chloride Solution: Dissolve one molar equivalent of copper(II) chloride dihydrate in a minimal amount of deionized water in a beaker with gentle heating and stirring until fully dissolved.
-
Addition of the Counter-ion Chloride:
-
For Ammonium Tetrachlorocuprate(II) Dihydrate: In a separate beaker, dissolve two molar equivalents of ammonium chloride in a minimal amount of deionized water.
-
For Potassium Tetrachlorocuprate(II) Dihydrate: In a separate beaker, dissolve two molar equivalents of potassium chloride in a minimal amount of deionized water.
-
-
Formation of the Complex: Slowly add the ammonium chloride or potassium chloride solution to the copper(II) chloride solution while continuously stirring. A color change to a distinct green or blue-green should be observed, indicating the formation of the [CuCl₄]²⁻ complex.
-
Crystallization: Cover the beaker with a watch glass, leaving a small opening for slow evaporation. Allow the solution to cool to room temperature and then let it stand undisturbed. For higher yield, the solution can be placed in a cooler environment (e.g., a refrigerator) to decrease the solubility of the complex. The rate of evaporation will influence the size of the resulting crystals; slower evaporation promotes the growth of larger, more well-defined crystals.
-
Isolation and Drying: Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Allow the crystals to air-dry or place them in a desiccator.
Causality in Experimental Choices: The 2:1 molar ratio of the alkali/ammonium chloride to copper(II) chloride is crucial to drive the equilibrium towards the formation of the tetrachlorocuprate(II) complex. Slow evaporation is preferred over rapid cooling to ensure the growth of high-quality crystals suitable for analysis, as rapid precipitation can lead to smaller, less pure crystals.
Caption: Influence of the cation on the properties of the [CuCl₄]²⁻ anion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic structure of transition metal complexes. [10]The d-d transitions in tetrachlorocuprate(II) complexes are typically observed in the visible and near-infrared regions. The energy of these transitions is sensitive to the ligand field environment and the geometry of the complex.
As the geometry of the [CuCl₄]²⁻ ion changes from a distorted tetrahedron towards a square planar arrangement, the d-d absorption bands are expected to shift to higher energy (a blue shift). [11]Consequently, the UV-Vis spectra of the ammonium and potassium salts may exhibit subtle differences in their absorption maxima, reflecting the cation-induced variations in the geometry of the tetrachlorocuprate(II) anion. The charge-transfer transitions, which are typically more intense, are observed in the ultraviolet region. [7]
Thermal Stability
Thermogravimetric analysis (TGA) is an essential tool for evaluating the thermal stability of compounds. The ammonium salt, (NH₄)₂CuCl₄·2H₂O, is known to lose its two water molecules of hydration at approximately 110-120 °C. [5]The potassium salt is generally considered to be more thermally stable due to the stronger ionic interactions between the K⁺ and [CuCl₄]²⁻ ions compared to the NH₄⁺ and [CuCl₄]²⁻ interactions. The decomposition of the ammonium cation itself can occur at lower temperatures than the decomposition of the anhydrous potassium salt.
Conclusion
The choice between ammonium tetrachlorocuprate(II) dihydrate and potassium tetrachlorocuprate(II) dihydrate for a particular application should be guided by their differing physicochemical properties. The ammonium salt offers significantly higher aqueous solubility, which may be advantageous for solution-based applications. Conversely, the potassium salt exhibits greater thermal stability, making it a more suitable candidate for processes requiring elevated temperatures.
The subtle yet significant influence of the counter-cation on the crystal packing, geometry of the [CuCl₄]²⁻ anion, and consequently its electronic properties, underscores a fundamental principle in inorganic chemistry: the properties of an ionic compound are a collective function of both its cationic and anionic components. For researchers in materials science and drug development, a thorough understanding of these nuances is paramount for the rational design and application of coordination complexes.
References
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Sharnoff, M., & Reimann, C. W. (1965). Intrinsic and Lattice-Induced Distortion of the Tetrachlorocuprate Ion. The Journal of Chemical Physics, 43(9), 2993–3000. [Link]
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Helmholz, L., & Kruh, R. F. (1952). The Crystal Structure of Cesium Chlorocuprate, Cs₂CuCl₄, and the Spectrum of the Chlorocuprate Ion. Journal of the American Chemical Society, 74(5), 1176–1181. [Link]
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Ferguson, J. (1964). Crystal Spectrum of the Distorted Tetrahedral CuCl₄²⁻ Ion in Bis(2-aminopyridinium) tetrachlorocuprate(II). The Journal of Chemical Physics, 40(11), 3406–3410. [Link]
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ChemSupply Australia. (n.d.). Ammonium Copper(II) Chloride Dihydrate LR Safety Data Sheet. Retrieved from [Link]
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Atanasov, M., & Reinen, D. (1995). The highly resolved electronic spectrum of the square planar CuCl₄²⁻ ion. The Journal of Chemical Physics, 103(24), 10473–10485. [Link]
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Koval'chukova, O. V., et al. (2011). Features of Structure, Geometrical, and Spectral Characteristics of the (HL)₂[CuX₄] and (HL)₂[Cu₂X₆] (X = Cl, Br) Complexes. SciSpace. [Link]
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Atanasov, M., & Reinen, D. (2008). The highly resolved electronic spectrum of the square planar CuCl₄²⁻ ion. The Journal of Chemical Physics, 129(22), 224305. [Link]
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Chemistry LibreTexts. (2023, June 30). Jahn-Teller Distortions. Retrieved from [Link]
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Wikipedia. (n.d.). Potassium tetrachloridocuprate(II). Retrieved from [Link]
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Chemistry LibreTexts. (2022, November 3). Jahn-Teller Effect. Retrieved from [Link]
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Ettakni, M., et al. (2017). Synthesis, Characterization, Electron Paramagnetic Resonance and UV-visible Study of Perovskite Layered System [NH₃-(CH₂)₈-NH₃]₂CuCl₄. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 138-141. [Link]
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Copper Chemistry Wiki. (n.d.). Potassium Tetrachlorocuprate(II). Retrieved from [Link]
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Pavithra, J., & Raj, J. J. S. (2022). Antimicrobial and toxicity properties of crystalline potassium tetrachlorocuprate (II) dehydrate. Indian Journal of Chemical Technology, 29(4), 433-440. [Link]
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ResearchGate. (n.d.). Solid UV–vis–NIR optical absorption spectra for (2ampy)CuCl₄, (3ampy)CuCl₄, (4ampy)CuCl₄ and (hmp)CuCl₄, respectively. Retrieved from [Link]
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Narayana, G. S., et al. (2005). Synthesis and characterization of (NH₄)₂CuBr₂Cl₂·2H₂O crystals. physica status solidi (a), 202(11), 2168-2174. [Link]
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Narsimlu, N., & Siva Kumar, K. (2002). Transport properties of (NH₄)₂CuCl₄·2H₂O low dimensional single crystals. Crystal Research and Technology, 37(9), 945-949. [Link]
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Ettakni, M., et al. (2017). Synthesis, Characterization, Electron Paramagnetic Resonance and UV-visible Study of Perovskite Layered System [NH₃-(CH₂)₈-NH₃]₂CuCl₄. ResearchGate. [Link]
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Kaniewski, M., Hoffmann, K., & Hoffmann, J. (2019). Influence of selected potassium salts on thermal stability of ammonium nitrate. Thermochimica Acta, 678, 178313. [Link]
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A Comparative Guide to the Thermochromic Properties of Synthesized Ammonium Tetrachlorocuprate(II) Dihydrate
This guide provides a comprehensive validation of the thermochromic properties of laboratory-synthesized ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂[CuCl₄]·2H₂O). We will delve into the synthesis of this fascinating coordination compound, detail the experimental validation of its reversible color change, and objectively compare its performance against other notable thermochromic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the practical application and characterization of stimuli-responsive materials.
Introduction to Thermochromism and Tetrachlorocuprates
Thermochromism is the reversible change in the color of a substance in response to a change in temperature.[1] This phenomenon is rooted in temperature-induced alterations of the material's molecular or crystalline structure, which in turn affects its absorption of visible light.[2] Among the various classes of thermochromic materials, transition metal complexes, particularly tetrachlorocuprate(II) anions ([CuCl₄]²⁻), are exemplary models for studying the subtle interplay between temperature, coordination geometry, and optical properties.[3][4]
The thermochromism in many tetrachlorocuprate(II) complexes arises from a reversible transition between different coordination geometries of the [CuCl₄]²⁻ anion.[5] At lower temperatures, the complex often adopts a distorted square-planar geometry, which typically appears green. Upon heating, it transitions to a distorted tetrahedral geometry, resulting in a yellow appearance.[4] This guide focuses on ammonium tetrachlorocuprate(II) dihydrate, a readily synthesized and well-characterized example of this class of compounds.
Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate
The synthesis of ammonium tetrachlorocuprate(II) dihydrate is a straightforward crystallization process from an aqueous solution containing copper(II) chloride and ammonium chloride.[6] The stoichiometry of the reactants is crucial for obtaining a pure product.
Experimental Protocol: Synthesis
-
Dissolution of Reactants: In a 100 mL beaker, dissolve 2.0 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 20 mL of deionized water with gentle heating and stirring. In a separate beaker, dissolve 2.6 g of ammonium chloride (NH₄Cl) in 20 mL of deionized water.
-
Mixing and Concentration: Once both salts are fully dissolved, combine the two solutions. Gently heat the resulting solution on a hot plate to concentrate it by evaporation. Continue heating until the volume is reduced by approximately half, or until small crystals begin to form on the surface.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the beaker in a warm water bath that is allowed to cool to ambient temperature. For maximum yield, the solution can be subsequently cooled in an ice bath. The solubility of ammonium tetrachlorocuprate(II) dihydrate decreases significantly at lower temperatures.[7]
-
Isolation and Drying: Collect the green crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities and to aid in drying. Dry the crystals on a watch glass at room temperature.
Note: The pH of the solution should be maintained between 0.0 and 5.0 to prevent the precipitation of copper(II) hydroxides or hydroxochlorides.[7]
Validation of Thermochromic Properties
A series of experiments are conducted to validate and quantify the thermochromic properties of the synthesized (NH₄)₂[CuCl₄]·2H₂O.
Visual Observation of the Thermochromic Transition
A simple yet effective initial validation involves the direct observation of the color change upon heating.
Experimental Protocol: Visual Observation
-
Place a small sample of the synthesized green crystals in a test tube.
-
Gently heat the test tube in a water bath preheated to approximately 60-70 °C.
-
Observe the color change of the crystals from green to yellow as the temperature increases.
-
Remove the test tube from the hot water bath and allow it to cool to room temperature.
-
Observe the reversible color change back to green.
This qualitative test provides the first evidence of the thermochromic nature of the synthesized compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides quantitative data on the change in the electronic environment of the copper(II) ion during the thermochromic transition. The shift in the d-d transition absorption bands corresponds to the change in coordination geometry.
Experimental Protocol: Solid-State UV-Vis Spectroscopy
-
Prepare a solid-state sample of the synthesized crystals by pressing them into a thin film or by using a diffuse reflectance accessory.
-
Record the UV-Vis spectrum of the sample at room temperature (approximately 25 °C).
-
Utilizing a variable temperature sample holder, increase the temperature in increments of 10 °C, recording a spectrum at each step until the color change is complete (approximately 80-90 °C).
-
The spectra will show a shift in the absorption maxima, indicating the change in the coordination sphere of the Cu²⁺ ion from a distorted square-planar (green) to a distorted tetrahedral (yellow) geometry.[5]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the transition temperature and the enthalpy change associated with the thermochromic phase transition.
Experimental Protocol: DSC Analysis
-
Accurately weigh 5-10 mg of the synthesized crystals into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the transition (e.g., 100 °C).
-
An endothermic peak will be observed in the DSC thermogram, the onset of which corresponds to the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
-
Cool the sample back to room temperature to confirm the reversibility of the transition (an exothermic peak should be observed).
Powder X-ray Diffraction (PXRD)
PXRD is employed to confirm the change in the crystal structure during the thermochromic transition. The diffraction patterns of the low- and high-temperature phases will be distinct, reflecting the different crystal lattices.
Experimental Protocol: Temperature-Dependent PXRD
-
Mount a powdered sample of the synthesized compound on a temperature-controlled stage within the PXRD instrument.
-
Record the diffraction pattern at room temperature. The crystal structure is expected to be tetragonal.
-
Heat the sample to a temperature above the transition temperature observed in the DSC analysis.
-
Record the diffraction pattern of the high-temperature phase.
-
Comparison of the two patterns will reveal the changes in the crystal structure accompanying the thermochromic transition.
Comparative Analysis with Alternative Thermochromic Materials
The performance of the synthesized ammonium tetrachlorocuprate(II) dihydrate is best understood in the context of other thermochromic materials. The following table provides a comparison with other well-known examples.
| Material | Color Change (Low Temp → High Temp) | Transition Temperature (°C) | Reversibility | Mechanism |
| (NH₄)₂[CuCl₄]·2H₂O | Green → Yellow | ~50-60 | Reversible | Change in [CuCl₄]²⁻ coordination geometry from distorted square-planar to distorted tetrahedral.[5] |
| Bis(diethylammonium) tetrachlorocuprate(II) | Bright Green → Yellow | 52-53 | Reversible | Relaxation of hydrogen bonds and subsequent change in [CuCl₄]²⁻ geometry.[8][9] |
| Copper(II) Molybdate (α-CuMoO₄) | Green → Yellow-Brown | Gradual change above room temperature | Reversible | Dynamic disorder affecting the Cu-O bonds.[10] |
| Vanadium Dioxide (VO₂) | Insulating (Monoclinic) → Metallic (Rutile) | ~68 | Reversible | Metal-to-insulator phase transition.[11] |
| Leuco Dyes | Colored → Colorless (or another color) | Variable (can be tuned) | Reversible or Irreversible | Ring-opening and closing of the dye molecule.[12][13] |
Mechanistic Insights and Workflow Visualization
The thermochromic behavior of ammonium tetrachlorocuprate(II) dihydrate is a fascinating example of a structure-property relationship. The underlying mechanism and the experimental workflow for its validation are illustrated below.
Caption: Experimental workflow for the validation of thermochromic properties.
Conclusion
This guide has detailed the synthesis and comprehensive validation of the thermochromic properties of ammonium tetrachlorocuprate(II) dihydrate. The experimental data from visual observation, UV-Vis spectroscopy, DSC, and PXRD collectively confirm a reversible thermochromic transition from a green, distorted square-planar phase to a yellow, distorted tetrahedral phase. When compared to other thermochromic materials, (NH₄)₂[CuCl₄]·2H₂O offers a distinct and readily observable transition at a moderate temperature, making it an excellent model system for research and educational purposes. The protocols and comparative data presented herein provide a solid foundation for further investigation and application of this and similar stimuli-responsive materials.
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A Comparative Guide to Confirming Water of Crystallization in (NH₄)₂CuCl₄·2H₂O: A Thermogravimetric Analysis Approach
In the realm of materials science and drug development, the precise characterization of hydrated crystalline compounds is paramount. The presence and stoichiometry of water of crystallization can significantly influence a substance's physical and chemical properties, including its stability, solubility, and bioavailability. This guide provides an in-depth technical comparison of methodologies for confirming the two molecules of water in ammonium tetrachlorocuprate(II) dihydrate, with a primary focus on the robust technique of Thermogravimetric Analysis (TGA). We will delve into the causality behind experimental choices, present validating data, and compare TGA with other analytical techniques.
The Critical Role of TGA in Hydrate Analysis
Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For the analysis of hydrated salts such as (NH₄)₂CuCl₄·2H₂O, TGA provides a direct and quantitative measure of the loss of volatile components, in this case, water, as the material is heated. The resulting data, a TGA curve, plots mass percentage against temperature, revealing distinct steps corresponding to specific decomposition events.
The primary advantage of TGA lies in its ability to not only quantify the water content but also to provide information about the thermal stability of the hydrated and anhydrous forms of the compound. The temperature at which dehydration occurs is a characteristic property of the material.
The Thermal Decomposition Pathway of (NH₄)₂CuCl₄·2H₂O
Understanding the expected thermal decomposition of (NH₄)₂CuCl₄·2H₂O is crucial for interpreting the TGA curve. The decomposition is a multi-step process, beginning with the loss of the water of crystallization, followed by the breakdown of the anhydrous salt.
Step 1: Dehydration The initial mass loss, occurring at lower temperatures, corresponds to the removal of the two molecules of water of crystallization.
(NH₄)₂CuCl₄·2H₂O(s) → (NH₄)₂CuCl₄(s) + 2H₂O(g)
Step 2: Decomposition of the Anhydrous Salt Following dehydration, the anhydrous salt, (NH₄)₂CuCl₄, undergoes further decomposition at elevated temperatures. This is likely to proceed through the decomposition of the ammonium chloride and copper(II) chloride components. Ammonium chloride, when heated, decomposes into ammonia and hydrogen chloride gas.[2][3][4]
NH₄Cl(s) ⇌ NH₃(g) + HCl(g)
Subsequently, or concurrently, the copper(II) chloride will decompose. At temperatures around 400°C, copper(II) chloride begins to decompose into copper(I) chloride and chlorine gas.[5]
2CuCl₂(s) → 2CuCl(s) + Cl₂(g)
Therefore, the second major mass loss in the TGA curve is attributable to the loss of ammonia, hydrogen chloride, and chlorine. The final residue would be copper(I) chloride.
Quantitative Analysis: Theoretical vs. Experimental Mass Loss
A key aspect of validating the TGA results is to compare the experimentally observed mass loss at each step with the theoretical mass loss calculated from the stoichiometry of the proposed decomposition reactions.
| Decomposition Step | Proposed Reaction | Theoretical Mass Loss (%) |
| Step 1: Dehydration | (NH₄)₂CuCl₄·2H₂O → (NH₄)₂CuCl₄ + 2H₂O | 13.00% |
| Step 2: Anhydrous Salt Decomposition | 2(NH₄)₂CuCl₄ → 2CuCl + 4NH₃ + 4HCl + Cl₂ | 65.00% |
| Total Mass Loss | 78.00% | |
| Final Residue (CuCl) | 22.00% |
Note: The theoretical mass loss is calculated based on the molecular weight of (NH₄)₂CuCl₄·2H₂O (277.47 g/mol ).
By comparing these theoretical values with the mass loss percentages obtained from the experimental TGA curve, a high degree of confidence in the identification and quantification of the water of crystallization can be achieved.
Experimental Protocol: TGA of (NH₄)₂CuCl₄·2H₂O
The following protocol is based on standard methodologies for TGA, such as ASTM E1131, which outlines compositional analysis by thermogravimetry.[2][3][5]
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the (NH₄)₂CuCl₄·2H₂O sample is a fine, homogeneous powder to promote uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C. A higher final temperature may be necessary to ensure complete decomposition.
-
Heating Rate: A linear heating rate of 10°C/min is a common starting point. Slower heating rates can provide better resolution of closely occurring thermal events.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, should be used with a typical flow rate of 20-50 mL/min. This prevents oxidative reactions with the sample.
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) on the y-axis versus the temperature on the x-axis.
-
Identify the onset and end temperatures for each distinct mass loss step.
-
Calculate the percentage mass loss for each step.
-
Compare the experimental mass loss for the first step with the theoretical value for the loss of two water molecules.
A Comparative Look at Alternative Techniques
While TGA is a highly effective method, other techniques can also be employed to determine the water of crystallization. A comparative analysis is essential for selecting the most appropriate method for a given research objective.
Karl Fischer Titration
Karl Fischer (KF) titration is a classic and highly specific method for the determination of water content.[6] The principle is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent.[7]
-
Advantages: KF titration is extremely sensitive and accurate, capable of detecting trace amounts of water.[8] It is considered a primary method for water determination.
-
Disadvantages: This technique can be more complex and time-consuming than TGA, requiring specialized reagents and equipment. For hydrated salts, complete dissolution of the sample is necessary to measure the total water content, which may not always be straightforward. Side reactions with the sample matrix can also interfere with the results.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It can detect endothermic and exothermic transitions, such as melting, crystallization, and the loss of water.
-
Advantages: DSC can provide complementary information to TGA, such as the enthalpy of dehydration, which is a measure of the energy required to remove the water molecules. A DSC thermogram of (NH₄)₂CuCl₄·2H₂O would show an endothermic peak corresponding to the dehydration step.[11]
-
Disadvantages: While DSC can indicate the presence of water of crystallization through the observation of a dehydration endotherm, it is not a direct quantitative method for determining the amount of water. It is best used in conjunction with TGA for a more complete thermal analysis.
| Feature | Thermogravimetric Analysis (TGA) | Karl Fischer (KF) Titration | Differential Scanning Calorimetry (DSC) |
| Principle | Measures mass change with temperature | Chemical titration specific to water | Measures heat flow changes with temperature |
| Primary Measurement | Mass loss | Volume of titrant | Heat flow (enthalpy) |
| Quantitative for Water? | Yes, direct | Yes, direct and highly accurate | Indirect, requires correlation with mass loss |
| Information Provided | Water content, thermal stability of hydrate and anhydrate | Water content only | Dehydration temperature, enthalpy of dehydration |
| Advantages | Simple, provides thermal stability data, widely available | High specificity and sensitivity, "gold standard" | Provides thermodynamic data, complementary to TGA |
| Disadvantages | Less specific than KF (any volatile loss is measured) | More complex, potential for side reactions, requires solvents | Not directly quantitative for mass, less sensitive to mass loss |
Conclusion
For the confirmation and quantification of the water of crystallization in (NH₄)₂CuCl₄·2H₂O, Thermogravimetric Analysis stands out as a robust and informative technique. It offers a direct measure of the water content through mass loss and provides valuable insights into the thermal stability of the compound. The ability to compare experimental mass loss with theoretical calculations based on the stoichiometry of the dehydration reaction provides a self-validating system for the analysis. While Karl Fischer titration offers superior accuracy for water content alone, and DSC provides complementary thermodynamic data, TGA presents the most comprehensive single-instrument analysis for this application. By following a standardized protocol and carefully interpreting the resulting data, researchers can confidently characterize the hydration state of (NH₄)₂CuCl₄·2H₂O and other similar crystalline materials.
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A Comparative Analysis of the Magnetic Susceptibility of Tetrachlorocuprate(II) Salts: An In-Depth Technical Guide
This guide provides a comprehensive comparative study of the magnetic susceptibility of various tetrachlorocuprate(II) salts. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the magnetic properties of these coordination complexes. We will delve into the theoretical underpinnings of magnetic susceptibility, detail established experimental methodologies for its determination, and present a comparative analysis of the magnetic behavior of different tetrachlorocuprate(II) salts, supported by experimental data. The influence of the counter-ion on the magnetic properties of the [CuCl₄]²⁻ anion will be a central theme of our discussion.
Introduction: The Significance of Magnetic Susceptibility in Coordination Chemistry
Magnetic susceptibility is a fundamental property of matter that quantifies the extent to which a material is magnetized in an applied magnetic field. In the realm of coordination chemistry, the study of magnetic susceptibility provides invaluable insights into the electronic structure of metal complexes. For transition metal complexes, such as those containing the tetrachlorocuprate(II) anion ([CuCl₄]²⁻), the magnetic properties are predominantly determined by the number of unpaired d-electrons on the central metal ion.[1] The Cu(II) ion in a d⁹ configuration possesses one unpaired electron, rendering its complexes paramagnetic.
The magnitude of this paramagnetism, however, is not constant and can be influenced by several factors, including the coordination geometry of the complex and the nature of the surrounding counter-ions. These factors can subtly alter the electronic environment of the copper center, leading to variations in the measured magnetic susceptibility. A comparative study of different tetrachlorocuprate(II) salts, therefore, allows us to probe these structure-property relationships and gain a more nuanced understanding of their magnetic behavior.
Theoretical Framework: Understanding Paramagnetism in Tetrachlorocuprate(II) Complexes
The magnetic behavior of paramagnetic substances like tetrachlorocuprate(II) salts is often described by the Curie-Weiss law.[2] This law relates the magnetic susceptibility (χ) to the absolute temperature (T):
χ = C / (T - θ)
where:
-
C is the Curie constant, which is specific to the material and proportional to the square of the effective magnetic moment (µ_eff).
-
θ is the Weiss constant, which accounts for intermolecular magnetic interactions (ferromagnetic or antiferromagnetic).[3]
The effective magnetic moment (µ_eff) can be calculated from experimental susceptibility data and provides a direct measure of the number of unpaired electrons (n) in a complex, using the spin-only formula:
µ_eff ≈ µ_s = √[n(n+2)] (in Bohr magnetons, B.M.)
For a Cu(II) complex with one unpaired electron (n=1), the expected spin-only magnetic moment is approximately 1.73 B.M.[4] Deviations from this value can indicate the presence of orbital contributions to the magnetic moment or significant magnetic exchange interactions between copper centers.
Experimental Determination of Magnetic Susceptibility
Several well-established techniques are employed to measure the magnetic susceptibility of coordination complexes. The choice of method often depends on the physical state of the sample, the required sensitivity, and the available instrumentation.
The Gouy Method
The Gouy method is a classical and relatively simple technique for measuring the magnetic susceptibility of solid samples.[5][6] It involves weighing a cylindrical sample in the presence and absence of a uniform magnetic field.[7][8] A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in weight, while a diamagnetic sample will be repelled, causing an apparent decrease in weight.[8]
Experimental Workflow for the Gouy Method:
Caption: Workflow for the Gouy Method.
Detailed Protocol for the Gouy Method:
-
Calibration: Calibrate the Gouy balance using a standard substance with a known magnetic susceptibility, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃.[4][5]
-
Sample Preparation: Finely grind the tetrachlorocuprate(II) salt and pack it uniformly into a cylindrical Gouy tube to a specific height.[6]
-
Initial Weighing: Suspend the packed Gouy tube from a sensitive balance between the poles of an electromagnet and record its weight in the absence of a magnetic field (m₁).[9]
-
Weighing in Magnetic Field: Apply a strong, uniform magnetic field and record the new weight of the sample (m₂).[9]
-
Calculations: The change in weight (Δm = m₂ - m₁) is proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility (χ_M) can be calculated using the appropriate formula, taking into account the dimensions of the sample and the strength of the magnetic field.
The Evans NMR Method
The Evans method is a convenient and widely used solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility.[10][11] It relies on the principle that the chemical shift of a reference molecule in a solution is altered by the presence of a paramagnetic species.[12] The magnitude of this shift is directly proportional to the magnetic susceptibility of the paramagnetic compound.[1]
Experimental Workflow for the Evans NMR Method:
Caption: Workflow for the Evans NMR Method.
Detailed Protocol for the Evans NMR Method:
-
Sample Preparation: Prepare a solution of the tetrachlorocuprate(II) salt of a precisely known concentration in a suitable deuterated solvent. Add a small amount of an inert reference compound (e.g., tetramethylsilane, TMS).
-
Reference Sample: Prepare a reference sample containing only the deuterated solvent and the reference compound.
-
NMR Measurement: Acquire the ¹H NMR spectra of both the sample solution and the reference solution. A coaxial NMR tube is often used, with the reference solution in the inner capillary and the sample solution in the outer tube.[10]
-
Data Analysis: Measure the difference in the chemical shift (Δδ in ppm) of the reference signal in the two spectra.
-
Calculation: The molar magnetic susceptibility (χ_M) is calculated using the Evans equation, which takes into account the concentration of the paramagnetic species, the temperature, and the spectrometer frequency.[12]
SQUID Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometry is the most sensitive method for measuring magnetic properties.[13][14] It can detect extremely small magnetic moments and is capable of measuring magnetic susceptibility over a wide range of temperatures and magnetic fields.[15] This technique is particularly valuable for studying weak paramagnetism, analyzing temperature-dependent magnetic behavior, and investigating magnetic ordering phenomena.[16]
Logical Relationship in SQUID Measurement:
Caption: Logical flow of SQUID magnetometry.
General Procedure for SQUID Magnetometry:
-
Sample Preparation: A small, accurately weighed amount of the tetrachlorocuprate(II) salt is placed in a sample holder (e.g., a gelatin capsule or a straw).
-
Measurement: The sample is introduced into the SQUID magnetometer. The instrument applies a known magnetic field and measures the resulting magnetic moment of the sample as a function of temperature.
-
Data Analysis: The raw data (magnetic moment vs. temperature) is used to calculate the magnetic susceptibility. A plot of 1/χ vs. T can then be used to determine the Curie and Weiss constants.
Comparative Study of Tetrachlorocuprate(II) Salts
The magnetic properties of the tetrachlorocuprate(II) anion are known to be influenced by the nature of the counter-ion. This is primarily due to the effect of the cation on the crystal packing and, consequently, on the geometry of the [CuCl₄]²⁻ anion. The geometry of the tetrachlorocuprate(II) anion can range from a flattened tetrahedron to a square planar arrangement.[17][18] This structural flexibility can lead to variations in the magnetic susceptibility.
Below is a comparative table of experimentally determined magnetic susceptibility data for a selection of tetrachlorocuprate(II) salts.
| Tetrachlorocuprate(II) Salt | Counter-ion | Molar Magnetic Susceptibility (χ_M) x 10⁻⁶ cm³/mol (at ~300 K) | Effective Magnetic Moment (µ_eff) (B.M.) | Weiss Constant (θ) (K) | Reference |
| (p-anisidinium)₂[CuCl₄] | p-anisidinium | Not explicitly stated, but follows Curie-Weiss law | ~2.12-2.19 | +28.7 | [19] |
| (m-anisidinium)₂[CuCl₄] | m-anisidinium | Not explicitly stated, but follows Curie-Weiss law | ~2.12-2.19 | +15.0 | [19] |
| (o-anisidinium)₂[CuCl₄] | o-anisidinium | Not explicitly stated, but follows Curie-Weiss law | ~2.12-2.19 | -2.8 | [19] |
| [Cu(en)₂][CuCl₄] | bis(ethylenediamine)copper(II) | Augmented magnetic moment observed | >1.73 | - | [20] |
| (C₄NH₁₀)CuCl₃* | Pyrrolidinium | Exhibits complex magnetic behavior | - | - | [21] |
| CuCl₄(C₆H₅CH₂CH₂NH₃)₂ | Phenylethylammonium | Ferromagnetic ordering below 13 K | - | - | [22] |
| Note: This is a trichlorocuprate, but its magnetic properties are relevant to the discussion of copper-halide systems. |
Discussion of a selection of the results:
The data presented for the anisidinium tetrachlorocuprate(II) salts clearly demonstrates the influence of the counter-ion's structure on the magnetic properties.[19] The positive Weiss constants for the para- and meta-isomers suggest the presence of ferromagnetic interactions between the copper centers, while the negative Weiss constant for the ortho-isomer indicates weak antiferromagnetic interactions. This difference is attributed to the distinct crystal packing arrangements enforced by the different isomers of the anisidinium cation.[19]
In the case of [Cu(en)₂][CuCl₄], an augmented magnetic moment is observed, which is attributed to ferromagnetic effects.[20] The complex cation in this salt, bis(ethylenediamine)copper(II), plays a crucial role in the overall crystal structure and the resulting magnetic behavior.
The phenylethylammonium salt, CuCl₄(C₆H₅CH₂CH₂NH₃)₂, exhibits ferromagnetic ordering at a low temperature (13 K), highlighting that the choice of a suitable organic counter-ion can lead to long-range magnetic ordering.[22]
The synthesis of various tetrachlorocuprate(II) salts can be readily achieved by reacting copper(II) chloride with the corresponding chloride salt of the desired cation in an appropriate solvent, often with the addition of hydrochloric acid.[23] The stoichiometry of the reactants depends on the charge of the cation.
Conclusion
This guide has provided a comprehensive overview of the comparative study of the magnetic susceptibility of different tetrachlorocuprate(II) salts. We have explored the theoretical basis for their paramagnetism, detailed the primary experimental techniques for its measurement, and presented a comparative analysis of the magnetic properties of several salts. The experimental data clearly demonstrates that the choice of the counter-ion has a significant impact on the magnetic susceptibility and can even induce long-range magnetic ordering. This underscores the importance of considering the entire crystal lattice, not just the isolated coordination anion, when studying the magnetic properties of these fascinating materials. Further research in this area, employing a wider range of counter-ions and advanced characterization techniques, will undoubtedly continue to unravel the intricate interplay between structure and magnetism in tetrachlorocuprate(II) complexes.
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- 23. m.youtube.com [m.youtube.com]
A Guide to the Cross-Validation of Experimental Results for Ammonium Tetrachlorocuprate(II) Dihydrate with Literature Data
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate their experimental findings for Ammonium Tetrachlorocuprate(II) Dihydrate, (NH₄)₂[CuCl₄]·2H₂O, against established literature data. By meticulously comparing synthesized material with reported values, researchers can ensure the purity, identity, and quality of their compound, a critical step in any scientific endeavor.
Ammonium tetrachlorocuprate(II) dihydrate is a fascinating coordination compound, notable for its striking blue-green crystalline structure and its intriguing thermochromic properties.[1] Its synthesis and characterization are staples in inorganic chemistry curricula and research, serving as an excellent model for understanding coordination chemistry principles such as ligand field theory and the Jahn-Teller effect.[1] This guide will walk you through the essential experimental techniques and provide the necessary literature data for a robust validation process.
I. Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate: A Protocol Grounded in Stoichiometry
The reliable synthesis of high-purity Ammonium tetrachlorocuprate(II) dihydrate is foundational to any subsequent characterization. The most common and accessible method involves the crystallization from an aqueous solution of copper(II) chloride and ammonium chloride. The causality behind this choice lies in the common ion effect and solubility principles, which drive the formation of the desired complex salt upon controlled evaporation or cooling.
Experimental Protocol:
A widely adopted method for the synthesis of Ammonium tetrachlorocuprate(II) dihydrate is as follows:
-
Reactant Preparation: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl) in a 1:2 molar ratio in a minimal amount of deionized water.[2] For instance, 8.06 grams of copper(II) chloride dihydrate can be reacted with 7.89 grams of ammonium chloride.[2]
-
Dissolution: Gently heat the mixture while stirring until all solids have dissolved, resulting in a clear, green solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal yield. The solubility of the compound significantly increases with temperature, so crystallization at lower temperatures (between -5°C and 30°C) is preferable for maximizing the product yield.[3]
-
Isolation: Collect the resulting blue-green crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. The compound is stable in air.[4]
The pH of the solution can be a critical parameter, with a range of 0.0 to 5.0 being optimal for producing a pure product without contamination from copper hydroxides or hydroxochlorides.[3]
Caption: Experimental workflow for the synthesis of Ammonium tetrachlorocuprate(II) dihydrate.
II. Spectroscopic Validation: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a "fingerprint" of the compound, allowing for a detailed comparison of the synthesized material's vibrational and electronic properties with established data.
A. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the vibrational modes of the ammonium (NH₄⁺) cation, the tetrachlorocuprate ([CuCl₄]²⁻) anion, and the water of hydration. The presence and position of specific absorption bands are indicative of the compound's structure and bonding.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried sample with potassium bromide (KBr). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Comparison Table:
| Vibrational Mode | Literature Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretching | ~3160[5] | |
| H₂O Bending | ~1620[6] | |
| NH₄⁺ Bending (ν₂) | 1674, 1671 (doublet)[1] | |
| NH₄⁺ Bending (ν₄) | ~1410[1], 1405[5] | |
| Cu-Cl Asymmetric Stretching | ~435[5] |
The observation of a broad band around 3160 cm⁻¹ corresponds to the N-H stretching vibrations of the ammonium ion.[5] A sharp peak around 1620 cm⁻¹ is characteristic of the bending mode of the water of crystallization.[6] The bending vibrations of the ammonium ion are particularly diagnostic, with a doublet observed around 1671-1674 cm⁻¹ for the ν₂ mode and an intense absorption near 1410 cm⁻¹ for the ν₄ mode.[1] Far-IR spectroscopy can be used to identify the Cu-Cl stretching vibrations, which are expected in the 250–300 cm⁻¹ range.[1]
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper(II) ion. The position and intensity of the absorption bands are sensitive to the coordination environment of the metal center.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., deionized water or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-1100 nm.
Data Comparison Table:
| Solvent | Literature λmax (nm) | Experimental λmax (nm) | Assignment |
| Aqueous | ~800[1] | d-d transitions | |
| Acetonitrile | 256, 311, 462[3] | Charge Transfer | |
| Solid State | >850 (d-d), 401, 282, 234 (Charge Transfer)[6] | d-d & Charge Transfer |
It is crucial to note the solvent used when comparing UV-Vis data, as the coordination sphere of the copper(II) ion can be influenced by solvent molecules, leading to shifts in the absorption maxima. In aqueous solution, a broad absorption band around 800 nm is characteristic of the d-d transitions of the square-planar [CuCl₄]²⁻ ion.[1] In less coordinating solvents like acetonitrile, charge transfer bands at lower wavelengths become more prominent.[3]
III. Thermal Analysis: Probing Thermal Stability and Composition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for determining the thermal stability and confirming the hydration state of the compound.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate TGA/DSC pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range of approximately 25 °C to 300 °C.
Expected Thermal Behavior:
Ammonium tetrachlorocuprate(II) dihydrate is expected to lose its two water molecules of crystallization at approximately 110-120 °C.[6][7] This dehydration event will be observed as a distinct weight loss in the TGA curve and a corresponding endothermic peak in the DSC curve. The theoretical weight loss for the dehydration of (NH₄)₂[CuCl₄]·2H₂O is approximately 12.98%. A close correlation between the experimental and theoretical weight loss provides strong evidence for the correct stoichiometry of the dihydrate.
Sources
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- 2. Ammonium tetrachlorocuprate(II) dihydrate - Ammonium chlorocuprate(II), Ammonium copper chloride [sigmaaldrich.com]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ammonium Tetrachlorocuprate(II) Dihydrate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical byproducts of our work. Ammonium tetrachlorocuprate(II) dihydrate, a common laboratory chemical, requires diligent handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a detailed framework for the proper disposal of this compound, grounded in regulatory compliance, safety, and scientific best practices. The objective is to move beyond mere procedural steps to explain the causality behind these protocols, ensuring a robust and defensible waste management strategy within your laboratory.
Foundational Principles: Hazard Assessment and Regulatory Context
Understanding the inherent risks and the regulatory landscape is the first step in creating a self-validating disposal protocol. Ammonium tetrachlorocuprate(II) dihydrate is classified as a hazardous substance, and its disposal is governed by stringent regulations.
Hazard Profile
The compound presents multiple hazards that dictate its handling and disposal requirements. According to the Globally Harmonized System (GHS), its primary classifications demand specific precautions.
| Hazard Classification | GHS Hazard Statement | Key Implication for Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Requires use of nitrile gloves and proper hand hygiene. Contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Mandates the use of safety glasses or goggles. Any materials used to clean spills could be contaminated and must be handled accordingly. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | All handling, including weighing for disposal, should be done in a well-ventilated area or fume hood to prevent inhalation of dust. |
Regulatory Imperative
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal[3][4]. As a compound containing copper, a heavy metal, ammonium tetrachlorocuprate(II) dihydrate waste falls under these regulations. The core tenet is that chemical waste must never enter public drains or be disposed of in standard municipal trash[2]. All waste materials must be managed through an approved hazardous waste disposal plant[2][5].
Standard Operating Protocol: Segregation and Containment
The most critical and immediate procedure for any laboratory is the safe collection and storage of chemical waste pending pickup by a certified disposal vendor. The primary goal is to prevent unintended chemical reactions and to ensure the waste stream is clearly identified for the disposal professionals.
Step-by-Step Procedure for Solid Waste
-
Designate a Waste Container : Use a clearly labeled, chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are suitable. The container must be labeled "Hazardous Waste: Ammonium Tetrachlorocuprate(II) Dihydrate"[3].
-
Transfer Waste : In a fume hood, carefully transfer the solid waste into the designated container using clean spatulas. Avoid creating dust[2].
-
Seal and Store : Tightly seal the container[4][6]. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[3][4]. The SAA should be a secondary containment tray to mitigate spills.
-
Log and Arrange Pickup : Maintain a log of the waste generated. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
Step-by-Step Procedure for Contaminated Labware
-
Segregate : Disposable labware (e.g., weigh boats, contaminated gloves, wipers) should be collected in a separate, sealed plastic bag or container.
-
Label : The container must be clearly labeled as "Hazardous Waste: Solid waste contaminated with Ammonium Tetrachlorocuprate(II) Dihydrate".
-
Store : Place the sealed container in the SAA alongside the primary chemical waste.
The following diagram illustrates the fundamental decision-making and workflow for routine disposal.
Caption: Workflow for Routine Disposal of Solid Hazardous Waste.
Advanced Protocol: Pre-treatment of Aqueous Waste Solutions
For laboratories generating aqueous solutions of ammonium tetrachlorocuprate(II) dihydrate, direct disposal as liquid waste can be costly and logistically complex. A scientifically sound pre-treatment protocol can convert the soluble, environmentally mobile copper ions into a more stable and easily managed insoluble precipitate. This demonstrates a higher level of waste stewardship.
Causality: The principle behind this protocol is the chemical precipitation of copper(II) ions as an insoluble salt, such as copper(II) hydroxide or copper(II) phosphate[7]. This process separates the hazardous heavy metal from the bulk of the aqueous solution, allowing for more straightforward management of the resulting solid and liquid phases.
Experimental Protocol: Precipitation as Copper(II) Hydroxide
This procedure must be performed in a fume hood while wearing appropriate PPE, including gloves and safety goggles.
-
Preparation : Place the aqueous copper waste solution in an appropriately sized beaker with a magnetic stir bar.
-
Neutralization/Precipitation : While stirring, slowly add a 1M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution. As the pH increases, a blue precipitate of copper(II) hydroxide (Cu(OH)₂) will form. Continue adding NaOH until the pH is between 7.0 and 9.0 and no further precipitation is observed.
-
Digestion : Gently heat the mixture to approximately 50-60°C for 30 minutes while stirring. This process, known as digestion, encourages the formation of larger, more easily filterable particles.
-
Separation : Allow the precipitate to settle, then separate the solid from the liquid via vacuum filtration using a Büchner funnel[7].
-
Manage Waste Products :
-
Solid Waste : The collected solid precipitate (copper(II) hydroxide) must be air-dried in the fume hood. Once dry, transfer it to a labeled hazardous waste container for solids, as described in Section 2.1[7].
-
Liquid Waste (Filtrate) : The remaining liquid should be tested to confirm the absence of significant copper concentration. After neutralization (adjusting pH to between 6.0 and 8.0), this liquid can typically be managed as non-hazardous aqueous waste, pending verification and approval by your institution's EH&S department.
-
The following workflow visualizes this chemical pre-treatment process.
Caption: Chemical Pre-treatment Workflow for Aqueous Copper Waste.
Spill Management: An Integral Part of Waste Protocol
Spill response is inextricably linked to waste disposal, as the cleanup materials themselves become hazardous waste.
-
Evacuate and Secure : Ensure the immediate area is clear of non-essential personnel[2].
-
Don PPE : Wear, at a minimum, a lab coat, safety goggles, and nitrile gloves.
-
Containment : For a solid spill, prevent further dispersal. Do not use water to clean up a solid spill as this will dissolve the material and spread the contamination.
-
Cleanup : Carefully sweep or scoop the solid material into a designated hazardous waste container[2]. Use a plastic dustpan and brush. For the final cleaning of the area, use a cloth or paper towel dampened with water, and place it in the solid waste container[5].
-
Disposal : All materials used for the cleanup must be disposed of as solid hazardous waste, following the protocol in Section 2.2.
By adhering to these comprehensive procedures, researchers can ensure that the disposal of ammonium tetrachlorocuprate(II) dihydrate is handled with the highest standards of safety, scientific integrity, and environmental responsibility. Always consult your institution's specific waste management plan and your local regulations as the final authority.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP. (n.d.).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ammonium tetrachlorocuprate(II)
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ammonium tetrachlorocuprate(II)
- Santa Cruz Biotechnology. (2018). SAFETY DATA SHEET - SC-233865 - Ammonium tetrachlorocuprate(II)
- PubChem. (n.d.). Ammonium tetrachlorocuprate(II)
- Benchchem. (n.d.). Proper Disposal of Copper(I)
- ChemSupply Australia. (n.d.). Product Name: AMMONIUM COPPER(II)
- Chemoventory. (2012). Material Safety Data Sheet - Ammonium tetrachlorocuprate(II)
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- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Definitive Guide to Personal Protective Equipment for Handling Ammonium Tetrachlorocuprate(II) Dihydrate
As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only with precision but with the utmost safety. Ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂[CuCl₄]·2H₂O), is a valuable coordination compound in inorganic synthesis and materials science research.[1] However, its utility is matched by specific hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the chemical's specific risk profile to ensure your safety and the integrity of your research.
Foundational Hazard Assessment
Understanding the "why" behind any safety protocol is critical. Ammonium tetrachlorocuprate(II) dihydrate is not benign; its primary risks stem from its irritant properties.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, universal summary of its hazards.[3]
GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][3] | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2][3] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2][3] | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | |
| Hazardous to the Aquatic Environment | H400/H411: Very toxic to aquatic life with long lasting effects.[1] |
These classifications are the foundation upon which we build our safety strategy. Every piece of Personal Protective Equipment (PPE) recommended directly mitigates one or more of these identified risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the assessed risks. For Ammonium tetrachlorocuprate(II) dihydrate, a multi-faceted approach is required to protect against skin, eye, and respiratory exposure.
Eye and Face Protection
-
Mandatory Equipment: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[4]
-
Expert Rationale: The H319 classification, "Causes serious eye irritation," is a critical directive.[2][3] Standard safety glasses with side shields offer insufficient protection against fine dust or accidental splashes. Chemical safety goggles provide a complete seal around the eyes, which is essential when handling this crystalline solid.[5] In situations with a higher risk of splashing, such as when preparing solutions or during vigorous agitation, the use of a full-face shield over the safety goggles is best practice.
Skin Protection
-
Mandatory Equipment:
-
Gloves: Chemically resistant, impervious gloves, such as nitrile rubber, must be worn.[5] Always inspect gloves for tears or punctures before use.
-
Lab Coat/Clothing: A standard laboratory coat is required. For tasks involving larger quantities or a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.[5][6]
-
-
Expert Rationale: The H315 classification, "Causes skin irritation," dictates that direct contact must be avoided.[2][3] The causality is straightforward: the compound can cause localized inflammation upon contact. Proper glove removal technique (without touching the glove's outer surface) is as important as wearing them to prevent secondary contamination. Contaminated clothing must be removed immediately and washed before reuse.[5]
Respiratory Protection
-
Primary Engineering Control: All handling of solid Ammonium tetrachlorocuprate(II) dihydrate should occur within a certified chemical fume hood to minimize airborne concentrations.[2][4]
-
Mandatory Equipment (When Required): If engineering controls are insufficient or if dust generation is unavoidable (e.g., during large-scale transfers, grinding), a NIOSH/MSHA-approved respirator is necessary.[2][4][5] For nuisance dust, a P95 or P100 particulate respirator is appropriate.[2][7]
-
Expert Rationale: The H335 classification, "May cause respiratory irritation," is the key driver for this requirement.[2][3] Inhaling the fine crystalline dust can irritate the respiratory tract.[4] While the fume hood is the primary line of defense, procedural risks can increase airborne particulate concentration. The decision to use a respirator is based on a risk assessment of the specific procedure being performed.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Decision workflow for selecting appropriate PPE when handling Ammonium tetrachlorocuprate(II) dihydrate.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized procedure minimizes risk and ensures reproducibility.
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Don all required PPE (safety goggles, nitrile gloves, lab coat) after inspecting for integrity.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area, wiping down surfaces to remove any residual dust.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Wash any contaminated clothing before reuse.
-
Emergency and Disposal Plans
Accidental Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes.[4][5] Seek medical advice if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]
Spill Response
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection if necessary, cover the spill with a plastic sheet to minimize dust spreading.[5]
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[4] Avoid any actions that create dust.[2]
-
Clean the spill area thoroughly.
Waste Disposal
-
Chemical Waste: All waste containing Ammonium tetrachlorocuprate(II) dihydrate must be treated as hazardous waste.[5] Collect it in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the product to enter drains, as it is toxic to aquatic life.[1]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should also be placed in the hazardous waste container.
References
-
Chemsrc. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate Safety Data Sheet. Retrieved from [Link]
-
ChemSupply Australia. (2012). AMMONIUM COPPER(II) CHLORIDE Dihydrate LR Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]
-
Chemoventory. (2012). Ammonium tetrachlorocuprate(II) dihydrate Material Safety Data Sheet. Retrieved from [Link]
-
American Elements. (n.d.). Ammonium Tetrachlorocuprate(II) Dihydrate. Retrieved from [Link]
Sources
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- 2. simmons.chemoventory.com [simmons.chemoventory.com]
- 3. Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:10060-13-6 | Ammonium tetrachlorocuprate(II) dihydrate | Chemsrc [chemsrc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
